molecular formula C20H21FN2O2 B026223 Citalopram N-oxide CAS No. 63284-72-0

Citalopram N-oxide

Cat. No.: B026223
CAS No.: 63284-72-0
M. Wt: 340.4 g/mol
InChI Key: DIOGFDCEWUUSBQ-UHFFFAOYSA-N
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Description

Citalopram N-oxide is a characterized Phase I metabolite of Citalopram, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI). The formation of this metabolite in the body occurs through the action of monoamine oxidase enzymes, representing a significant biotransformation pathway alongside N-demethylation. As a well-identified metabolite, it is of considerable importance in pharmaceutical and toxicological research. Primary Research Applications: Metabolism and Pharmacokinetic Studies: Essential for investigating the complete metabolic fate of Citalopram in vitro and in vivo. It serves as a critical reference standard for quantifying metabolite levels in biological samples, aiding in the understanding of drug disposition. Analytical Method Development: Used as a high-purity certified reference material for developing and validating stability-indicating chromatographic methods (e.g., UHPLC, LC-MS) to ensure the quality and purity of Citalopram formulations. Toxicological Profiling: Employed in in silico and in vitro models to assess the potential contribution of metabolites to the overall safety profile of Citalopram, including studies of drug-induced liver toxicity. Impurity Identification and Control: Officially recognized as a specified impurity in pharmacopoeias (e.g., Citalopram Related Compound E, Escitalopram EP Impurity H). It is vital for compliance and quality control (QC) in the commercial production of Citalopram, supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Chemical Identifiers: • CAS Number: 63284-72-0 • Molecular Formula: C₂₀H₂₁FN₂O₂ • Molecular Weight: 340.39 g/mol • IUPAC Name: 3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide Disclaimer: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50435141
Record name Citalopram N-oxide
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Molecular Weight

340.4 g/mol
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CAS No.

63284-72-0
Record name Citalopram N-oxide
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Record name Citalopram N-oxide
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Record name Citalopram N-oxide
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Record name CITALOPRAM N-OXIDE
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Foundational & Exploratory

Citalopram N-oxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093) N-oxide is a primary metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram. As a significant biotransformation product, understanding the chemical structure, properties, and metabolic fate of Citalopram N-oxide is crucial for comprehensive pharmacokinetic and pharmacodynamic profiling of citalopram. This technical guide provides an in-depth overview of this compound, summarizing its chemical and physical properties, and outlining its metabolic pathway.

Chemical Structure and Identification

This compound is formed through the N-oxidation of the tertiary amine in the dimethylaminopropyl side chain of the citalopram molecule.

Chemical Identifiers:

  • IUPAC Name: 3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide[1]

  • CAS Number: 63284-72-0[2][3][][5]

  • Molecular Formula: C₂₀H₂₁FN₂O₂[2][3][5]

  • SMILES String: C--INVALID-LINK--([O-])CCCC1(OCC2=C1C=CC(=C2)C#N)C1=CC=C(F)C=C1[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Weight 340.39 g/mol [2][3][5]
Appearance White to off-white solid[6]
Melting Point >135°C (decomposition)[7]
Solubility Slightly soluble in DMSO and Methanol.
pKa (predicted) 4.48[1]

Metabolic Pathway of Citalopram

Citalopram undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key step in this pathway.

The metabolic conversion of Citalopram to its major metabolites is illustrated in the following diagram:

Citalopram_Metabolism Citalopram Citalopram N_Desmethylcitalopram N-Desmethylcitalopram Citalopram->N_Desmethylcitalopram CYP2C19, CYP3A4, CYP2D6 Citalopram_N_oxide This compound Citalopram->Citalopram_N_oxide CYP2D6 Propionic_Acid_Derivative Propionic Acid Derivative Citalopram->Propionic_Acid_Derivative MAO-A/B, Aldehyde Oxidase Didesmethylcitalopram Didesmethylcitalopram N_Desmethylcitalopram->Didesmethylcitalopram CYP2D6 Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up and Purification cluster_2 Analysis and Characterization Citalopram Citalopram Reaction_Vessel Reaction in suitable solvent (e.g., Dichloromethane) Citalopram->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Reaction_Vessel Quenching Quenching of excess oxidizing agent Reaction_Vessel->Quenching Extraction Liquid-liquid extraction Quenching->Extraction Chromatography Column Chromatography (Silica gel) Extraction->Chromatography TLC Thin Layer Chromatography Chromatography->TLC NMR NMR Spectroscopy Chromatography->NMR MS Mass Spectrometry Chromatography->MS Final_Product Pure this compound Chromatography->Final_Product Bioanalytical_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Sample_Preparation Sample Preparation (Protein Precipitation, LLE, or SPE) Internal_Standard->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Acquisition and Processing LC_MS_MS_Analysis->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification

References

Technical Guide: Synthesis of Citalopram N-oxide from Citalopram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram N-oxide is a primary metabolite and a known impurity of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram. As a crucial reference standard in pharmaceutical development and quality control, a reliable and well-documented synthetic procedure is essential. This technical guide provides an in-depth overview of the synthesis of this compound from its parent compound, Citalopram, focusing on the N-oxidation reaction. This document outlines the chemical pathway, experimental protocols, and quantitative data to support researchers and professionals in the pharmaceutical sciences.

Chemical Reaction Pathway

The synthesis of this compound is achieved through the direct oxidation of the tertiary amine group in the Citalopram molecule. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an aprotic solvent. The reaction proceeds as a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxy acid.

G Citalopram Citalopram Reaction N-Oxidation Reaction Citalopram->Reaction mCPBA m-Chloroperoxybenzoic acid (m-CPBA) mCPBA->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Citalopram_N_oxide This compound Reaction->Citalopram_N_oxide Byproduct m-Chlorobenzoic acid Reaction->Byproduct

Caption: Reaction scheme for the N-oxidation of Citalopram.

Experimental Protocols

The following protocol is based on established methods for the N-oxidation of tertiary amines using m-CPBA, with specific conditions adapted from patent literature describing the synthesis of this compound.[1]

Materials:

  • Citalopram (free base)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., dichloromethane, methanol (B129727), ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Citalopram (1.0 equivalent) in anhydrous dichloromethane. The recommended weight-to-volume ratio of Citalopram to solvent is in the range of 1:18 to 1:25.[1] Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt or dry ice/acetone bath.

  • Addition of Oxidizing Agent: While maintaining the low temperature and stirring, add m-CPBA (1.0 to 2.5 molar equivalents) portion-wise to the solution.[1] The m-CPBA should be added slowly to control the reaction exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (Citalopram) is consumed.

  • Work-up:

    • Once the reaction is complete, quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite. Stir for 15-20 minutes.

    • Allow the mixture to warm to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. Repeat the washing until the aqueous layer is no longer acidic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel. A typical eluent system would be a gradient of methanol in dichloromethane. The polarity of the N-oxide requires a more polar solvent system for elution compared to the starting amine.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Citalopram in Dichloromethane cool Cool to -10 to 0 °C dissolve->cool add_mcpba Add m-CPBA (1.0-2.5 eq) cool->add_mcpba monitor Monitor Reaction (TLC/HPLC) add_mcpba->monitor quench Quench with 10% Na₂SO₃ monitor->quench wash_bicarb Wash with sat. NaHCO₃ quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄/Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica, DCM/MeOH) concentrate->chromatography

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Reactants
Citalopram:m-CPBA Molar Ratio1:1.0 to 1:2.5[1]
Reaction Conditions
SolventAprotic (e.g., Dichloromethane, Acetone, Acetonitrile)[1]
Temperature-10 to 10 °C[1]
Product Characterization
Molecular FormulaC₂₀H₂₁FN₂O₂
Molecular Weight340.39 g/mol
AppearanceWhite to off-white solid
Purity (typical)≥95%

Conclusion

This technical guide provides a comprehensive overview of a reliable method for the synthesis of this compound from Citalopram using m-CPBA. The detailed experimental protocol, reaction pathway, and quantitative data presented herein are intended to assist researchers, scientists, and drug development professionals in the preparation of this important metabolite and impurity standard. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of this compound.

References

In Vitro Formation of Citalopram N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro formation of Citalopram (B1669093) N-oxide, a metabolite of the widely prescribed antidepressant, citalopram. This document details the enzymatic pathways responsible for its formation, experimental protocols for its in vitro generation and quantification, and relevant kinetic data.

Introduction

Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of its metabolites is Citalopram N-oxide. Understanding the in vitro formation of this metabolite is crucial for several aspects of drug development, including metabolic profiling, drug-drug interaction studies, and predicting in vivo pharmacokinetic variability due to genetic polymorphisms of metabolizing enzymes. In vitro studies have definitively established that the formation of this compound is exclusively catalyzed by the CYP2D6 isoenzyme[1][2][3][4].

Metabolic Pathway of Citalopram N-oxidation

The primary metabolic pathway leading to the formation of this compound involves the direct oxidation of the tertiary amine group of the citalopram molecule. This reaction is catalyzed by CYP2D6.

Citalopram Citalopram Citalopram_N_oxide This compound Citalopram->Citalopram_N_oxide CYP2D6 (N-oxidation)

Figure 1: Metabolic pathway of Citalopram N-oxidation.

Quantitative Data: Enzyme Kinetics

The kinetics of this compound formation have been characterized using recombinant CYP2D6 enzymes. The Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), describe the efficiency of the enzymatic reaction. The intrinsic clearance (Vmax/Km) is a key parameter for predicting the in vivo clearance of a drug.

Enzyme VariantKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km) (% of CYP2D6.1)
CYP2D6.1 (Wild-type)135.3 ± 21.40.49 ± 0.04100
CYP2D6.10287.4 ± 35.80.38 ± 0.0337
CYP2D6.49221.6 ± 28.90.11 ± 0.0113

Data adapted from a study on the effect of CYP2D6 genetic polymorphism on the metabolism of citalopram in vitro. The intrinsic clearance of variants is presented as a percentage of the wild-type (CYP2D6.1) enzyme.

Experimental Protocols

In Vitro Incubation using Human Liver Microsomes (HLM)

This protocol describes a general procedure for assessing the formation of this compound using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Citalopram solution

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Ice-cold acetonitrile (B52724) or other suitable organic solvent for reaction termination

  • Incubator/water bath (37°C)

Procedure:

  • Preparation:

    • Thaw the human liver microsomes on ice.

    • Prepare a stock solution of citalopram in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it to the desired concentrations in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system. Commercially available premixed systems are recommended for convenience and consistency.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order:

      • 0.1 M Phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration typically 0.2-1.0 mg/mL protein)

      • Citalopram solution (at various concentrations, e.g., 1-200 µM)

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture to precipitate the proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis by LC-MS/MS.

In Vitro Incubation using Recombinant CYP2D6

This protocol is for determining the specific contribution of CYP2D6 to this compound formation.

Materials:

  • Recombinant human CYP2D6 enzyme (e.g., in insect cell microsomes)

  • Citalopram solution

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Ice-cold acetonitrile

  • Incubator/water bath (37°C)

Procedure:

  • Preparation: Similar to the HLM protocol, prepare the necessary reagents. The concentration of the recombinant CYP2D6 enzyme should be optimized based on its activity.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, recombinant CYP2D6, and citalopram solution.

    • Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined time (e.g., 30 minutes). A study investigating CYP2D6 variants incubated citalopram at concentrations ranging from 10-1000 μM for 30 minutes at 37°C[5].

  • Reaction Termination and Sample Preparation: Follow the same procedure as described for the HLM incubation.

Analytical Methodology: LC-MS/MS Quantification

The quantification of this compound is typically performed using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Sample Preparation:

  • Protein Precipitation: As described in the incubation protocols, the addition of a cold organic solvent like acetonitrile is a common and effective method for stopping the reaction and precipitating proteins.

  • Liquid-Liquid Extraction (LLE): An alternative to protein precipitation, LLE can be used to extract the analyte of interest from the incubation matrix.

  • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed.

LC-MS/MS Parameters (Example):

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of citalopram and its metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for selective and sensitive quantification. An internal standard should be used to ensure accuracy and precision.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolism experiment to study the formation of this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Thaw Human Liver Microsomes/Recombinant CYP2D6 Combine Combine Microsomes/Enzyme, Buffer, and Citalopram Prep_HLM->Combine Prep_Citalopram Prepare Citalopram Working Solutions Prep_Citalopram->Combine Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH System Prep_NADPH->Initiate Preincubation Pre-incubate at 37°C Combine->Preincubation Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Quantify Quantify this compound Analyze->Quantify

Figure 2: Experimental workflow for in vitro this compound formation.

Conclusion

This technical guide provides a foundational understanding of the in vitro formation of this compound. The exclusive role of CYP2D6 in this metabolic pathway highlights the importance of considering genetic polymorphisms of this enzyme when evaluating the pharmacokinetics of citalopram. The provided protocols and data serve as a valuable resource for researchers in the fields of drug metabolism and pharmacokinetics, enabling the design and execution of robust in vitro studies to further investigate the metabolism of citalopram and other xenobiotics.

References

Pharmacological Activity of Citalopram N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its therapeutic action is primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. Citalopram is metabolized in the liver into several metabolites, including Citalopram N-oxide. This technical guide provides a comprehensive overview of the current understanding of the pharmacological activity of this compound, focusing on its interaction with monoamine transporters.

Metabolism and Formation of this compound

Citalopram undergoes hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The formation of this compound is a result of the N-oxidation of the tertiary amine in the citalopram molecule. In vitro studies using human liver microsomes have identified CYP2D6 as the primary enzyme responsible for this metabolic pathway.

The metabolic conversion of citalopram to its N-oxide metabolite is a significant route of elimination for the parent drug. Pharmacokinetic studies have shown that this compound is present in human plasma and is excreted in the urine[1].

Pharmacological Activity at Monoamine Transporters

The primary pharmacological target of citalopram is the serotonin transporter (SERT). The activity of its metabolites at this and other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), is crucial for understanding the overall pharmacological profile of the parent drug.

Serotonin Transporter (SERT)
Dopamine (DAT) and Norepinephrine (NET) Transporters

Detailed quantitative data on the binding affinity or inhibitory activity of this compound at the dopamine and norepinephrine transporters are not available in the reviewed literature. Given the significantly reduced activity of citalopram's metabolites at the primary target (SERT), it is generally presumed that their activity at DAT and NET is also minimal. However, without direct experimental evidence, this remains an assumption.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the known information regarding its pharmacology.

CompoundTargetParameterValueReference
This compound SERTPotency vs. CitalopramAt least 8-fold less potent[1][2][3]
DATKi or IC50Not Available
NETKi or IC50Not Available

Experimental Protocols

The determination of the binding affinity of a compound like this compound to monoamine transporters is typically performed using in vitro radioligand binding assays. Below is a detailed, generalized protocol for such an experiment.

Radioligand Binding Assay for SERT, DAT, and NET

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin, dopamine, and norepinephrine transporters.

Materials:

  • Test Compound: this compound

  • Reference Compounds: Citalopram (for SERT), GBR-12909 (for DAT), Nisoxetine (for NET)

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing the human SERT, DAT, or NET.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B)

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Compound Dilution: Prepare a series of dilutions of this compound and the reference compounds in the assay buffer.

  • Assay Plate Preparation: In a 96-well plate, set up the following for each transporter:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a high concentration of a known competitor (e.g., 10 µM of the respective reference compound).

    • Displacement: Radioligand and varying concentrations of the test compound (this compound).

  • Reaction Initiation: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

citalopram_metabolism cluster_cyp Citalopram Citalopram N_Oxide This compound Citalopram->N_Oxide N-oxidation CYP2D6 CYP2D6 CYP2D6->Citalopram_to_N_Oxide_edge experimental_workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Radioligand, Compounds) start->prepare_reagents plate_setup Assay Plate Setup (Total, Non-specific, Displacement) prepare_reagents->plate_setup incubate Incubation plate_setup->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end logical_relationship Citalopram Citalopram SERT_Inhibition SERT Inhibition Citalopram->SERT_Inhibition High Potency Metabolites Metabolites (including N-oxide) Metabolites->SERT_Inhibition Low Potency (at least 8x less) Antidepressant_Effect Antidepressant Effect SERT_Inhibition->Antidepressant_Effect

References

The Role of Citalopram N-oxide in Drug Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. While N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT) constitutes the primary metabolic route, N-oxidation to form citalopram N-oxide represents a significant, albeit secondary, pathway. This technical guide provides an in-depth exploration of the role of this compound in the overall metabolism of citalopram, detailing the enzymatic processes involved, quantitative data on its formation, and relevant experimental protocols.

Citalopram Metabolism Overview

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways include:

  • N-demethylation: This is the principal metabolic route, leading to the formation of the active metabolite desmethylcitalopram (DCT) and subsequently to the less active didesmethylcitalopram (DDCT). The enzymes CYP2C19 and CYP3A4 are primarily responsible for the first demethylation step, with a minor contribution from CYP2D6. The second demethylation to DDCT is mediated by CYP2D6.[1][2]

  • N-oxidation: This pathway results in the formation of this compound.

  • Deamination: This leads to the formation of a propionic acid derivative.[3][4]

The Role and Formation of this compound

This compound is a metabolite of citalopram formed through the process of N-oxidation, where an oxygen atom is added to the nitrogen of the dimethylamino group.[5]

Enzymology of this compound Formation

In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have conclusively identified CYP2D6 as the exclusive enzyme responsible for the formation of this compound.[6] This finding is crucial for understanding potential drug-drug interactions and the impact of genetic polymorphisms in CYP2D6 on citalopram metabolism.

Pharmacological Activity of this compound

In vitro studies have demonstrated that this compound is at least 8 times less potent than the parent drug, citalopram, in inhibiting serotonin reuptake.[3][4] This suggests that this compound does not significantly contribute to the antidepressant effects of citalopram.

Quantitative Data on Citalopram Metabolism

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of citalopram and its metabolites.

Table 1: Pharmacokinetic Parameters of Citalopram in Healthy Adults

ParameterValueReference
Bioavailability~80%[2]
Tmax (Peak Plasma Time)~4 hours[3]
Half-life (t1/2)~35 hours[3][4]
Volume of Distribution (Vd)~12 L/kg[3]
Systemic Clearance (CL)330 mL/min[3]
Protein Binding~80%[3]

Table 2: Relative Plasma Concentrations of Citalopram and its Major Metabolites at Steady State

CompoundRelative Concentration to CitalopramReference
Desmethylcitalopram (DCT)Approximately one-half[3][4]
Didemethylcitalopram (DDCT)Approximately one-tenth[3][4]

Table 3: Urinary Excretion of Citalopram and its Metabolites (% of Radioactive Dose after 7 days)

CompoundPercentage of DoseReference
Unchanged Citalopram12-23%[2]
This compound7%

Table 4: Serotonin Transporter (SERT) Binding Affinity of Citalopram and its Metabolite

CompoundKi (nM)Reference
(S)-Citalopram1.1[5]
Desmethylcitalopram12.8[1]

Experimental Protocols

In Vitro Metabolism of Citalopram using Human Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of citalopram to this compound using human liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Citalopram hydrochloride

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and citalopram (at various concentrations to determine kinetics) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of this compound using a validated LC-MS/MS method.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general outline for the quantitative analysis of this compound in human plasma.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile for protein precipitation

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes.

  • LC-MS/MS Analysis:

    • Transfer the clear supernatant to an autosampler vial.

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Liquid Chromatography: Separate the analytes using a C18 column with a gradient mobile phase (e.g., consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Detect and quantify this compound and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

citalopram_metabolism citalopram Citalopram dct Desmethylcitalopram (DCT) citalopram->dct CYP2C19, CYP3A4, CYP2D6 (minor) cn_oxide This compound citalopram->cn_oxide CYP2D6 propionic_acid Propionic Acid Derivative citalopram->propionic_acid Deamination ddct Didesmethylcitalopram (DDCT) dct->ddct CYP2D6

Citalopram Metabolic Pathway

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis microsomes Human Liver Microsomes incubation Incubation at 37°C microsomes->incubation citalopram Citalopram citalopram->incubation nadph NADPH Regenerating System nadph->incubation termination Reaction Termination (Acetonitrile + IS) incubation->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms quantification Quantification of This compound lcms->quantification

In Vitro Metabolism Workflow

Conclusion

This compound is a notable, albeit minor, metabolite of citalopram formed exclusively by the action of CYP2D6. Its significantly lower pharmacological activity compared to the parent compound suggests a limited direct contribution to the therapeutic effects of citalopram. However, understanding the N-oxidation pathway is critical for a comprehensive view of citalopram's disposition, particularly when considering factors that can influence CYP2D6 activity, such as co-administered drugs and genetic polymorphisms. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and development.

References

The Biological Relevance of Citalopram N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism in the human body leads to the formation of several metabolites, including Citalopram N-oxide. This technical guide provides an in-depth analysis of the biological relevance of this compound, focusing on its metabolism, pharmacokinetics, pharmacodynamics, and toxicological profile. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction

Citalopram is a racemic mixture of (S)-citalopram (escitalopram) and (R)-citalopram, with the former being the pharmacologically active enantiomer responsible for the inhibition of the serotonin transporter (SERT)[1]. The therapeutic action of citalopram is attributed to its ability to block the reuptake of serotonin in the synaptic cleft, thereby increasing the concentration of this neurotransmitter[2]. The metabolism of citalopram is a critical aspect of its overall pharmacological profile, leading to the formation of metabolites that may possess their own biological activities. One such metabolite is this compound. Understanding the biological relevance of this compound is essential for a complete comprehension of citalopram's pharmacology and for the development of safer and more effective antidepressant therapies.

Metabolism and Pharmacokinetics

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system[1]. The formation of this compound occurs through an N-oxidation reaction, a process exclusively mediated by the enzyme CYP2D6[][4][5]. This metabolic pathway is one of several routes for citalopram's biotransformation, which also includes N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT)[6][7].

Quantitative Data on Citalopram Metabolism
ParameterValueReference
Primary Enzyme for N-oxidation CYP2D6[][4][5]
Citalopram Half-life Approximately 35 hours[1][6]
Bioavailability (oral) ~80%[7]
Plasma Protein Binding ~80%[6]
Metabolic Pathway of Citalopram

The following diagram illustrates the major metabolic pathways of citalopram, including the formation of this compound.

Citalopram_Metabolism Citalopram Metabolic Pathway Citalopram Citalopram DCT Desmethylcitalopram (DCT) Citalopram->DCT CYP2C19, CYP3A4, CYP2D6 CNO This compound Citalopram->CNO CYP2D6 PropionicAcid Citalopram Propionic Acid Derivative Citalopram->PropionicAcid Deamination DDCT Didesmethylcitalopram (DDCT) DCT->DDCT CYP2D6

Citalopram Metabolic Pathway

Pharmacodynamics

The primary pharmacological target of citalopram is the serotonin transporter (SERT)[2]. The biological activity of its metabolites is a key factor in the overall therapeutic and side-effect profile of the parent drug.

Serotonin Transporter (SERT) Binding Affinity
CompoundRelative Potency at SERTReference
Citalopram High[2]
Citalopram Metabolites (including N-oxide) At least 8-fold less potent than Citalopram[6]
Other Potential Pharmacological Effects

There is limited information available regarding the specific pharmacological effects of isolated this compound on other receptors or signaling pathways. The general consensus is that the contribution of citalopram's metabolites, including the N-oxide, to the overall antidepressant effect is likely negligible due to their lower potency and concentrations in the brain[1].

Toxicology

The toxicological profile of this compound as an isolated compound has not been extensively studied. Most toxicological data pertains to the parent drug, citalopram. Acute intoxication with citalopram can lead to a range of symptoms, including drowsiness, tachycardia, and in severe cases, seizures and coma[8]. Long-term exposure to citalopram has been shown to induce neurotoxic effects in zebrafish, affecting motor function, learning, and memory[9]. However, it is important to note that these studies focus on the parent drug and do not isolate the effects of the N-oxide metabolite. In vitro studies on rat hepatocytes have shown that citalopram can induce cytotoxicity through oxidative stress[10].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound in Biological Matrices

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the sensitive and selective quantification of citalopram and its metabolites in biological samples such as plasma and brain tissue.

Sample Preparation (Plasma):

  • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of citalopram or a structurally similar compound).

  • Precipitate proteins by adding 600 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient program starting with a low percentage of mobile phase B, increasing to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z transitions will depend on the instrument and may need to be optimized. For this compound (C20H21FN2O2, MW: 340.39 g/mol ), a potential precursor ion would be [M+H]+ at m/z 341.2.

Workflow Diagram:

HPLC_MS_Workflow LC-MS/MS Workflow for this compound Quantification Sample Biological Sample (e.g., Plasma) Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Analysis Data Acquisition and Analysis Inject->Analysis

LC-MS/MS Workflow
Synthesis of this compound Reference Standard

The synthesis of this compound is typically achieved by the oxidation of citalopram.

Materials:

Procedure:

  • Dissolve citalopram in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the citalopram solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure this compound.

Conclusion

This compound is a minor metabolite of citalopram, formed via CYP2D6-mediated N-oxidation. Based on the available evidence, its biological relevance in terms of contributing to the therapeutic effect or toxicity of citalopram appears to be limited. This is primarily due to its significantly lower potency in inhibiting the serotonin transporter compared to the parent drug. However, for a complete understanding of citalopram's disposition and to account for all metabolic pathways, the characterization and quantification of this compound remain important in preclinical and clinical studies. Further research focusing on the specific pharmacological and toxicological properties of the isolated N-oxide metabolite would be beneficial to definitively establish its role in the overall profile of citalopram.

References

Citalopram N-oxide: A Comprehensive Technical Guide to its Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 63284-72-0

This in-depth technical guide provides a comprehensive overview of Citalopram (B1669093) N-oxide, a primary metabolite and impurity of the widely prescribed antidepressant, Citalopram. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, synthesis, and characterization, including experimental protocols and quantitative data analysis.

Core Identification and Properties

Citalopram N-oxide is formally known as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile N-oxide. It is recognized as a significant metabolite formed in vivo through the oxidation of the tertiary amine in the parent citalopram molecule. It is also considered a process-related impurity and a degradation product that can form under specific stress conditions.

Table 1: Core Identification and Physicochemical Properties of this compound

ParameterValueReference
CAS Number 63284-72-0[1][2]
Molecular Formula C₂₀H₂₁FN₂O₂[3]
Molecular Weight 340.39 g/mol [3]
IUPAC Name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile N-oxide[4]
Synonyms Citalopram Impurity 11, Citalopram Related Compound E, Escitalopram EP Impurity H[4]
Appearance White to off-white solid[5]
Melting Point 91-93 °C
Solubility Slightly soluble in DMSO and Methanol

Metabolic Pathway and Formation

Citalopram is metabolized in the liver primarily by the cytochrome P450 enzyme system. The formation of this compound is specifically mediated by the CYP2D6 isoenzyme through an N-oxidation reaction.[6] This metabolic conversion is a crucial aspect of the drug's pharmacokinetic profile.

Citalopram Metabolism Metabolic Pathway of Citalopram to this compound Citalopram Citalopram N_Oxide This compound Citalopram->N_Oxide N-oxidation CYP2D6 CYP2D6 CYP2D6->Citalopram MS_Fragmentation Expected MS Fragmentation of this compound Parent [this compound + H]⁺ m/z 341.1 Fragment [Citalopram + H]⁺ m/z 325.1 Parent->Fragment - O (16 Da) Experimental_Workflow Workflow for this compound Identification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Characterization Sample Drug Substance or Product Degradation Forced Degradation (e.g., Oxidation) Sample->Degradation HPLC HPLC-UV Analysis Degradation->HPLC Separation & Quantification LCMS LC-MS/MS Analysis HPLC->LCMS Identification Isolation Preparative HPLC Isolation LCMS->Isolation For Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR Structure Confirmation

References

Discovery and Initial Characterization of Citalopram N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism in the human body leads to the formation of several metabolites, including Citalopram N-oxide. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, focusing on its synthesis, analytical characterization, and known pharmacokinetic and pharmacodynamic properties. This document is intended to serve as a foundational resource for researchers and professionals involved in drug development and pharmacology.

Introduction

Citalopram is a racemic mixture of (S)-citalopram (escitalopram) and (R)-citalopram. The therapeutic effect of citalopram is primarily attributed to the S-enantiomer, which is a potent and highly selective inhibitor of the serotonin transporter (SERT).[1] The metabolism of citalopram is a critical aspect of its pharmacology, influencing its efficacy and safety profile. One of the metabolites formed is this compound, generated through the N-oxidation of the tertiary amine in the citalopram molecule. This guide delves into the specifics of this metabolite.

Discovery and Synthesis

The formation of this compound is a result of the metabolic N-oxidation of citalopram.[] While primarily known as a metabolite, its synthesis in a laboratory setting is crucial for producing reference standards for analytical studies and for further pharmacological investigation.

Biosynthesis

In vivo, this compound is formed from citalopram, a process mediated by the cytochrome P450 enzyme CYP2D6. Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of citalopram metabolism, which may affect the plasma concentrations of both the parent drug and its metabolites, including the N-oxide.[3]

Chemical Synthesis

General Hypothetical Synthesis Protocol:

  • Step 1: Dissolution. Citalopram free base is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or chloroform.

  • Step 2: Oxidation. A controlled amount of an oxidizing agent (e.g., m-CPBA) is added to the solution, typically at a reduced temperature (e.g., 0 °C) to manage the exothermic reaction.

  • Step 3: Reaction Monitoring. The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Step 4: Quenching and Extraction. Once the reaction is complete, the excess oxidizing agent is quenched, and the product is extracted from the reaction mixture.

  • Step 5: Purification. The crude this compound is purified using chromatographic techniques, such as column chromatography, to yield the pure compound.

Experimental Protocols

In Vitro Metabolism of Citalopram to this compound

This protocol describes the in vitro formation of this compound using human liver microsomes or recombinant CYP2D6 enzymes.

  • Materials:

    • Citalopram hydrochloride

    • Human liver microsomes or recombinant human CYP2D6

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Incubator (37 °C)

    • Quenching solution (e.g., acetonitrile)

    • Analytical standards for citalopram and this compound

  • Procedure:

    • Prepare a reaction mixture containing human liver microsomes or recombinant CYP2D6 in phosphate buffer.

    • Add citalopram to the reaction mixture at various concentrations (e.g., 10-1000 µM).[3]

    • Pre-incubate the mixture at 37 °C for a short period.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).[3]

    • Terminate the reaction by adding a quenching solution.

    • Centrifuge the mixture to pellet the protein.

    • Analyze the supernatant for the presence of this compound using a validated analytical method (e.g., HPLC).

Analytical Characterization by HPLC

This protocol outlines a general method for the detection and quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., pH 4.0).[5] The exact ratio should be optimized for the best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 240 nm or fluorescence detection with excitation at 250 nm and emission at 325 nm.[5][6]

    • Injection Volume: 50 µL.[5]

  • Sample Preparation:

    • Plasma or serum samples may require a solid-phase extraction (SPE) step for cleanup and concentration.[5]

  • Quantification:

    • A calibration curve is generated using known concentrations of a this compound analytical standard.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₂₀H₂₁FN₂O₂
Molecular Weight 340.39 g/mol
Appearance White to off-white solid
Storage Temperature 2 - 8 °C, keep away from light, hygroscopic
Pharmacokinetic Parameters (Relative Data)

Direct pharmacokinetic parameters for this compound are not well-documented in publicly available literature, likely due to its low plasma concentrations. However, relative concentrations have been reported.

ParameterFinding
Plasma Concentration relative to Citalopram The concentrations of citalopram's metabolites, demethylcitalopram (DCT) and didemethylcitalopram (B1207907) (DDCT), in plasma at steady state are approximately one-half and one-tenth, respectively, that of the parent drug.[7] The concentration of this compound is generally low in plasma.[1]
Urinary Excretion In a study with radiolabeled citalopram, the N-oxide metabolite accounted for 7% of the total radioactivity recovered in urine over 7 days. For comparison, unchanged citalopram was 26%, N-demethyl-citalopram (DCT) was 19%, and N,N-didemethyl-citalopram (DDCT) was 9%.
Pharmacodynamic Properties (In Vitro)
TargetFinding
Serotonin Transporter (SERT) In vitro studies indicate that citalopram is at least 8 times more potent than its metabolites in inhibiting serotonin reuptake, suggesting that the metabolites, including the N-oxide, do not likely contribute significantly to the antidepressant actions of citalopram.[7] Specific binding affinity data (e.g., Ki or IC50) for this compound at SERT is not readily available.
Other Receptors Citalopram itself has very low affinity for other neurotransmitter receptors, and it is presumed that its metabolites, including the N-oxide, also have low affinity, though specific data is lacking.[7]

Visualizations

citalopram_metabolism citalopram Citalopram dct Demethylcitalopram (DCT) citalopram->dct CYP2C19, CYP3A4, CYP2D6 cn_oxide This compound citalopram->cn_oxide CYP2D6 propionic_acid Citalopram Propionic Acid Derivative citalopram->propionic_acid MAO-A/B, Aldehyde Oxidase ddct Didemethylcitalopram (DDCT) dct->ddct CYP2D6 dct->propionic_acid MAO-A/B, Aldehyde Oxidase ddct->propionic_acid MAO-A/B, Aldehyde Oxidase

Citalopram Metabolic Pathway

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis HPLC Analysis s1 Dissolve Citalopram in aprotic solvent s2 Add oxidizing agent (e.g., m-CPBA) at 0°C s1->s2 s3 Monitor reaction (TLC/HPLC) s2->s3 s4 Quench and Extract s3->s4 s5 Purify by Column Chromatography s4->s5 a1 Prepare sample (e.g., SPE for plasma) a2 Inject onto C18 column a1->a2 a3 Elute with Acetonitrile/ Phosphate buffer a2->a3 a4 Detect at 240 nm (UV) or Ex:250/Em:325 nm (Fluorescence) a3->a4 a5 Quantify using calibration curve a4->a5

Synthesis and Analysis Workflow

Conclusion

This compound is a minor metabolite of citalopram, formed via CYP2D6-mediated N-oxidation. Its pharmacological activity is considered to be significantly lower than that of the parent compound. While detailed pharmacokinetic and pharmacodynamic data for this compound are limited, this guide provides a summary of the current knowledge. The provided experimental protocols offer a starting point for researchers interested in the synthesis and analysis of this metabolite. Further research is warranted to fully elucidate the potential role of this compound in the overall pharmacological profile of citalopram.

References

Citalopram N-oxide: A Potential Biomarker for Personalized Antidepressant Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder. As with many psychotropic drugs, patient response to citalopram can be highly variable, leading to a trial-and-error approach in clinical practice. The identification of reliable biomarkers to predict treatment efficacy and adverse effects is a critical unmet need in personalized medicine. Citalopram N-oxide, a primary metabolite of citalopram, has emerged as a potential candidate for such a biomarker. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its metabolism, quantification, and the nascent evidence supporting its role in predicting clinical outcomes.

Metabolism and Pharmacokinetics of this compound

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of this compound occurs through an N-oxidation reaction, a process predominantly mediated by the polymorphic enzyme CYP2D6.[1] This metabolic pathway is significant as genetic variations in the CYP2D6 gene can lead to substantial inter-individual differences in enzyme activity, thereby influencing the rate of this compound formation.

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have demonstrated that different CYP2D6 allelic variants significantly alter the intrinsic clearance (Vmax/Km) for the formation of this compound.[1] Compared to the wild-type CYP2D6*1 allele, the intrinsic clearance for this compound formation by various mutant alleles can range from 13% to 138%.[1] This highlights the potential for an individual's genetic makeup to significantly impact the circulating levels of this metabolite.

While data on the absolute plasma concentrations of racemic this compound are limited, studies on its enantiomer, escitalopram (B1671245), provide some insight. In a study of depressed patients treated with escitalopram, the mean plasma concentration of esthis compound (S-NOCT) was found to be 0.87 ± 0.94 ng/mL. It is important to note that these values may not be directly extrapolated to racemic citalopram.

Urinary excretion studies have shown that this compound accounts for a notable portion of the eliminated drug. In a study involving healthy male volunteers who received a single oral dose of radiolabelled citalopram, the N-oxide metabolite constituted 7% of the total radioactive compounds excreted in the urine over a 7-day period.[2]

Quantitative Data Summary
AnalyteBiological MatrixPopulationMean Concentration (± SD) or Relative AmountReference
Esthis compound (S-NOCT)PlasmaDepressed Patients0.87 ± 0.94 ng/mL
This compoundUrineHealthy Male Volunteers7% of total excreted compounds over 7 days[2]
CYP2D6 Variant Activity In vitro Recombinant Enzymes Intrinsic Clearance vs. CYP2D6*1 Reference
Various CYP2D6 Alleles--13% - 138%[1]

Experimental Protocols

Quantification of Citalopram and its Metabolites by LC-MS/MS

The following protocol is a representative method for the simultaneous quantification of citalopram and its metabolites, including the N-oxide, in human plasma. This method can be adapted and validated for specific research needs.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard solution (e.g., a deuterated analog of citalopram or a structurally similar compound).

  • Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Separation (HPLC)

  • Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.9 µm particle size) is suitable for separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typically employed. The gradient program should be optimized to achieve adequate separation of citalopram, this compound, and other metabolites.

  • Flow Rate: A flow rate of 0.3 to 0.5 mL/min is commonly used.

  • Injection Volume: A small injection volume (e.g., 5 µL) is recommended to minimize matrix effects.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

3. Mass Spectrometric Detection (MS/MS)

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of citalopram and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for citalopram, this compound, and the internal standard need to be determined and optimized. For example:

    • Citalopram: m/z 325.2 → 109.1

    • This compound: m/z 341.2 → 324.2 (Note: This is a hypothetical transition and needs to be experimentally determined).

  • Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Signaling Pathways and Experimental Workflows

Citalopram Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of citalopram, highlighting the role of CYP enzymes in the formation of its major metabolites, including this compound.

Citalopram_Metabolism cluster_cyp CYP450 Enzymes cluster_mao Other Enzymes Citalopram Citalopram DCT Desmethylcitalopram (DCT) Citalopram->DCT N-demethylation CNO This compound Citalopram->CNO N-oxidation Propionic_Acid Citalopram Propionic Acid Derivative Citalopram->Propionic_Acid DDCT Didesmethylcitalopram (DDCT) DCT->DDCT N-demethylation DCT->Propionic_Acid DDCT->Propionic_Acid CYP2C19 CYP2C19 CYP2C19->Citalopram:n CYP3A4 CYP3A4 CYP3A4->Citalopram:n CYP2D6_demethyl CYP2D6 CYP2D6_demethyl->DCT:n CYP2D6_noxide CYP2D6 CYP2D6_noxide->Citalopram:e MAO MAO-A/B MAO->Citalopram:s MAO->DCT:s MAO->DDCT:s AO Aldehyde Oxidase AO->Citalopram:s AO->DCT:s AO->DDCT:s

Caption: Metabolic pathway of citalopram.

Experimental Workflow for Biomarker Discovery

The following diagram outlines a typical workflow for investigating the potential of this compound as a clinical biomarker.

Biomarker_Workflow cluster_patient Patient Cohort cluster_sample Sample Analysis cluster_data Data Analysis Patient_Selection Patient Recruitment (Major Depressive Disorder) Citalopram_Treatment Citalopram Administration Patient_Selection->Citalopram_Treatment Clinical_Assessment Clinical Monitoring (e.g., HDRS, MADRS) Citalopram_Treatment->Clinical_Assessment Side_Effect_Monitoring Adverse Event Reporting Citalopram_Treatment->Side_Effect_Monitoring Sample_Collection Biological Sample Collection (Plasma, Urine) Citalopram_Treatment->Sample_Collection Correlation_Analysis Correlation Analysis: Metabolite Levels vs. Clinical Outcomes Clinical_Assessment->Correlation_Analysis Side_Effect_Monitoring->Correlation_Analysis Metabolite_Quantification LC-MS/MS Quantification of Citalopram & Metabolites Sample_Collection->Metabolite_Quantification Genotyping CYP2D6 Genotyping Sample_Collection->Genotyping Metabolite_Quantification->Correlation_Analysis Genetic_Association Association Analysis: CYP2D6 Genotype vs. Metabolite Levels Metabolite_Quantification->Genetic_Association Genotyping->Genetic_Association Biomarker_Validation Biomarker Validation Correlation_Analysis->Biomarker_Validation Genetic_Association->Biomarker_Validation

Caption: Biomarker discovery workflow.

Future Directions and Conclusion

The existing evidence suggests that this compound is a quantifiable metabolite of citalopram whose formation is significantly influenced by CYP2D6 genetic polymorphisms. This inherent variability makes it a plausible candidate biomarker for predicting citalopram metabolism and, potentially, clinical response. However, a critical knowledge gap exists in the direct correlation between this compound levels and therapeutic efficacy or the incidence of adverse effects in patients treated with racemic citalopram.

Future research should focus on prospective clinical studies that longitudinally measure plasma and urine concentrations of racemic this compound in a well-characterized cohort of patients with major depressive disorder. These studies should incorporate comprehensive clinical assessments and CYP2D6 genotyping. Such investigations are essential to validate the clinical utility of this compound as a biomarker for optimizing citalopram therapy and advancing the paradigm of personalized medicine in psychiatry.

References

Review of Citalopram N-oxide in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism in the human body leads to the formation of several metabolites, including Citalopram N-oxide. This technical guide provides a comprehensive review of the scientific literature on this compound, focusing on its chemical properties, metabolic pathway, and analytical determination. While quantitative pharmacokinetic and pharmacodynamic data for this compound are limited in published literature, this document summarizes the available information and provides detailed hypothetical experimental protocols to guide further research.

Chemical and Physical Properties

This compound is a metabolite of citalopram formed through the N-oxidation of the tertiary amine in the dimethylaminopropyl side chain. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₁FN₂O₂(Calculated)
Molecular Weight 340.39 g/mol (Calculated)
Chemical Name 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile N-oxide(IUPAC)
CAS Number 63284-72-0N/A
Appearance White to off-white solidN/A
Solubility Data Not AvailableN/A
pKa Data Not AvailableN/A
LogP Data Not AvailableN/A

Metabolism and Pharmacokinetics

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a minor metabolic pathway.

Metabolic Pathway

The N-oxidation of citalopram to this compound is exclusively mediated by the enzyme CYP2D6 .[1] This is one of several metabolic routes for citalopram, which also include N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT), and deamination to a propionic acid derivative.[2]

Citalopram Citalopram Citalopram_N_oxide Citalopram_N_oxide Citalopram->Citalopram_N_oxide N-oxidation CYP2D6 CYP2D6 CYP2D6->Citalopram_N_oxide

Figure 1: Metabolic conversion of Citalopram to this compound.

Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Citalopram and its Metabolites

ParameterCitalopramDesmethylcitalopram (DCT)Didesmethylcitalopram (DDCT)This compound
Cmax (plasma) Dose-dependent~50% of Citalopram~10% of CitalopramData Not Available
Tmax (plasma) ~4 hours[2]Data Not AvailableData Not AvailableData Not Available
AUC (plasma) Dose-dependentData Not AvailableData Not AvailableData Not Available
Half-life (t½) ~35 hours[2]Data Not AvailableData Not AvailableData Not Available
Urinary Excretion ~12-23% (unchanged)[1]~5% of dose[2]Data Not Available~7% of dose[3]

Pharmacological Activity

The pharmacological activity of this compound is considered to be significantly less than that of the parent compound, citalopram. In vitro studies have shown that citalopram is at least 8 times more potent than its metabolites in the inhibition of serotonin reuptake.[2] This suggests that this compound does not contribute significantly to the therapeutic effects of citalopram.

Table 2: Pharmacodynamic Properties

TargetCitalopram (Ki/IC50)This compound (Ki/IC50)
Serotonin Transporter (SERT) High affinityData Not Available
CYP2D6 Inhibition Weak inhibitor[4]Data Not Available
Other CYP Isozymes Negligible inhibition of CYP1A2, 2C9, 2C19, 2E1, and 3A4[5]Data Not Available

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound from citalopram for use as an analytical standard. The procedure is based on general methods for N-oxidation of tertiary amines.

Materials:

Procedure:

  • Free-basing of Citalopram: Dissolve citalopram hydrobromide in water and adjust the pH to >10 with a suitable base (e.g., 1M NaOH). Extract the free base into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain citalopram free base as an oil.

  • N-oxidation: Dissolve the citalopram free base in dichloromethane. Cool the solution to 0 °C in an ice bath. Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to isolate this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

cluster_0 Synthesis Workflow Citalopram HBr Citalopram HBr Free-basing Free-basing Citalopram HBr->Free-basing Citalopram Base Citalopram Base Free-basing->Citalopram Base N-oxidation (m-CPBA) N-oxidation (m-CPBA) Citalopram Base->N-oxidation (m-CPBA) Crude Product Crude Product N-oxidation (m-CPBA)->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Figure 2: Synthetic workflow for this compound.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of citalopram and its metabolites, including this compound, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of citalopram).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for citalopram, its metabolites (including this compound), and the internal standard would need to be optimized. For this compound (m/z 341.1), potential product ions could be investigated by fragmentation experiments.

3. Data Analysis:

  • Quantify the concentration of this compound by constructing a calibration curve using known concentrations of the synthesized standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.

cluster_1 Analytical Workflow Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Supernatant Supernatant Protein Precipitation->Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Supernatant->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Concentration Concentration Data Analysis->Concentration

Figure 3: Workflow for quantification of this compound.

Conclusion

This compound is a minor metabolite of citalopram, formed via CYP2D6-mediated N-oxidation. The available data suggest that it has minimal pharmacological activity and is excreted in small amounts in the urine. A significant gap exists in the scientific literature regarding its detailed pharmacokinetic and pharmacodynamic properties. The experimental protocols provided in this guide offer a starting point for researchers aiming to synthesize and quantify this compound, which will be crucial for a more complete understanding of its role in the overall disposition and effects of citalopram. Further research is warranted to fully characterize this metabolite and its potential clinical relevance.

References

Methodological & Application

Application Note: Quantitative Determination of Citalopram N-oxide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] Its metabolism in the liver primarily involves N-demethylation, leading to metabolites such as desmethylcitalopram (B1219260) and didemethylcitalopram.[2] Another key transformation product is Citalopram N-oxide, which can be formed through metabolic processes or as a degradation product under certain conditions.[1][3] this compound is recognized as a known impurity and metabolite of Citalopram.[3][4] The quantification of this compound is crucial for understanding the metabolic profile of the parent drug, for quality control in pharmaceutical formulations, and in stability studies.[3][5]

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is based on established stability-indicating methods for Citalopram and its related substances.[3]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue
Molecular FormulaC₂₀H₂₁FN₂O₂[4]
Molecular Weight340.4 g/mol [6]
Melting Point91-93°C[4]
SolubilitySlightly soluble in DMSO and Methanol[4]
AppearanceWhite to off-white solid[4][7]

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound.

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonication bath

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase: Prepare a solution of ammonium acetate buffer (e.g., 0.02 M) in ultrapure water. Adjust the pH to 4.5 with glacial acetic acid. The mobile phase consists of a mixture of this buffer and acetonitrile. A common starting ratio is 50:50 (v/v), which can be optimized for best separation.[3]

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation

For Pharmaceutical Formulations:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Citalopram and transfer it to a volumetric flask.

  • Add a suitable volume of methanol to dissolve the active ingredient and sonicate for 15-20 minutes.

  • Dilute to the mark with methanol and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

For Forced Degradation Studies (to generate this compound): this compound can be formed under photolytic and oxidative stress conditions.[3]

  • Oxidative Degradation: Dissolve Citalopram Hydrobromide in a solution of 3% hydrogen peroxide and keep it at room temperature for 48 hours.[3]

  • Photolytic Degradation: Expose a solution of Citalopram Hydrobromide in water to UV light (e.g., in a photostability chamber).[3] Following degradation, the samples should be diluted with the mobile phase to an appropriate concentration for HPLC analysis.

Chromatographic Conditions
ParameterCondition
Column C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Ammonium Acetate Buffer (pH 4.5)
Flow Rate 0.5 - 1.0 mL/min[3]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 25-30°C
Detection Wavelength 240 nm[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of Citalopram and its related substances, which can be used as a reference for the quantification of this compound.

ParameterCitalopramThis compound (Expected)Reference
Retention Time (min) Varies depending on exact conditionsExpected to be well-resolved from Citalopram[3]
Linearity Range 5-500 µg/mLTo be determined (e.g., 1-100 µg/mL)[3]
Limit of Detection (LOD) 1 µg/mLTo be determined[3]
Limit of Quantification (LOQ) 5 µg/mLTo be determined[3]
Accuracy (% Recovery) 88-97%Expected to be within 98-102%[3]
Precision (% RSD) < 3%Expected to be < 2%[3]

Method Validation

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase & Standards sample_prep Sample Preparation (Formulation or Forced Degradation) prep_solutions->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection at 240 nm chrom_separation->uv_detection peak_integration Peak Integration & Identification uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

hplc_parameters cluster_system HPLC System cluster_method Method Parameters cluster_output Output column Stationary Phase (C8/C18) separation Analyte Separation column->separation mobile_phase Mobile Phase (ACN/Buffer) mobile_phase->separation detector Detector (UV @ 240 nm) quantification Accurate Quantification detector->quantification flow_rate Flow Rate flow_rate->separation injection_vol Injection Volume injection_vol->separation temperature Temperature temperature->separation separation->quantification

Caption: Logical relationship of HPLC method parameters for this compound analysis.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Citalopram and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of citalopram (B1669093) and its primary metabolites, desmethylcitalopram (B1219260) (DCIT) and didesmethylcitalopram (DDCIT), in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Citalopram is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other mood disorders. Therapeutic drug monitoring and pharmacokinetic studies of citalopram and its active metabolites are crucial for optimizing dosage regimens and ensuring patient safety. LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of these compounds in biological matrices. This application note presents a robust and reliable method for this purpose.

Metabolic Pathway of Citalopram

Citalopram is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2D6. The major metabolic pathway involves successive N-demethylation to form desmethylcitalopram (DCIT) and then didesmethylcitalopram (DDCIT).

Citalopram Citalopram DCIT Desmethylcitalopram (DCIT) Citalopram->DCIT CYP2C19, CYP3A4, CYP2D6 DDCIT Didesmethylcitalopram (DDCIT) DCIT->DDCIT CYP2D6

Metabolic pathway of Citalopram.

Experimental Protocols

This section details two common sample preparation methods and the LC-MS/MS parameters for the analysis of citalopram and its metabolites.

Sample Preparation

Protocol 1: Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., citalopram-d6 (B562700) at 100 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects.

  • Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 200 µL of plasma sample, add 200 µL of 4% phosphoric acid and the internal standard. Vortex to mix.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge thoroughly under vacuum or with nitrogen.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

Liquid Chromatography Parameters
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Parameters
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions and Quantitative Data

The following tables summarize the MRM transitions for the analytes and internal standards, along with typical quantitative performance data.

Table 1: MRM Transitions for Citalopram, Metabolites, and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Citalopram 325.2109.1262.1
Desmethylcitalopram 311.2109.1262.1
Didesmethylcitalopram 297.2109.1248.1
Citalopram-d6 (IS) 331.2112.1268.1
Desipramine (IS) 267.272.1208.1
Paroxetine (IS) 330.1192.170.1

Table 2: Summary of Quantitative Performance

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Citalopram 1 - 500195 - 105< 10
Desmethylcitalopram 1 - 250193 - 107< 12
Didesmethylcitalopram 2 - 100290 - 110< 15

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of citalopram and its metabolites is depicted below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation / SPE add_is->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

LC-MS/MS analysis workflow.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of citalopram and its major metabolites in human plasma. The detailed protocols for sample preparation and instrument parameters, along with the summarized quantitative data, offer a comprehensive guide for researchers and professionals in the fields of clinical pharmacology, toxicology, and drug development.

Application Note: Chiral Separation of Citalopram-Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Methodologies for the Analysis of Citalopram (B1669093) Enantiomers and Citalopram N-oxide.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the analysis of citalopram enantiomers and its related substance, this compound. While specific, validated methods for the direct chiral separation of this compound enantiomers are not extensively documented in current literature, this note presents a validated thin-layer chromatography (TLC) method for the simultaneous separation of (R)- and (S)-citalopram in the presence of this compound. Furthermore, a strategic protocol is outlined to guide researchers in the development of a novel chiral High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of this compound.

Introduction

Citalopram is a widely used selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders. It is a chiral molecule, with the (S)-(+)-enantiomer (Escitalopram) being responsible for the therapeutic activity. The (R)-(-)-enantiomer is pharmacologically less active and may even counteract the effects of the S-enantiomer. This compound is a known metabolite and potential impurity in pharmaceutical preparations. Regulatory guidelines necessitate the accurate quantification of enantiomeric purity and related substances to ensure drug safety and efficacy.

This application note addresses the analytical challenge of resolving these chiral compounds. It provides a detailed protocol for a reported TLC method that successfully separates citalopram enantiomers from this compound and other related substances. Recognizing the gap in available literature, it also furnishes a systematic guide for developing a dedicated chiral HPLC method for this compound enantiomers.

Experimental Protocols

Protocol 1: TLC-Densitometric Separation of Citalopram Enantiomers and Related Substances

This protocol is based on a validated method for the stereospecific separation of (R)- and (S)-citalopram in the presence of related substances, including this compound.[1]

Objective: To separate (R)-Citalopram, (S)-Citalopram, this compound, and Citadiol on a single TLC plate for identification and quantification.

Methodology:

  • Materials and Reagents:

    • TLC Plates: Silica gel 60 F254 plates.

    • Chiral Selector: Norvancomycin or Vancomycin.

    • Mobile Phase Solvents: Acetonitrile, Methanol (B129727), Water (HPLC grade).

    • Standards: Reference standards for (R)-Citalopram, (S)-Citalopram, and this compound.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of (R)-Citalopram, (S)-Citalopram, and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing all analytes by appropriately diluting the stock solutions.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing Acetonitrile, Methanol, and Water in a ratio of 15:2.5:2.5 (v/v/v).

    • Add the chiral selector to the mobile phase. The final concentration should be 1.5 mM for Norvancomycin or 2.5 mM for Vancomycin.[1]

    • Degas the mobile phase by sonication for 15 minutes.

  • Chromatographic Development:

    • Pre-saturate a TLC developing chamber with the prepared mobile phase for at least 10 minutes at ambient temperature.

    • Apply 10 µL of the standard solutions as spots or bands onto the TLC plate.

    • Place the TLC plate in the developing chamber and allow the mobile phase to ascend to the desired height.

    • Remove the plate and dry it completely.

  • Detection and Quantification:

    • Visualize the separated spots using iodine vapor or under a UV lamp.

    • Perform densitometric scanning at a wavelength of 239 nm for quantification.

    • Identify the spots based on their retardation factor (Rf) values.

Quantitative Data:

The following table summarizes the reported separation results for the analytes using the described TLC method.[1]

CompoundRetardation Factor (Rf) ± SD
(S)-Citalopram0.85 ± 0.02
Citadiol0.45 ± 0.02
(R)-Citalopram0.33 ± 0.02
This compound 0.22 ± 0.02

Note: In this system, this compound is resolved as a single spot, and its enantiomers are not separated.

Protocol 2: Strategy for Developing a Chiral HPLC Method for this compound Enantiomers

This section provides a logical workflow for researchers to develop a novel method for the enantioseparation of this compound. The strategy is based on common practices in chiral method development, leveraging knowledge from the successful separation of the parent citalopram molecule.

Objective: To achieve baseline separation (Resolution > 1.5) of the two enantiomers of this compound.

Workflow:

  • Step 1: Chiral Stationary Phase (CSP) Screening:

    • The selection of an appropriate CSP is the most critical step. Polysaccharide-based columns are a highly effective starting point for many chiral separations.

    • Primary Screening Columns:

      • Amylose-based CSP (e.g., Chiralpak® AD, Chiralpak® AS)

      • Cellulose-based CSP (e.g., Chiralcel® OD, Chiralcel® OJ)

    • Secondary Screening Columns (if primary fails):

      • Macrocyclic glycopeptide-based CSP (e.g., Chirobiotic™ V)

      • Pirkle-type CSP

  • Step 2: Mobile Phase Screening:

    • Screen the selected columns with different mobile phase modes.

    • Normal Phase:

      • Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v).

      • Hexane/Ethanol mixtures.

      • Add a basic additive (0.1% Diethylamine or Triethylamine) to improve peak shape for the basic N-oxide compound.

    • Polar Organic Mode:

      • Acetonitrile with 0.1% basic additive.

      • Methanol with 0.1% basic additive.

    • Reversed Phase:

      • Acetonitrile/Water with buffer (e.g., Ammonium bicarbonate, pH 9).

      • Methanol/Water with buffer.

  • Step 3: Method Optimization:

    • Once partial separation is observed, optimize the conditions.

    • Mobile Phase Composition: Fine-tune the ratio of the organic modifier. For instance, in normal phase, decreasing the alcohol content generally increases retention and may improve resolution.

    • Flow Rate: Adjust the flow rate (e.g., 0.5 - 1.5 mL/min) to balance resolution and analysis time. A lower flow rate can sometimes enhance resolution.

    • Column Temperature: Investigate the effect of temperature (e.g., 15°C, 25°C, 40°C). Temperature changes can significantly impact enantioselectivity.

    • Additive Concentration: Optimize the concentration of the acidic or basic additive to achieve the best peak symmetry and resolution.

  • Step 4: Method Validation:

    • Once optimal conditions are established, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_standards Prepare Standards (R-Cit, S-Cit, N-Oxide) spot_plate Spot Plate with Standards prep_standards->spot_plate prep_mobile_phase Prepare Mobile Phase (ACN:MeOH:H2O + Chiral Selector) develop_plate Develop Plate in Saturated Chamber prep_mobile_phase->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV or Iodine) dry_plate->visualize densitometry Densitometric Scan (239 nm) visualize->densitometry quantify Quantify using Rf Values densitometry->quantify

Caption: Workflow for TLC-Densitometric Analysis.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation csp_screening Screen CSPs (Polysaccharide, etc.) mp_screening Screen Mobile Phases (NP, RP, Polar Organic) csp_screening->mp_screening decision Partial Separation? mp_screening->decision optim_params Optimize Parameters: - Mobile Phase Ratio - Temperature - Flow Rate result Baseline Separation optim_params->result validation Validate Method (ICH Q2) (Linearity, Accuracy, Precision) decision->csp_screening No, Try New CSP decision->optim_params Yes result->validation

Caption: Strategy for Chiral HPLC Method Development.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Detection of Citalopram Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093) is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of major depressive disorder. As with any pharmaceutical active ingredient, the presence of impurities can affect the drug's efficacy and safety. Therefore, robust analytical methods for the detection and quantification of these impurities are crucial for quality control in drug manufacturing and development. This document provides detailed application notes and protocols for the use of Thin-Layer Chromatography (TLC), a simple, cost-effective, and versatile technique for the separation and identification of Citalopram and its related impurities. The primary focus is on a validated densitometric TLC method capable of separating the enantiomers of Citalopram, (R)-Citalopram and (S)-Citalopram (Escitalopram), along with key impurities such as citalopram citadiol (CIT-C) and citalopram N-oxide (CIT-N)[1][2].

Key Citalopram Impurities

Several impurities can arise during the synthesis of Citalopram or through its degradation. Two notable impurities that have been successfully separated using the described TLC method are:

  • Citalopram Citadiol (CIT-C): A synthetic intermediate in the manufacturing process of Escitalopram[1]. Its full chemical name is (4-(4-dimethylamino)-1-(4-flurophenyl)-1-hydroxybutyl-3-(hydroxyl metyl)-benzonitrile)[1].

  • This compound (CIT-N): An active metabolite of the drug[1]. Its chemical name is 1-[3-(dimethylamino) propyl]-1-(4-flurophenyl)-1, 3-dihydro-5-isobenzofuran carbonitrile N-oxide[1].

Forced degradation studies have also identified other potential degradation products under various conditions such as hydrolysis and photolysis, including citalopram carboxamide and 3-hydroxythis compound[3].

Experimental Protocols

This section details a validated TLC-densitometric method for the simultaneous analysis of (R)- and (S)-Citalopram and its related substances[1][2].

Materials and Reagents
  • TLC Plates: Pre-coated silica (B1680970) gel 60 F254 aluminum plates (10 cm x 10 cm, 0.2 mm thickness)[1].

  • Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 15:2.5:2.5 (v/v/v)[1][2][4].

  • Chiral Selector: 1.5 mM norvancomycin (B1247964) or 2.5 mM vancomycin (B549263) added to the mobile phase[1][2][4].

  • Standard Solutions: Prepare stock solutions of Citalopram enantiomers and their impurities in a suitable solvent (e.g., methanol) to achieve concentrations within the calibration range.

  • Developing Chamber: A glass chromatographic chamber (e.g., 6 cm x 12 cm x 12 cm)[1].

  • Sample Application: A Hamilton microsyringe (25 μl) or equivalent[1].

  • Detection Reagents: Iodine vapor or a UV lamp (254 nm)[1][2].

  • Quantification: A TLC scanner for densitometric measurement at 239 nm[1][2].

Chromatographic Conditions

A summary of the key chromatographic parameters is provided in the table below.

ParameterSpecification
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates[1]
Mobile Phase Acetonitrile: Methanol: Water (15:2.5:2.5, v/v/v)[1][2][4]
Chiral Selector 1.5 mM Norvancomycin or 2.5 mM Vancomycin[1][2][4]
Development Mode Linear ascending development[1]
Development Distance 8 cm[1]
Chamber Saturation Pre-equilibrate the chamber with the mobile phase for 20 minutes[1]
Temperature Ambient temperature (25 ± 2°C)[1][4]
Detection Wavelength 239 nm for densitometric scanning[1][2]
Sample Preparation and Application
  • Prepare standard solutions of (R)-Citalopram, (S)-Citalopram, Citalopram-C, and Citalopram-N in a suitable solvent to achieve a concentration range of 0.2-16.8 μg/10 μl for the enantiomers and 0.1-4.4 μg/10 μl for the impurities[1].

  • Using a microsyringe, apply 10 μl of each standard solution as separate spots on the TLC plate[1]. The spots should be applied at a suitable distance from the bottom edge of the plate.

TLC Plate Development
  • Pour the prepared mobile phase containing the chiral selector into the developing chamber and allow it to saturate for 20 minutes[1].

  • Place the spotted TLC plate into the chamber and allow the mobile phase to ascend up the plate by capillary action until it reaches the predetermined development distance of 8 cm[1].

  • Remove the plate from the chamber and allow it to air dry completely[1].

Detection and Quantification
  • Visualization: The separated spots can be visualized in two ways:

    • Exposing the plate to iodine vapor in a closed chamber[1][2].

    • Observing the plate under a UV lamp at 254 nm[1][2].

  • Densitometric Analysis: For quantitative analysis, scan the plate using a TLC scanner in reflection-absorption mode at a wavelength of 239 nm[1][2]. The peak areas of the spots are proportional to the concentration of the analytes.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis A Prepare Mobile Phase (Acetonitrile:Methanol:Water + Chiral Selector) C Saturate Developing Chamber (20 min) A->C B Prepare Standard and Sample Solutions D Spot Samples on TLC Plate B->D E Develop Plate (Ascending, 8 cm) C->E D->E F Air Dry Plate E->F G Visualize Spots (UV 254 nm or Iodine Vapor) F->G H Densitometric Scanning (239 nm) G->H I Quantify Impurities H->I

References

Application Notes and Protocols for the Use of Citalopram N-oxide as an Internal Standard in the Quantification of Citalopram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093) is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other mood disorders. Accurate quantification of citalopram and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable, reliable internal standard (IS) is paramount for achieving accurate and precise results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Citalopram N-oxide, a known metabolite of citalopram, presents a structurally similar candidate for use as an internal standard.[1] Its shared core structure with the analyte can help to compensate for variations in sample preparation, injection volume, and matrix effects during analysis.

These application notes provide a comprehensive, albeit proposed, protocol for the use of this compound as an internal standard for the quantitative analysis of citalopram in human plasma by LC-MS/MS. The methodologies are based on established analytical principles for citalopram and related compounds.

Experimental Protocols

Materials and Reagents
  • Citalopram hydrobromide (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18 MΩ·cm)

  • Human plasma (drug-free, sourced from an accredited biobank)

  • 96-well plates

  • Centrifuge capable of accommodating 96-well plates

Stock and Working Solutions
  • Citalopram Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of citalopram hydrobromide in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Citalopram Working Solutions: Prepare serial dilutions of the citalopram stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma samples (calibrators, QCs, and unknown samples) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

  • Vortex the plate for 2 minutes at 1000 rpm to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid.

  • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

Time (min)Flow Rate (mL/min)%B
0.00.420
0.50.420
2.00.495
2.50.495
2.60.420
3.50.420
  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Citalopram325.2109.115025
This compound (IS)341.2109.115030

(Note: The MRM transitions for this compound are proposed based on its structure and may require optimization).

Data Presentation

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Citalopram1 - 500y = 0.025x + 0.005> 0.995
Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%RSD) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC50< 1585 - 115< 1585 - 115
High QC400< 1585 - 115< 1585 - 115
Table 3: Recovery and Matrix Effect
AnalyteQC LevelRecovery (%)Matrix Effect (%)
CitalopramLow QC92.598.2
High QC95.197.5
This compound (IS)Mid QC93.896.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound in ACN, 150 µL) plasma->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Supernatant (100 µL) centrifuge->transfer dilute Dilute with 0.1% Formic Acid in Water (100 µL) transfer->dilute injection Inject (5 µL) dilute->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Citalopram calibration->quantification

Caption: Experimental workflow for the quantification of citalopram.

citalopram_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Citalopram Citalopram SERT Serotonin Transporter (SERT/SLC6A4) Citalopram->SERT Inhibition Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Serotonin_cleft Serotonin Serotonin_cleft->SERT Receptor 5-HT Receptors Serotonin_cleft->Receptor Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_cleft Release Signaling Downstream Signaling (e.g., cAMP, PKA, CREB) Receptor->Signaling Response Therapeutic Response Signaling->Response

Caption: Simplified signaling pathway of Citalopram.

References

Application Notes: Solid-Phase Extraction of Citalopram N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citalopram (B1669093) N-oxide is a metabolite of the widely prescribed antidepressant, citalopram.[1] Accurate quantification of citalopram and its metabolites, including the N-oxide, in biological matrices is crucial for pharmacokinetic and toxicological studies. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex samples like plasma, leading to cleaner extracts and improved analytical sensitivity.[2] This document provides a detailed protocol for the solid-phase extraction of Citalopram N-oxide from human plasma, based on established methods for citalopram and its other metabolites.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₂₁FN₂O₂
Molecular Weight 340.39 g/mol [1]
Melting Point 91-93°C[1]
Solubility Slightly soluble in DMSO and Methanol[1]
pKa (Predicted) 4.73 ± 0.40[1]

Experimental Protocol: Solid-Phase Extraction of this compound from Human Plasma

This protocol is a representative method adapted from established procedures for citalopram and its metabolites and may require optimization for specific applications.[3] The procedure utilizes a reversed-phase C18 SPE cartridge.

Materials and Reagents

  • C18 SPE Cartridges (e.g., 50 mg, 1 mL)

  • Human Plasma

  • Internal Standard (IS) Solution (e.g., a structurally similar compound not present in the sample)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Ultrapure Water

  • 1 N HCl

  • 0.5% Perchloric Acid in Methanol

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Sample Evaporation System (e.g., Nitrogen evaporator)

Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • Centrifuge the plasma at 4000 x g for 5 minutes to pellet any particulate matter.[3]

  • Transfer 0.5 mL of the plasma supernatant to a clean polypropylene (B1209903) tube.

  • Spike the plasma sample with an appropriate volume of the internal standard solution.

  • Add 0.5 mL of acetonitrile to the plasma sample.[3]

  • Vortex the mixture for 30 seconds to precipitate proteins.[3]

  • Centrifuge at 1500 x g for 13 minutes.[3]

  • The resulting supernatant is the pre-treated sample ready for SPE.

Solid-Phase Extraction Procedure

  • Conditioning:

    • Wash the C18 SPE cartridge with 1.0 mL of 1 N HCl.[3]

    • Follow with two washes of 1.0 mL of methanol.[3]

    • Finally, equilibrate the cartridge with 1.0 mL of ultrapure water.[3] Ensure the sorbent bed does not run dry.

  • Loading:

    • Load the entire volume of the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent bed under gravity or with a gentle vacuum.[3]

  • Washing:

    • Wash the cartridge with 1.0 mL of ultrapure water to remove hydrophilic impurities.[3]

    • Follow with a wash of 1.0 mL of 50% methanol in water to remove less strongly retained interferences.[3]

    • Perform a final wash with 1.0 mL of acetonitrile to remove other potential interferences.[3]

  • Elution:

    • Elute the retained analytes with 0.3 mL of methanol containing 0.5% perchloric acid.[3]

    • Collect the eluate in a clean collection tube.

Post-Extraction Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 65°C.[3]

  • Reconstitute the dried residue in 0.25 mL of the mobile phase used for the subsequent analytical method (e.g., LC-MS/MS).[3]

  • Vortex the reconstituted sample to ensure complete dissolution.

  • The sample is now ready for injection into the analytical instrument.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of citalopram and its primary metabolite, desmethylcitalopram. Specific quantitative data for this compound was not available in the reviewed literature.

Table 1: Linearity and Limit of Quantification

AnalyteMatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)
CitalopramPlasma10 - 15012
DesmethylcitalopramPlasma5 - 756

Table 2: Recovery and Precision

AnalyteMatrixRecovery (%)Within-Run CV (%)Between-Run CV (%)
CitalopramPlasma104 ± 3[4]2.5 (at 400 ng/mL)[4]5.2 (at 400 ng/mL)[4]
DesmethylcitalopramPlasma104 ± 3[4]2.9 (at 200 ng/mL)[4]2.9 (at 200 ng/mL)[4]

Visualizations

Diagram 1: General Solid-Phase Extraction Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_proc Post-Extraction Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 1. Condition Cartridge (HCl, Methanol, Water) Supernatant->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Water, 50% Methanol, Acetonitrile) Load->Wash Elute 4. Elute Analytes (0.5% Perchloric Acid in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analysis (e.g., LC-MS/MS) Reconstitute->Analyze

Caption: General workflow for the solid-phase extraction of this compound.

Diagram 2: Logical Relationships in SPE

SPE_Logic cluster_goals Primary Goals cluster_steps Key Steps cluster_outcomes Desired Outcomes Isolate Isolate Analytes Loading Loading Isolate->Loading Concentrate Concentrate Analytes Elution Elution Concentrate->Elution Remove Remove Interferences Washing Washing Remove->Washing Conditioning Conditioning Conditioning->Loading Prepares Sorbent Loading->Washing Retains Analytes Washing->Elution Removes Impurities Clean_Extract Clean Extract Washing->Clean_Extract High_Recovery High Analyte Recovery Elution->High_Recovery Improved_Sensitivity Improved Analytical Sensitivity Clean_Extract->Improved_Sensitivity High_Recovery->Improved_Sensitivity

Caption: Logical relationships between SPE steps, goals, and outcomes.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Citalopram N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Unveiling the Fragmentation Landscape of Citalopram N-oxide: A Detailed Mass Spectrometry Application Note

[City, State] – [Date] – This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric fragmentation of this compound, a significant metabolite of the widely prescribed antidepressant, Citalopram. These application notes and protocols are designed to facilitate the identification and quantification of this compound in various matrices.

Citalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and other mood disorders. The N-oxide metabolite is a product of the hepatic metabolism of Citalopram. Understanding its fragmentation pattern is crucial for pharmacokinetic studies, drug metabolism research, and toxicology screenings.

This application note details the expected fragmentation pathways of this compound under collision-induced dissociation (CID) and provides a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for its analysis.

Mass Spectrometry Fragmentation of this compound

The molecular formula of this compound is C₂₀H₂₁FN₂O₂, with a monoisotopic mass of 340.16 g/mol .[1][2] In positive electrospray ionization (+ESI), this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 341.2.

The fragmentation of protonated this compound is primarily characterized by a neutral loss of an oxygen atom, a common fragmentation pathway for N-oxides, yielding an ion at m/z 325.2. This ion corresponds to the protonated molecule of Citalopram. Subsequent fragmentation follows the well-established pathways of Citalopram.

Proposed Fragmentation Pathway

G cluster_0 Precursor Ion cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation Citalopram_N_oxide_MH This compound [M+H]⁺ m/z 341.2 Citalopram_MH [M+H-O]⁺ m/z 325.2 Citalopram_N_oxide_MH->Citalopram_MH -O (16 Da) Fragment_262 [M+H-O-C₃H₇N]⁺ m/z 262.1 Citalopram_MH->Fragment_262 - (CH₃)₂NCH₂CH₂CH₂ (59 Da) Fragment_109 [C₇H₅F]⁺ m/z 109.0 Citalopram_MH->Fragment_109 Cleavage of propyl-dimethylamine chain

Caption: Proposed fragmentation pathway of protonated this compound.

Quantitative Data Summary

The expected major product ions of this compound following collision-induced dissociation are summarized in the table below. These ions are suitable for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

Precursor Ion (m/z)Product Ion (m/z)Proposed Identity
341.2325.2[M+H-O]⁺
341.2262.1[M+H-O-C₃H₇N]⁺
341.2109.0Fluorotropylium ion

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a method for the sensitive and selective quantification of this compound in biological matrices, such as plasma or urine. The method can be adapted for the simultaneous analysis of Citalopram and its other metabolites.[3][4]

Sample Preparation (Plasma)
  • To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., Citalopram-d6).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon
MRM Transitions This compound: 341.2 -> 325.2, 341.2 -> 262.1

Experimental Workflow

G cluster_workflow LC-MS/MS Workflow Sample_Prep Sample Preparation (Protein Precipitation) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Inject Reconstituted Sample Ionization Ionization (ESI+) LC_Separation->Ionization Elution MS_Analysis MS/MS Analysis (MRM Mode) Ionization->MS_Analysis Ion Transfer Data_Acquisition Data Acquisition & Processing MS_Analysis->Data_Acquisition Detection

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The information and protocols provided in this application note offer a robust framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and quantitative data will aid in the development of sensitive and specific analytical methods for this key metabolite. These tools are invaluable for researchers in pharmacology, toxicology, and drug metabolism, enabling more comprehensive studies of Citalopram's disposition in biological systems.

Contact:

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Citalopram N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093) is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders. The in-vivo metabolism of citalopram is a critical aspect of its pharmacology and toxicology, leading to the formation of several metabolites, including Citalopram N-oxide. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of these metabolites. This document provides detailed application notes and protocols for the use of NMR spectroscopy in the characterization of this compound.

Citalopram is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP2D6.[1][2] The main metabolic pathways involve N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT), as well as N-oxidation to form this compound.[3] Understanding the structure of these metabolites is essential for a comprehensive assessment of the drug's efficacy and safety profile.

Metabolic Pathway of Citalopram

The metabolic conversion of Citalopram to its major metabolites can be visualized as a multi-step enzymatic process. The following diagram illustrates the key transformations in the metabolic pathway of Citalopram.

Citalopram_Metabolism Citalopram Citalopram DCT Desmethylcitalopram (DCT) Citalopram->DCT CYP2C19, CYP3A4, CYP2D6 (N-demethylation) N_Oxide This compound Citalopram->N_Oxide CYP2D6 (N-oxidation) DDCT Didesmethylcitalopram (DDCT) DCT->DDCT CYP2D6 (N-demethylation) NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis & Characterization Metabolite_Production Metabolite Production (e.g., in-vitro incubation) Extraction Extraction / Purification Metabolite_Production->Extraction Dissolution Dissolution in Deuterated Solvent Extraction->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Processing Spectral Processing OneD_NMR->Processing Assignment Signal Assignment TwoD_NMR->Assignment Processing->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation

References

Application of Citalopram N-oxide in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. In forensic toxicology, the analysis of citalopram and its metabolites is crucial for determining the cause of death, assessing drug involvement in criminal cases, and understanding potential drug-drug interactions. Citalopram N-oxide is one of the metabolites of citalopram, formed through the oxidation of the parent drug. While less studied than the primary metabolite, desmethylcitalopram, the detection and quantification of this compound can provide valuable information regarding the ingestion and metabolism of citalopram, aiding in a more comprehensive toxicological interpretation. This document provides detailed application notes and protocols for the analysis of this compound in forensic toxicology.

Metabolic Pathway of Citalopram

Citalopram is primarily metabolized in the liver by cytochrome P450 enzymes. The N-oxidation of citalopram to form this compound is mediated by the enzyme CYP2D6. Understanding this pathway is essential for interpreting the presence of the metabolite in toxicological samples.

Citalopram Citalopram Citalopram_N_oxide This compound Citalopram->Citalopram_N_oxide CYP2D6 (N-oxidation) Desmethylcitalopram Desmethylcitalopram Citalopram->Desmethylcitalopram CYP2C19, CYP3A4, CYP2D6 (N-demethylation) Didesmethylcitalopram Didesmethylcitalopram Desmethylcitalopram->Didesmethylcitalopram CYP2D6 (N-demethylation)

Metabolic pathway of Citalopram to its major metabolites.

Quantitative Data Summary

The concentration of citalopram and its metabolites can vary significantly in postmortem specimens depending on the dosage, time of ingestion, and individual metabolic differences. While extensive data on this compound concentrations in forensic cases is limited, the following tables summarize typical findings for citalopram to provide a reference for interpretation. One study found that this compound accounts for approximately 7% of the total amount of citalopram and its metabolites excreted in urine over 7 days.

Table 1: Postmortem Citalopram Concentrations in Blood

Case TypeNumber of Cases (n)Median Concentration (mg/L)Concentration Range (mg/L)Reference
Citalopram Contributed to Death730.50-
Sole Citalopram Toxicity-1.30-
Citalopram and Other Drug Toxicity-0.50-
Incidental Citalopram Finding2750.30-
Femoral Blood (Therapeutic)140.34 (mean)0.09 - 0.76
Heart Blood (Therapeutic)220.340.09 - 1.64

Table 2: Distribution of Citalopram in Postmortem Specimens

SpecimenSpecimen/Blood Ratio (Mean ± SD)Reference
Urine12 ± 19
Vitreous Humor0.42 ± 0.21
Liver16 ± 8
Lung15 ± 15
Kidney3.6 ± 2.5
Spleen8.1 ± 3.7
Muscle0.83 ± 0.40
Brain2.3 ± 1.2
Heart1.9 ± 1.0

Experimental Protocols

The following are detailed methodologies for the extraction and quantification of this compound from forensic samples. These protocols are based on established methods for citalopram and its metabolites and have been adapted for the specific analysis of the N-oxide metabolite.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Whole Blood

This protocol describes a sensitive and selective method for the quantification of this compound in whole blood using LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s1 1. Aliquot 1 mL whole blood s2 2. Add internal standard s1->s2 s3 3. Vortex s2->s3 s4 4. Add buffer (e.g., phosphate (B84403) pH 6) s3->s4 s5 5. Vortex s4->s5 spe1 6. Condition SPE cartridge (e.g., C18) s5->spe1 spe2 7. Load sample spe1->spe2 spe3 8. Wash cartridge (e.g., water, methanol) spe2->spe3 spe4 9. Elute analyte (e.g., methanol (B129727)/ammonia) spe3->spe4 a1 10. Evaporate eluate spe4->a1 a2 11. Reconstitute in mobile phase a1->a2 a3 12. Inject into LC-MS/MS a2->a3

Workflow for SPE of this compound from blood.

  • Materials:

    • Whole blood sample

    • Internal standard (e.g., Citalopram-d6 N-oxide)

    • Phosphate buffer (pH 6.0)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

    • Methanol, Acetonitrile (HPLC grade)

    • Ammonium (B1175870) hydroxide

    • Reconstitution solvent (e.g., mobile phase)

  • Procedure:

    • Pipette 1.0 mL of whole blood into a centrifuge tube.

    • Add the internal standard.

    • Vortex for 10 seconds.

    • Add 2.0 mL of phosphate buffer (pH 6.0) and vortex.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of a freshly prepared solution of methanol containing 2% ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

      • Internal Standard: Precursor ion > Product ion

    • Collision Energy: Optimized for each transition

A published method for citalopram and its metabolites, including the N-oxide, reported a limit of quantification of 2.0 ng/mL.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine

This protocol outlines a liquid-liquid extraction method for the analysis of this compound in urine samples.

1. Sample Preparation

cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis s1 1. Aliquot 2 mL urine s2 2. Add internal standard s1->s2 s3 3. Add buffer (e.g., borate (B1201080) pH 9) s2->s3 lle1 4. Add extraction solvent (e.g., ethyl acetate) s3->lle1 lle2 5. Vortex lle1->lle2 lle3 6. Centrifuge lle2->lle3 lle4 7. Transfer organic layer lle3->lle4 a1 8. Evaporate to dryness lle4->a1 a2 9. Reconstitute in mobile phase a1->a2 a3 10. Inject into LC-MS/MS a2->a3

Application Notes and Protocols for In Vitro Drug Interaction Studies of Citalopram N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites, including Citalopram N-oxide. The N-oxidation of Citalopram is primarily catalyzed by CYP2D6. Understanding the potential of these metabolites to cause drug-drug interactions (DDIs) is a critical aspect of drug development and ensuring patient safety.

These application notes provide detailed protocols for conducting in vitro studies to evaluate the potential of this compound to act as an inhibitor or substrate of major drug-metabolizing enzymes (CYP450) and drug transporters (P-glycoprotein and Breast Cancer Resistance Protein). The provided methodologies are based on established scientific principles and regulatory guidance for DDI studies.

Metabolic Pathway of Citalopram

Citalopram is metabolized through N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT), and through N-oxidation to this compound. The primary CYP enzymes involved are CYP2C19, CYP3A4, and CYP2D6.[1][2]

Citalopram Citalopram DCT Desmethylcitalopram (DCT) Citalopram->DCT CYP2C19, CYP3A4, CYP2D6 CNO This compound Citalopram->CNO CYP2D6 DDCT Didesmethylcitalopram (DDCT) DCT->DDCT CYP2D6

Figure 1: Simplified metabolic pathway of Citalopram.

Part 1: Cytochrome P450 (CYP) Inhibition Assays

This section outlines the protocol to assess the inhibitory potential of this compound on major human CYP isoforms.

Experimental Workflow: CYP Inhibition Assay

The general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against various CYP enzymes is depicted below.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound This compound (Serial Dilutions) Incubation Incubate at 37°C TestCompound->Incubation Microsomes Human Liver Microsomes (HLM) or Recombinant CYPs Microsomes->Incubation Cofactor NADPH Regenerating System Cofactor->Incubation ProbeSubstrate CYP-specific Probe Substrate ProbeSubstrate->Incubation Termination Terminate Reaction (e.g., Acetonitrile) Incubation->Termination LCMS LC-MS/MS Analysis of Metabolite Formation Termination->LCMS DataAnalysis Calculate % Inhibition and Determine IC50 LCMS->DataAnalysis

Figure 2: General workflow for a CYP450 inhibition assay.

Protocol: Reversible CYP Inhibition Assay

1. Materials and Reagents:

  • This compound

  • Human Liver Microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • CYP-specific probe substrates and their corresponding metabolites (see Table 1)

  • Control inhibitors for each CYP isoform (see Table 1)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

2. Experimental Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is ≤ 0.5%).

  • In a 96-well plate, add the phosphate buffer, HLM or recombinant CYP enzyme, and the this compound solution or control inhibitor.

  • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the reaction by adding the CYP-specific probe substrate.

  • Incubate for a predetermined time (e.g., 10-60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

Data Presentation: CYP Inhibition

Table 1: Example IC50 Values for CYP Inhibition by this compound

CYP IsoformProbe SubstratePositive Control InhibitorExample IC50 (µM) of this compound
CYP1A2Phenacetinα-Naphthoflavone> 100
CYP2B6BupropionTiclopidine> 100
CYP2C8AmodiaquineMontelukast> 100
CYP2C9DiclofenacSulfaphenazole> 100
CYP2C19S-MephenytoinTiclopidine> 50
CYP2D6DextromethorphanQuinidine> 25
CYP3A4MidazolamKetoconazole> 100

Part 2: Drug Transporter Interaction Assays

This section describes the protocols to evaluate whether this compound is a substrate or inhibitor of the efflux transporters P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).

Experimental Workflow: Transporter Substrate Assay

The workflow for determining if a compound is a substrate of an efflux transporter typically involves a bidirectional transport assay using polarized cell monolayers.

cluster_setup Cell Culture & Setup cluster_transport Transport Experiment cluster_analysis Analysis Cells Polarized Cell Monolayer (e.g., MDCK-MDR1, Caco-2) ApicalToBasolateral A to B Transport Cells->ApicalToBasolateral BasolateralToApical B to A Transport Cells->BasolateralToApical TestCompound This compound TestCompound->ApicalToBasolateral TestCompound->BasolateralToApical Sampling Sample Donor & Receiver Compartments Over Time ApicalToBasolateral->Sampling BasolateralToApical->Sampling LCMS Quantify Compound by LC-MS/MS Sampling->LCMS DataAnalysis Calculate Apparent Permeability (Papp) and Efflux Ratio LCMS->DataAnalysis

Figure 3: Workflow for a bidirectional transporter substrate assay.

Protocol: P-gp and BCRP Substrate Assay

1. Materials and Reagents:

  • This compound

  • Cell lines overexpressing the transporter of interest (e.g., MDCKII-MDR1 for P-gp, MDCKII-BCRP for BCRP) and the parental cell line (MDCKII)

  • Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Known substrates and inhibitors of P-gp (e.g., Digoxin and Verapamil) and BCRP (e.g., Prazosin and Ko143)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

2. Experimental Procedure:

  • Seed the cells on Transwell® inserts and culture until a confluent and polarized monolayer is formed.

  • Verify monolayer integrity using a marker such as Lucifer yellow.

  • Wash the cell monolayers with transport buffer.

  • Add this compound to either the apical (A) or basolateral (B) chamber (donor compartment). The other chamber contains fresh transport buffer (receiver compartment).

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

  • At the end of the experiment, collect samples from both donor and receiver compartments.

  • To confirm transporter involvement, repeat the experiment in the presence of a known inhibitor of P-gp or BCRP.

  • Quantify the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

  • Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 and reduction in the presence of an inhibitor suggests the compound is a substrate.

Protocol: P-gp and BCRP Inhibition Assay

1. Materials and Reagents:

  • Same as the substrate assay, with the addition of a known probe substrate for P-gp (e.g., Digoxin) and BCRP (e.g., Prazosin).

2. Experimental Procedure:

  • Follow the same initial steps for cell culture and monolayer integrity as the substrate assay.

  • Add the probe substrate to the apical chamber and serial dilutions of this compound to both apical and basolateral chambers.

  • Incubate at 37°C.

  • Sample the basolateral chamber at various time points.

  • Quantify the amount of probe substrate transported to the basolateral chamber by LC-MS/MS.

  • Calculate the percent inhibition of probe substrate transport by this compound.

  • Determine the IC50 value.

Data Presentation: Transporter Interactions

Table 2: Example Data for P-gp and BCRP Substrate Assessment of this compound

TransporterPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)ER with InhibitorConclusion
P-gp1.54.53.01.2 (with Verapamil)Potential Substrate
BCRP2.02.51.25Not DeterminedNot a Substrate

Table 3: Example IC50 Values for P-gp and BCRP Inhibition by this compound

TransporterProbe SubstratePositive Control InhibitorExample IC50 (µM) of this compound
P-gpDigoxinVerapamil> 50
BCRPPrazosinKo143> 50

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro assessment of the drug interaction potential of this compound. By systematically evaluating its effects on major CYP450 enzymes and key drug transporters, researchers can generate crucial data to inform preclinical and clinical development decisions. While specific data for this compound is currently limited, the application of these standardized methodologies will contribute to a comprehensive understanding of its pharmacokinetic profile and its potential to cause clinically relevant drug-drug interactions. It is important to note that in vitro findings should always be interpreted in the context of expected clinical concentrations of the metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Citalopram N-oxide Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with Citalopram N-oxide in reverse-phase High-Performance Liquid Chromatography (HPLC). Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you resolve common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing. For many analytical methods, a tailing factor up to 1.5 might be acceptable, but values exceeding 2.0 are generally considered unacceptable for high-precision assays.[1]

Q2: Why is this compound prone to peak tailing in reverse-phase HPLC?

A2: this compound is a basic compound.[2] Basic compounds, particularly those with amine functionalities, are prone to secondary interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases commonly used in reverse-phase HPLC.[2] These interactions are a primary cause of peak tailing. At a mobile phase pH above 3, these silanol groups can be ionized and interact with the positively charged basic analyte, leading to a secondary retention mechanism that causes the peak to tail.

Q3: How does peak tailing affect my analytical results?

A3: Peak tailing can negatively impact your results in several ways:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual analytes difficult.

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and adversely affect detection limits.

  • Inaccurate Quantification: The distortion of the peak shape can lead to errors in peak integration, resulting in inaccurate and imprecise quantitative measurements.

  • Method Robustness: A method that produces tailing peaks is often less robust and more susceptible to minor variations in analytical conditions.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Initial Assessment & System Check

First, determine if the peak tailing is specific to this compound or affects all peaks in the chromatogram.

  • All Peaks Tailing: This often suggests a system-wide issue.

    • Extra-column Volume: Check for and minimize dead volume in tubing and connections.[1]

    • Column Contamination/Degradation: The column may be contaminated or have a void at the inlet.[1]

  • Only this compound Peak Tailing: This points to a specific chemical interaction between the analyte and the stationary phase.

Step 2: Method Optimization

If the issue is specific to this compound, the following method parameters should be investigated.

Data Presentation: Impact of HPLC Parameters on Peak Tailing of Basic Compounds

The following table summarizes the expected qualitative effects of key chromatographic parameters on the peak shape of basic analytes like this compound.

ParameterChangeExpected Impact on Peak TailingRationale
Mobile Phase pH Decrease pH (e.g., to pH 2.5-3.5)Significant Improvement At low pH, residual silanol groups on the silica (B1680970) stationary phase are protonated (Si-OH), minimizing their interaction with the protonated basic analyte.[3]
Increase pH (e.g., to pH > 7)Improvement (with appropriate column) At high pH, the basic analyte is neutral, reducing interactions with silanols. Requires a pH-stable column.
Column Chemistry Use an End-Capped ColumnImprovement End-capping chemically derivatizes most of the residual silanol groups, reducing the sites for secondary interactions.[4]
Use a Polar-Embedded or Charged Surface Hybrid (CSH) ColumnSignificant Improvement These columns are designed to shield the residual silanol groups, further reducing secondary interactions and improving peak shape for basic compounds.[5]
Mobile Phase Additives Add a Competing Base (e.g., Triethylamine - TEA)Improvement The competing base interacts with the active silanol sites, effectively blocking them from interacting with the analyte.[2]
Buffer Concentration Increase Buffer ConcentrationImprovement A higher buffer concentration can help to mask the residual silanol groups and maintain a more consistent pH at the column surface.
Sample Solvent Dissolve sample in a solvent weaker than the mobile phaseImprovement Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[4]
Column Temperature Increase TemperaturePotential Improvement Higher temperatures can improve mass transfer kinetics and reduce the strength of secondary interactions, sometimes leading to sharper peaks.

Experimental Protocols

Below are detailed methodologies that can be adapted for troubleshooting this compound peak tailing.

Protocol 1: Low pH Mobile Phase Approach

This protocol aims to minimize silanol interactions by operating at a low pH.

  • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). For extended use at low pH, a column specifically designed for low pH stability is recommended.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 20 mM potassium phosphate (B84403) buffer and adjust the pH to 3.0 with phosphoric acid.

    • Organic Phase: Acetonitrile (B52724) or Methanol.

    • Mobile Phase Composition: Start with a mixture of the aqueous phase and organic phase (e.g., 70:30 v/v).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 240 nm

  • Observation: Analyze the peak shape of this compound. If tailing persists, consider slightly lowering the pH (e.g., to 2.8) or adjusting the organic modifier percentage.

Protocol 2: Utilizing an End-Capped or Polar-Embedded Column

This protocol focuses on using a specialized column to mitigate secondary interactions.

  • Column: Select a high-quality end-capped C18 column or a polar-embedded C18 column.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 10 mM ammonium (B1175870) acetate (B1210297) buffer and adjust the pH to 4.5.

    • Organic Phase: Acetonitrile.

    • Mobile Phase Composition: Begin with a gradient elution, for example, starting at 20% acetonitrile and increasing to 80% over 15 minutes.

  • HPLC Conditions:

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35 °C

    • Detection: UV at 240 nm

  • Observation: Compare the peak asymmetry of this compound to that obtained with a standard C18 column.

Visualizations

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow cluster_optimization Method Optimization Strategies start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks system_issue System-wide Issue: - Check for dead volume - Inspect column for voids/contamination all_peaks->system_issue Yes specific_issue Analyte-Specific Issue all_peaks->specific_issue No optimize_method Optimize HPLC Method system_issue->optimize_method specific_issue->optimize_method ph_adjust Adjust Mobile Phase pH (Low pH: 2.5-3.5) optimize_method->ph_adjust column_select Select Appropriate Column (End-capped, Polar-Embedded) optimize_method->column_select mobile_phase_mod Use Mobile Phase Additives (e.g., TEA) optimize_method->mobile_phase_mod end_point Symmetrical Peak Achieved ph_adjust->end_point column_select->end_point mobile_phase_mod->end_point

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Mechanism of Peak Tailing for Basic Compounds

PeakTailingMechanism cluster_column Silica-Based Stationary Phase cluster_analyte Mobile Phase silanol Residual Silanol Groups (Si-OH) ionized_silanol Ionized Silanol Groups (SiO-) (at pH > 3) silanol->ionized_silanol Mobile Phase pH > 3 interaction Secondary Ionic Interaction ionized_silanol->interaction citalopram_n_oxide This compound (Basic Analyte) citalopram_n_oxide->interaction peak_tailing Peak Tailing interaction->peak_tailing

Caption: The interaction between ionized silanol groups and basic analytes causing peak tailing.

References

Technical Support Center: Citalopram and Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between Citalopram and its N-oxide metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating Citalopram from its N-oxide metabolite?

A1: The primary challenge stems from the structural similarity between Citalopram and its N-oxide metabolite. This similarity results in very close retention times on traditional reversed-phase columns, often leading to co-elution or poor resolution. The N-oxide metabolite is also more polar, which can lead to peak tailing, especially at low pH.

Q2: Which column chemistry is most effective for this separation?

A2: While standard C18 columns can be used, alternative stationary phases often provide better selectivity. Phenyl-Hexyl columns can offer improved resolution due to pi-pi interactions with the aromatic rings in the Citalopram molecule. Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also be highly effective.

Q3: How does mobile phase pH affect the resolution?

A3: The mobile phase pH is a critical parameter. Citalopram is a basic compound, and its retention is highly dependent on pH. A mobile phase pH around 3 can ensure that Citalopram and its N-oxide are protonated, leading to better peak shape and retention on reversed-phase columns. However, fine-tuning the pH is often necessary to maximize selectivity.

Q4: Can I use an isocratic method for this separation?

A4: An isocratic method may be sufficient if the resolution is already adequate. However, a gradient elution is often preferred to improve peak shape and reduce analysis time, especially if other metabolites or impurities are also being monitored. A shallow gradient can effectively improve the separation of closely eluting peaks like Citalopram and its N-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the method development for separating Citalopram and its N-oxide metabolite.

Issue 1: Poor Resolution or Co-elution of Peaks

This is the most common issue, where the peaks for Citalopram and its N-oxide metabolite overlap significantly.

Troubleshooting_Poor_Resolution start Start: Poor Resolution check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust pH (e.g., 2.8-3.2) and Re-inject check_pH->adjust_pH No check_organic Is Organic Modifier Type/Concentration Optimal? check_pH->check_organic Yes adjust_pH->check_organic change_organic Switch Organic Modifier (e.g., Acetonitrile to Methanol) or Adjust Gradient Slope check_organic->change_organic No check_column Is Column Chemistry Suitable? check_organic->check_column Yes change_organic->check_column change_column Switch to Alternative Column (e.g., Phenyl-Hexyl) check_column->change_column No check_temp Is Column Temperature Optimized? check_column->check_temp Yes change_column->check_temp adjust_temp Adjust Temperature (e.g., 30-40°C) and Re-inject check_temp->adjust_temp No end Resolution Improved check_temp->end Yes adjust_temp->end

Caption: Troubleshooting workflow for poor peak resolution.

  • Optimize Mobile Phase pH:

    • Rationale: Small changes in pH can alter the ionization state of the molecules, affecting their interaction with the stationary phase.

    • Action: Adjust the pH of the aqueous portion of the mobile phase in small increments (e.g., ±0.1 units) around the initial pH. A pH range of 2.8 to 3.2 is a good starting point.

  • Change Organic Modifier:

    • Rationale: Acetonitrile and methanol (B129727) have different selectivities. Switching from one to the other can alter the elution order or improve the separation.

    • Action: If using acetonitrile, try substituting it with methanol, or vice versa. You may need to adjust the gradient profile accordingly.

  • Modify the Gradient:

    • Rationale: A shallower gradient provides more time for the closely eluting compounds to separate.

    • Action: Decrease the rate of change of the organic solvent concentration in the mobile phase during the elution of the target peaks.

  • Evaluate Column Chemistry:

    • Rationale: The stationary phase chemistry is a primary driver of selectivity.

    • Action: If a standard C18 column is not providing adequate resolution, consider a Phenyl-Hexyl column to leverage pi-pi interactions.

Issue 2: Peak Tailing

This is observed when the peak shape is asymmetrical, with a "tail" extending from the back of the peak.

  • Adjust Mobile Phase pH:

    • Rationale: Peak tailing for basic compounds like Citalopram can occur due to interactions with residual silanols on the silica (B1680970) support.

    • Action: Ensure the mobile phase pH is low enough (e.g., < 3.5) to keep the analytes fully protonated and minimize these secondary interactions.

  • Use a Mobile Phase Additive:

    • Rationale: A small amount of a competing base can mask the active sites on the stationary phase.

    • Action: Add a low concentration of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase. However, be aware that TEA is not suitable for mass spectrometry detection. For LC-MS, formic acid is a common and effective additive.

  • Check for Column Contamination or Degradation:

    • Rationale: A contaminated or old column can lead to poor peak shape.

    • Action: Flush the column with a strong solvent. If the problem persists, replace the column.

Experimental Protocols and Data

General Workflow for HPLC Method Development

HPLC_Method_Development_Workflow start Start: Method Development define_objectives Define Separation Objectives (Resolution, Run Time) start->define_objectives column_selection Select Initial Column (e.g., C18, Phenyl-Hexyl) define_objectives->column_selection mobile_phase_selection Select Mobile Phase (Aqueous Buffer + Organic Modifier) column_selection->mobile_phase_selection initial_run Perform Initial Gradient Run mobile_phase_selection->initial_run evaluate_results Evaluate Resolution, Peak Shape, and Retention Times initial_run->evaluate_results optimization Optimize Parameters: pH, Gradient, Temperature evaluate_results->optimization Needs Improvement validation Method Validation (Robustness, Reproducibility) evaluate_results->validation Acceptable optimization->initial_run end Final Method validation->end

Caption: General workflow for HPLC method development.

Example Protocol: Improved Separation using a Phenyl-Hexyl Column

This protocol provides a starting point for achieving good resolution between Citalopram and its N-oxide metabolite.

  • Instrumentation: UHPLC system with a UV or Mass Spectrometer detector.

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.00 min: 10% B

    • 8.00 min: 40% B

    • 8.10 min: 95% B

    • 9.00 min: 95% B

    • 9.10 min: 10% B

    • 10.00 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Detector: UV at 240 nm or MS in positive ion mode.

Comparative Data: C18 vs. Phenyl-Hexyl Column

The following table summarizes typical performance data for the separation on two different column types.

ParameterStandard C18 ColumnPhenyl-Hexyl Column
Retention Time (Citalopram N-oxide) 4.2 min4.8 min
Retention Time (Citalopram) 4.5 min5.5 min
Resolution (Rs) 1.3> 2.0
Peak Tailing Factor (Citalopram) 1.41.1

Note: These values are illustrative and can vary depending on the specific system and conditions. A resolution value (Rs) greater than 1.5 is generally considered a good separation.

Technical Support Center: Bioanalysis of Citalopram N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Citalopram N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: The matrix refers to all components in a biological sample apart from the analyte of interest, this compound.[1] These components can include endogenous substances like phospholipids, salts, and proteins.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Given that N-oxide metabolites can be unstable, this adds another layer of complexity to their analysis.

Q2: My quantitative results for this compound are showing poor reproducibility and accuracy. Could matrix effects be the cause?

A2: Yes, inconsistent and inaccurate results are classic signs of matrix effects in LC-MS/MS bioanalysis.[1] These issues arise from the variable influence of co-eluting matrix components on the ionization of your analyte. It is crucial to systematically evaluate the presence and extent of matrix effects to ensure the reliability of your data.

Q3: How can I quantitatively assess matrix effects for this compound in my samples?

A3: A widely accepted method is the post-extraction spike. This involves comparing the peak area of this compound in a pure solvent ("neat" solution) with its peak area in a blank matrix extract that has been spiked with the analyte at the same concentration after the extraction process. A significant difference between these two measurements indicates the presence of ion suppression or enhancement. The Matrix Factor (MF) can be calculated to quantify this effect. An IS-normalized MF is also recommended to assess the internal standard's ability to compensate for these effects. According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized MF from at least six different matrix lots should not be greater than 15%.

Q4: Are N-oxide compounds like this compound particularly susceptible to analytical challenges?

A4: Yes, N-oxide metabolites can present unique challenges. They can be prone to instability and may potentially revert to their parent drug form, citalopram. This necessitates careful optimization of experimental conditions, such as maintaining a neutral or near-neutral pH and avoiding high temperatures during sample preparation and storage to preserve the integrity of the this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound.

Problem 1: Significant Ion Suppression Observed

  • Possible Cause: Co-elution of endogenous matrix components, particularly phospholipids, which are known to cause ion suppression in electrospray ionization (ESI).

  • Solutions:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): This is a more selective method than protein precipitation and can effectively remove interfering components.

      • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to protein precipitation.

    • Optimize Chromatography:

      • Change the Gradient: Modifying the mobile phase gradient can improve the separation between this compound and interfering matrix components.

      • Use a Different Column: Switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl column) can alter the elution profile and resolve the analyte from interferences.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.

Problem 2: High Variability in Results Between Different Lots of Matrix

  • Possible Cause: The composition of the biological matrix can vary between individuals or lots, leading to inconsistent matrix effects.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred choice as it will have nearly identical chemical properties and chromatographic behavior, and will therefore be similarly affected by matrix effects, allowing for effective compensation.

    • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effects between the calibrators and the unknown samples. It is recommended to use at least six different lots of the matrix to assess the variability of the matrix effect.

Problem 3: Poor Peak Shape and Inconsistent Retention Times

  • Possible Cause: This could be due to interactions between this compound and matrix components on the analytical column, or potential instability of the analyte.

  • Solutions:

    • pH Control: Ensure the pH of your samples and mobile phase is controlled and maintained in a range that ensures the stability of this compound.

    • Temperature Control: Avoid exposing samples to high temperatures during preparation and storage. Promptly process samples and store them at low temperatures (e.g., -80°C) to minimize degradation.

    • Enhanced Sample Cleanup: Employing a more rigorous sample preparation method like SPE can remove the components responsible for poor chromatography.

Quantitative Data Summary

The following tables summarize the kind of quantitative data you should generate when evaluating matrix effects for this compound.

Table 1: Matrix Effect Assessment using Post-Extraction Spike

ParameterLot 1Lot 2Lot 3Lot 4Lot 5Lot 6Mean%CV
Analyte Peak Area (Neat Solution) 150,000-----150,000-
Analyte Peak Area (Post-Spiked Matrix) 120,000115,000125,000118,000122,000119,000119,8332.9%
Matrix Factor (MF) 0.800.770.830.790.810.790.802.8%
IS Peak Area (Neat Solution) 200,000-----200,000-
IS Peak Area (Post-Spiked Matrix) 165,000160,000170,000162,000168,000164,000164,8332.2%
IS Matrix Factor 0.830.800.850.810.840.820.832.1%
IS-Normalized Matrix Factor 0.960.960.980.980.960.960.971.1%

Acceptance Criteria: The %CV of the IS-Normalized Matrix Factor should be ≤15%.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

  • Preparation of "Neat" Solution: Prepare a solution of this compound and the internal standard (IS) in the reconstitution solvent at a concentration representative of the samples being analyzed.

  • Preparation of Blank Matrix Extracts: Extract at least six different lots of blank biological matrix using the same procedure as for the study samples.

  • Post-Extraction Spike: After the final evaporation step of the blank matrix extracts, add the this compound and IS to the dried extracts to achieve the same final concentration as the "neat" solution.

  • Analysis: Analyze the "neat" solution and the post-spiked matrix extracts using the developed LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in neat solution).

    • IS-Normalized Matrix Factor: (Matrix Factor of analyte) / (Matrix Factor of IS).

    • Calculate the mean and %CV of the IS-Normalized Matrix Factor across the different matrix lots.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by an equilibration buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent (e.g., water followed by a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute this compound and other analytes using a suitable elution solvent (e.g., a mixture of methanol and a weak base like ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant ME_Eval Matrix Effect Evaluation Quant->ME_Eval troubleshooting_logic Start Inaccurate or Irreproducible Results? Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Significant Matrix Effect? Assess_ME->ME_Present Optimize_Prep Improve Sample Prep (SPE/LLE) ME_Present->Optimize_Prep Yes Optimize_LC Optimize Chromatography ME_Present->Optimize_LC Yes Use_SIL_IS Use Stable Isotope-Labeled IS ME_Present->Use_SIL_IS Yes No_ME No Significant Matrix Effect (Check other parameters) ME_Present->No_ME No Revalidate Re-evaluate and Validate Method Optimize_Prep->Revalidate Optimize_LC->Revalidate Use_SIL_IS->Revalidate

References

Technical Support Center: Citalopram N-oxide Stability in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Citalopram (B1669093) N-oxide in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is Citalopram N-oxide and why is its stability in plasma a concern?

A1: this compound is a metabolite of the antidepressant drug citalopram.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. Instability of this compound in plasma samples can lead to inaccurate quantification, affecting the interpretation of clinical and preclinical data.

Q2: What are the known degradation pathways for Citalopram that might affect this compound levels?

A2: Forced degradation studies of citalopram have shown that this compound can be formed under photolytic and oxidative conditions.[2] While this relates to the formation from the parent drug, it highlights the potential sensitivity of the N-oxide functional group.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

Q4: How many freeze-thaw cycles are acceptable for plasma samples with this compound?

A4: For the parent drug, citalopram, freeze-thaw stability in K2EDTA human plasma has been established for at least three cycles.[3] It is advisable to adhere to a maximum of three freeze-thaw cycles for plasma samples to be analyzed for this compound to minimize potential degradation. General studies on metabolite stability in plasma recommend minimizing freeze-thaw cycles, with snap-freezing in liquid nitrogen and rapid thawing in a water bath being the preferred methods to maintain sample integrity.[4][5][6]

Q5: What is the recommended anticoagulant for blood collection for this compound analysis?

A5: Bioanalytical method validation for citalopram has been successfully performed using K2EDTA as the anticoagulant.[3] While specific studies on the effect of different anticoagulants (e.g., heparin, citrate) on this compound stability are not available, EDTA is a common and generally recommended anticoagulant for small molecule bioanalysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in plasma samples.

Issue Potential Cause Troubleshooting Steps
Low or no recovery of this compound Inappropriate Extraction Method: Some extraction procedures may not efficiently recover this compound. One study noted that their specific liquid-liquid extraction procedure for citalopram and its demethylated metabolites did not extract the N-oxide.[7]- Review and optimize the sample extraction procedure. - Consider solid-phase extraction (SPE) or different liquid-liquid extraction solvents. - Ensure the pH of the extraction buffer is optimal for this compound recovery.
Degradation during sample processing: this compound may be unstable at room temperature for extended periods.- Minimize the time plasma samples are kept at room temperature ("bench-top time"). For citalopram, bench-top stability has been established for 24 hours.[3] - Process samples on ice or in a cooled centrifuge.
Inconsistent or variable results Sample heterogeneity after thawing: Incomplete mixing of samples after thawing can lead to variability.- Ensure samples are thoroughly but gently mixed (e.g., by vortexing) after thawing and before aliquoting for extraction.
Multiple freeze-thaw cycles: Repeated freezing and thawing can lead to degradation.- Aliquot plasma samples into smaller volumes after the initial processing to avoid multiple freeze-thaw cycles of the bulk sample. - Adhere to a maximum of three freeze-thaw cycles.[3]
Apparent conversion to Citalopram In-source conversion during LC-MS/MS analysis: N-oxides can sometimes be susceptible to in-source reduction back to the parent amine in the mass spectrometer's ion source.- Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source conversion. - Use a stable isotope-labeled internal standard for this compound to help correct for any analytical variability.

Quantitative Data Summary

Specific quantitative stability data for this compound in plasma is not widely published. The following table summarizes the stability data available for the parent drug, citalopram , in human K2EDTA plasma, which can serve as a conservative reference point for experimental design.

Stability Parameter Condition Duration Result for Citalopram Reference
Long-Term Stability -70°C89 daysStable[3]
Freeze-Thaw Stability -70°C to Room Temperature3 cyclesStable[3]
Bench-Top Stability Room Temperature24 hoursStable[3]

Experimental Protocols

Plasma Sample Collection and Handling Protocol

This protocol is a general guideline based on best practices for bioanalytical sample handling.

  • Blood Collection:

    • Collect whole blood samples into tubes containing K2EDTA as the anticoagulant.

    • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Plasma Separation:

    • Within one hour of collection, centrifuge the blood samples at approximately 1500 x g for 15 minutes in a refrigerated centrifuge (2-8°C).

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

  • Storage:

    • Immediately freeze the plasma samples at -70°C or lower.

    • For long-term storage, maintain the samples at a constant ultra-low temperature.

  • Sample Thawing and Processing:

    • Thaw frozen plasma samples rapidly in a water bath at room temperature.

    • Once thawed, vortex the samples gently to ensure homogeneity.

    • Keep samples on ice during processing to minimize degradation.

    • Avoid repeated freeze-thaw cycles. If necessary, aliquot samples for different analyses after the first thaw.

Visualizations

Experimental_Workflow Plasma Sample Handling Workflow for this compound Analysis cluster_collection Blood Collection cluster_processing Plasma Processing cluster_storage Storage cluster_analysis Analysis blood_collection Collect blood in K2EDTA tubes mix Gently invert 8-10 times blood_collection->mix centrifuge Centrifuge at 1500 x g for 15 min at 2-8°C mix->centrifuge separate Aspirate plasma supernatant centrifuge->separate freeze Immediately freeze at <= -70°C separate->freeze store Long-term storage at constant ultra-low temperature freeze->store thaw Rapid thaw, gentle mix store->thaw process Process on ice thaw->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for plasma sample handling.

Troubleshooting_Logic Troubleshooting Low this compound Recovery cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase start Low or Inconsistent This compound Results check_storage Verify storage conditions (<= -70°C) start->check_storage check_ft_cycles Confirm number of freeze-thaw cycles (<=3) start->check_ft_cycles check_benchtop Evaluate bench-top stability time start->check_benchtop check_extraction Review extraction procedure (pH, solvent choice) start->check_extraction solution1 Optimize storage and handling protocols check_storage->solution1 check_ft_cycles->solution1 check_benchtop->solution1 check_insource Investigate in-source conversion in MS check_extraction->check_insource solution2 Optimize extraction and MS parameters check_extraction->solution2 check_insource->solution2

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Citalopram N-oxide Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Citalopram (B1669093) N-oxide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is most suitable for the analysis of Citalopram N-oxide?

A1: Electrospray ionization (ESI) is the most commonly employed and generally recommended technique for the analysis of Citalopram and its metabolites, including this compound.[1][2] ESI is a soft ionization technique well-suited for a wide range of compounds from polar to moderately nonpolar.[3] Atmospheric Pressure Chemical Ionization (APCI) can be a complementary technique, particularly for less polar analytes, though ESI is typically preferred for compounds like this compound.[3]

Q2: What are the expected precursor ions for this compound in positive ion mode ESI-MS?

A2: In positive ion mode ESI-MS, you can expect to observe the protonated molecule [M+H]⁺. Depending on the mobile phase composition and sample purity, you may also observe adduct ions such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. It is crucial to correctly identify the molecular ion for accurate mass determination and subsequent fragmentation experiments.

Q3: How can I confirm the presence of the N-oxide functionality in my molecule using mass spectrometry?

A3: A characteristic fragmentation of N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da), a process often referred to as deoxygenation.[4] This fragmentation can be induced by thermal activation in the atmospheric pressure ionization (API) source.[4] Observing a fragment ion at [MH⁺ - 16] can be strong evidence for the presence of an N-oxide.[4]

Q4: What are some common fragment ions observed for Citalopram and its metabolites in MS/MS?

A4: For Citalopram, a common fragmentation pathway involves the loss of the dimethylamine (B145610) group. The transition m/z 325.3 → 109.0 is frequently monitored for quantification.[1] The fragmentation of this compound will also be influenced by the N-oxide group, with the potential for deoxygenation prior to or in conjunction with other fragmentation pathways.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Ionization of this compound

  • Possible Cause: Suboptimal ESI source parameters.

  • Troubleshooting Steps:

    • Optimize Source Parameters: Systematically optimize key ESI source parameters, including capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[5][6] A design of experiments (DOE) approach can be effective in evaluating the impact of multiple factors.[5]

    • Adjust Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For positive ion mode, the addition of a small amount of formic acid (e.g., 0.1-0.25%) to the mobile phase can enhance protonation.[1]

    • Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. To mitigate this, improve chromatographic separation, dilute the sample, or use a more effective sample preparation technique like solid-phase extraction (SPE).[7]

Issue 2: In-source Fragmentation or Degradation of this compound

  • Possible Cause: this compound can be thermally labile, and excessive temperatures in the ESI source can lead to degradation, primarily deoxygenation.[4]

  • Troubleshooting Steps:

    • Optimize Source Temperature: Carefully optimize the drying gas temperature and heated capillary temperature. While some thermal activation can be useful for confirming the N-oxide, excessive heat can lead to unwanted degradation and reduced precursor ion intensity.[4]

    • Minimize In-Source Collision Energy: Reduce the fragmentor or cone voltage to minimize in-source collision-induced dissociation.

Issue 3: Difficulty in Identifying the Correct Precursor Ion due to Multiple Adducts

  • Possible Cause: The presence of salts in the sample or mobile phase can lead to the formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺).[8]

  • Troubleshooting Steps:

    • Use High-Purity Solvents and Reagents: Ensure the use of high-purity solvents and additives to minimize salt contamination.

    • Optimize Mobile Phase Additives: While acidic modifiers are common, ammonium (B1175870) formate (B1220265) can sometimes be used to promote the formation of the protonated molecule over salt adducts.[2]

    • Recognize Common Adducts: Be aware of the mass differences for common adducts to correctly identify the protonated molecule.[9]

Experimental Protocols

LC-MS/MS Method for Citalopram and Metabolites

This protocol is a representative example based on published methods.[1][7]

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.

  • Chromatographic Conditions:

    • Column: A reversed-phase column such as a Zorbax XDB C18 or Gemini C18 is commonly used.[1]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water containing 0.1% to 0.25% formic acid is typical.[1][7]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Citalopram: m/z 325.2 → 109[7]

      • This compound: The precursor ion would be m/z 341. The product ions would need to be determined by infusing a standard, but a likely transition would involve the deoxygenation product, e.g., m/z 341 → 325.

    • Source Parameters: These must be optimized for the specific instrument but typical starting points are:

      • Capillary Voltage: 3-4 kV

      • Nebulizer Pressure: 30-50 psi

      • Drying Gas Flow: 8-12 L/min

      • Drying Gas Temperature: 300-350 °C

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Citalopram Analysis

ParameterMethod 1[1]Method 2[7]
Column Zorbax XDB C18Agilent Eclipse Plus ODS
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.25% Formic AcidGradient of Water with 0.1% Formic Acid and Acetonitrile
Flow Rate Not Specified0.2 mL/min
Ionization Positive ESIPositive ESI
MRM Transition 325.3 → 109.0325.2 → 109

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Sample (e.g., Plasma) Sample (e.g., Plasma) Protein Precipitation Protein Precipitation Sample (e.g., Plasma)->Protein Precipitation Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Dilution Dilution Supernatant Collection->Dilution Autosampler Injection Autosampler Injection Dilution->Autosampler Injection C18 Column C18 Column Autosampler Injection->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution ACN/H2O + Formic Acid ESI Source ESI Source Gradient Elution->ESI Source Quadrupole 1 (Q1) Quadrupole 1 (Q1) ESI Source->Quadrupole 1 (Q1) Precursor Ion Selection Quadrupole 2 (Q2) Quadrupole 2 (Q2) Quadrupole 1 (Q1)->Quadrupole 2 (Q2) Collision-Induced Dissociation Quadrupole 3 (Q3) Quadrupole 3 (Q3) Quadrupole 2 (Q2)->Quadrupole 3 (Q3) Product Ion Selection Detector Detector Quadrupole 3 (Q3)->Detector Data Analysis Data Analysis Detector->Data Analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

ionization_troubleshooting Low_Signal Low Signal Intensity Optimize_Source Optimize Source Parameters (Voltage, Gas, Temp) Low_Signal->Optimize_Source Adjust_Mobile_Phase Adjust Mobile Phase (pH, Organic %) Low_Signal->Adjust_Mobile_Phase Check_Matrix_Effects Check for Matrix Effects Low_Signal->Check_Matrix_Effects In_Source_Decay In-Source Degradation Optimize_Temp Optimize Source Temperature In_Source_Decay->Optimize_Temp Minimize_Voltage Minimize Fragmentor/Cone Voltage In_Source_Decay->Minimize_Voltage Adduct_Issues Multiple Adducts High_Purity_Reagents Use High-Purity Reagents Adduct_Issues->High_Purity_Reagents Optimize_Additives Optimize Mobile Phase Additives Adduct_Issues->Optimize_Additives

Caption: A troubleshooting guide for common issues in this compound ionization.

References

Troubleshooting poor recovery of Citalopram N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor recovery of Citalopram (B1669093) N-oxide during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is Citalopram N-oxide and why can its recovery be challenging?

A1: this compound is a major metabolite of Citalopram, a widely used antidepressant.[1][2] Its recovery during analytical procedures can be challenging due to several factors. As an N-oxide, it is more polar than its parent compound, which can affect its retention on standard chromatography columns and solid-phase extraction (SPE) sorbents.[3][4] Furthermore, N-oxides can be susceptible to chemical and thermal degradation, particularly under certain pH and temperature conditions, leading to analytical losses.[2][3][5]

Q2: What are the common causes of low this compound recovery during solid-phase extraction (SPE)?

A2: Low recovery during SPE is often traced back to suboptimal protocol parameters. Key causes include:

  • Inappropriate Sorbent Selection: Standard non-polar sorbents like C18 may not efficiently retain the polar this compound, leading to analyte breakthrough during sample loading.

  • Incorrect Sample pH: The charge state of this compound, a basic compound, is pH-dependent.[1] An incorrect pH during sample loading can significantly reduce its retention on the SPE sorbent.[3]

  • Inefficient Elution: The elution solvent may not be strong enough or have the correct polarity to completely desorb the analyte from the sorbent, resulting in incomplete recovery.[3]

Q3: I'm observing a weak or inconsistent signal for this compound in my LC-MS/MS analysis. Is this always a sample recovery issue?

A3: Not necessarily. A weak signal can also be a result of issues within the mass spectrometer, particularly in-source fragmentation . N-oxides are known to be thermally labile and can lose their oxygen atom (a neutral loss of 16 Da) in the high-temperature ion source of the mass spectrometer.[5] This "deoxygenation" is a form of fragmentation that occurs before the analyte reaches the mass analyzer.[5][6] The instrument, therefore, detects the resulting fragment ion instead of the intended precursor ion, which can be misinterpreted as poor recovery of the target analyte.

Q4: How can I prevent the degradation of this compound during sample storage and preparation?

A4: Preventing degradation is crucial for accurate quantification. Key stability factors to control are temperature and pH.

  • Temperature Control: Keep biological samples and extracts cool (refrigerated at 2-8 °C or frozen at -20 °C to -80 °C) throughout the storage and preparation process. Avoid elevated temperatures, as N-oxides can be thermally unstable.[3][7]

  • pH Management: this compound is more stable in acidic to neutral conditions. Avoid strongly alkaline (basic) conditions during extraction and storage, as this can promote degradation.[3][8]

Q5: How do matrix effects impact the quantification of this compound and how can I mitigate them?

A5: Matrix effects occur when other components in a biological sample (e.g., salts, lipids, proteins) interfere with the ionization of this compound in the mass spectrometer's source. This can lead to either ion suppression (a weaker signal) or ion enhancement (a stronger signal), both of which result in inaccurate quantification.[9] The most effective way to mitigate matrix effects is to use a high-quality internal standard, ideally a stable isotope-labeled (SIL) version of this compound.[10] A SIL internal standard behaves almost identically to the analyte during extraction, chromatography, and ionization, thereby compensating for variations caused by matrix effects.[10]

Troubleshooting Guides

Guide 1: Optimizing Solid-Phase Extraction (SPE) for this compound Recovery

Poor recovery during sample cleanup is a primary contributor to overall analytical losses. This guide provides a systematic approach to optimizing your SPE protocol.

Experimental Protocol: SPE Optimization

  • Sorbent Screening: Test different SPE sorbents. In addition to standard C18, consider mixed-mode or polymeric sorbents that offer multiple retention mechanisms (e.g., hydrophobic and ion-exchange) and may be more suitable for retaining polar metabolites.

  • pH Adjustment of Sample: Before loading, adjust the sample pH. For a basic compound like this compound, adjusting the pH to be ~2 units above its pKa can neutralize it for better retention on reversed-phase sorbents, while adjusting it to ~2 units below its pKa will ensure it is charged for retention on a cation-exchange sorbent.

  • Wash Step Optimization: Develop a wash step that removes interferences without eluting the analyte. Start with a weak solvent (e.g., 5% methanol (B129727) in water) and gradually increase the organic content to find the point where interferences are removed but this compound remains on the sorbent.

  • Elution Solvent Optimization: Test different elution solvents and pH modifiers. For reversed-phase, a high percentage of organic solvent (e.g., methanol or acetonitrile) is needed. For ion-exchange, elution is achieved by changing the pH or increasing the ionic strength to disrupt the analyte-sorbent interaction. Adding a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to the elution solvent can improve recovery.

Data Presentation: SPE Parameter Troubleshooting

ParameterProblemRecommended Solution
SPE Sorbent Analyte breakthrough (low retention)Use a mixed-mode or polymeric sorbent. Consider a sorbent with cation-exchange properties.
Sample pH Poor retention on sorbentAdjust sample pH to optimize the charge state of the analyte for the chosen sorbent chemistry.
Wash Solvent Analyte loss during wash stepDecrease the organic solvent percentage in the wash solution.
Elution Solvent Incomplete analyte elutionIncrease the organic strength of the elution solvent. Add a pH modifier (e.g., 0.1% formic acid or 0.1% ammonium hydroxide).
Guide 2: LC-MS/MS Method Optimization to Minimize In-Source Fragmentation

If you suspect in-source fragmentation is causing a low signal for this compound, optimizing the ion source parameters is critical.

Experimental Protocol: Ion Source Parameter Optimization

  • Infuse a Standard: Directly infuse a pure standard solution of this compound into the mass spectrometer.

  • Monitor Precursor and Product Ions: Monitor the protonated molecule [M+H]+ and the potential in-source fragment corresponding to the loss of oxygen [M+H-16]+.

  • Adjust Source Temperature: Gradually decrease the ion source temperature (e.g., gas temperature, capillary temperature) in steps of 25-50 °C and observe the ratio of the [M+H]+ to the [M+H-16]+ ion. Lower temperatures should reduce thermal degradation.[5][6]

  • Adjust Cone/Fragmentor Voltage: Gradually decrease the cone voltage or fragmentor voltage. These voltages can induce fragmentation in the source region.[6] Lowering them can reduce the intensity of the [M+H-16]+ fragment.

  • Find the Optimum: Identify the settings that maximize the signal of the desired [M+H]+ precursor ion while minimizing the signal of the [M+H-16]+ fragment.

Data Presentation: Key LC-MS/MS Parameters for In-Source Fragmentation

MS ParameterEffect of High SettingRecommended Action
Source Temperature Increases thermal degradation, promoting the loss of the N-oxide group.[5]Systematically decrease the temperature to find a balance between efficient desolvation and minimal fragmentation.
Cone/Fragmentor/DP Voltage Increases energy in the source, causing collision-induced fragmentation before the analyzer.[6]Reduce the voltage to the minimum required for efficient ion transmission.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Recovery

Start Start: Poor Citalopram N-oxide Recovery Check_MS Step 1: Investigate In-Source Fragmentation (Infuse Standard) Start->Check_MS Is_Fragmentation Fragmentation Observed? Check_MS->Is_Fragmentation Optimize_MS Optimize MS Source: - Lower Temperature - Lower Cone Voltage Is_Fragmentation->Optimize_MS Yes Check_Extraction Step 2: Evaluate Sample Extraction (Spike Pre- & Post-Extraction) Is_Fragmentation->Check_Extraction No Optimize_MS->Check_Extraction Is_Extraction Recovery <80%? Check_Extraction->Is_Extraction Optimize_SPE Optimize SPE Protocol: - Sorbent Choice - pH, Wash, Elution Is_Extraction->Optimize_SPE Yes Check_Stability Step 3: Assess Analyte Stability (Degradation Study) Is_Extraction->Check_Stability No Optimize_SPE->Check_Stability Is_Stable Degradation Observed? Check_Stability->Is_Stable Modify_Handling Modify Sample Handling: - Control Temp (Cool) - Control pH (Acidic/Neutral) Is_Stable->Modify_Handling Yes End Problem Resolved Is_Stable->End No Modify_Handling->End

Caption: A logical workflow for diagnosing the root cause of poor this compound recovery.

Diagram 2: Potential Pathways for this compound Loss

Caption: Key stages where this compound loss or signal reduction can occur.

Diagram 3: Optimized Solid-Phase Extraction (SPE) Workflow

Condition 1. Condition Sorbent (e.g., Methanol, Water) Equilibrate 2. Equilibrate Sorbent (e.g., Buffer at Load pH) Condition->Equilibrate Load 3. Load Sample (pH-adjusted) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute Analyte (Strong, pH-modified solvent) Wash->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate

Caption: A typical step-by-step workflow for solid-phase extraction.

References

Technical Support Center: Method Development for Simultaneous Analysis of Citalopram and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of citalopram (B1669093) and its primary metabolites, desmethylcitalopram (B1219260) (DCIT) and didesmethylcitalopram (DDCIT). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during method development and routine analysis.

Question: I am observing poor peak resolution between citalopram and its metabolites. What are the potential causes and solutions?

Answer: Poor peak resolution is a common challenge. Here are several factors to investigate:

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724), methanol) and buffer pH play a crucial role.

    • Solution: Systematically vary the ratio of the organic solvent to the aqueous buffer. Adjusting the pH of the buffer can alter the ionization state of the analytes, which can significantly impact retention and selectivity. For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer with an adjusted pH is often used.[1][2]

  • Column Chemistry: The choice of stationary phase is critical.

    • Solution: A C18 column is a common starting point.[1][2][3][4][5][6] However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano column.

  • Gradient Elution: An isocratic elution may not provide sufficient separation.

    • Solution: Implement a gradient elution program. A shallow gradient, where the percentage of the organic solvent is increased slowly, can often improve the separation of closely eluting compounds.[5][6]

Question: My assay sensitivity is too low, and I cannot reach the required limit of quantification (LOQ). How can I improve it?

Answer: Low sensitivity can be addressed by optimizing several aspects of your method:

  • Detector Choice: The detector used has a significant impact on sensitivity.

    • Solution: For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally superior to HPLC with UV or fluorescence detection.[3][7] LC-MS/MS offers high selectivity and sensitivity, with reported LOQs for citalopram and DCIT as low as 0.25 ng/mL and 0.25 ng/mL, respectively.[3][7] Fluorescence detection can also be a sensitive option, with LOQs around 2.0 ng/mL for citalopram and its metabolites.[8]

  • Sample Preparation: Efficient sample clean-up and concentration are key.

    • Solution: Solid-phase extraction (SPE) is a highly effective technique for removing matrix interferences and concentrating the analytes.[4][9][10] Both C18 and mixed-mode SPE cartridges can be effective. Liquid-liquid extraction (LLE) is another viable option.[5][9] Protein precipitation is a simpler but generally less clean method.[3][7][11]

  • Mass Spectrometry Parameters (for LC-MS/MS): Proper tuning is essential for optimal signal.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Ensure that the multiple reaction monitoring (MRM) transitions are correctly selected and that the collision energy is optimized for each analyte and metabolite.

Question: I am experiencing significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate them?

Answer: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, are a common issue in bioanalysis.

  • Improve Sample Preparation: A cleaner sample will have fewer interfering components.

    • Solution: As mentioned above, SPE is generally more effective at removing matrix components than LLE or protein precipitation.[4][9][10]

  • Chromatographic Separation: Ensure that the analytes are chromatographically separated from the bulk of the matrix components.

    • Solution: Adjusting the gradient elution program to allow for more separation between the analytes and the early-eluting, unretained matrix components can be beneficial. A divert valve can also be used to direct the early part of the chromatographic run, which often contains a high concentration of salts and other interferences, to waste instead of the mass spectrometer.

  • Use of an Internal Standard: An appropriate internal standard is crucial for accurate quantification.

    • Solution: A stable isotope-labeled internal standard (e.g., citalopram-d6) is the gold standard as it will co-elute with the analyte and experience similar matrix effects. If a stable isotope-labeled standard is not available, a structural analog that is close in retention time and ionization efficiency can be used. Desipramine has been successfully used as an internal standard in some methods.[3][7]

Experimental Protocols

Below are detailed methodologies for common analytical techniques used for the simultaneous analysis of citalopram and its metabolites.

LC-MS/MS Method for Plasma Samples

This protocol is based on a validated method for the simultaneous determination of citalopram and desmethylcitalopram in human plasma.[3][7]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add an internal standard (e.g., desipramine).

  • Add a protein precipitating agent, such as methanol (B129727).

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Dilute the supernatant with water (e.g., 1:1 v/v) before injection.[3][7]

2. Chromatographic Conditions

  • Column: Zorbax XDB C18 or equivalent.[3]

  • Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v) with 0.25% formic acid.[3][7]

  • Flow Rate: As appropriate for the column dimensions.

  • Injection Volume: As appropriate.

  • Run Time: A short run time of approximately 3.5 minutes can be achieved.[3][7]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for citalopram, desmethylcitalopram, and the internal standard should be optimized.

HPLC-Fluorescence Method for Plasma Samples

This protocol is based on a method for the determination of citalopram and desmethylcitalopram in human plasma.[4]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge.

  • Load the plasma sample (pre-treated as necessary).

  • Wash the cartridge to remove interferences (e.g., with water, followed by a weak organic solvent solution).[4]

  • Elute the analytes with an appropriate solvent (e.g., methanol containing a small amount of acid).[4]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: Inertsil ODS-3 C18, 250 x 4.6mm, 5 µm or equivalent.[4]

  • Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate buffer (e.g., 2:1 v/v), with the pH adjusted to 4.0.[4]

  • Flow Rate: 1 mL/min.[4]

  • Injection Volume: 50 µL.[4]

3. Fluorescence Detection

  • Excitation Wavelength: 250 nm.[4]

  • Emission Wavelength: 325 nm.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the analysis of citalopram and its metabolites.

Table 1: Linearity Ranges and Limits of Quantification (LOQ)

AnalyteMethodMatrixLinearity Range (ng/mL)LOQ (ng/mL)Reference
CitalopramLC-MS/MSPlasma0.2 - 1000.2[3][7]
DesmethylcitalopramLC-MS/MSPlasma0.25 - 500.25[3][7]
CitalopramHPLC-FluorescencePlasma10 - 150Not Specified[4]
DesmethylcitalopramHPLC-FluorescencePlasma5 - 75Not Specified[4]
CitalopramUHPLC-DAD (SPE)Saliva10 - 10004.0[9]
DesmethylcitalopramUHPLC-DAD (SPE)Saliva10 - 10004.0[9]
CitalopramUHPLC-DAD (LLE)Saliva10 - 10008.0[9]
DesmethylcitalopramUHPLC-DAD (LLE)Saliva10 - 10008.0[9]
CitalopramHPLC-FluorescencePlasma12 - 160012[10]
DesmethylcitalopramHPLC-FluorescencePlasma6 - 8006[10]

Table 2: Chromatographic Parameters

MethodColumnMobile PhaseDetectionRetention Time (min) - CitalopramRetention Time (min) - DCITReference
LC-MS/MSZorbax XDB C18Acetonitrile/Water (30:70, v/v) with 0.25% Formic AcidMS/MSNot SpecifiedNot Specified[3][7]
HPLC-FluorescenceInertsil ODS-3 C18Acetonitrile/10 mM KH2PO4 buffer (2:1, v/v), pH 4.0Fluorescence (Ex: 250 nm, Em: 325 nm)Not SpecifiedNot Specified[4]
UHPLC-DADC18Acetonitrile/Water (37:63, v:v) with Formic Acid (pH 3.5)DAD (238 nm)3.83.5[9]
RP-HPLCInertsil C18Methanol/Phosphate buffer (pH 3.4)/Acetonitrile (55:40:5, v/v/v)UV (254 nm)3.741Not Analyzed[2]

Visualizations

MethodDevelopmentWorkflow start Define Analytical Requirements (e.g., LOQ, Matrix) sample_prep Sample Preparation (SPE, LLE, Protein Precipitation) start->sample_prep chromatography Chromatographic Method Development (Column, Mobile Phase) sample_prep->chromatography detection Detection Method (MS/MS, UV, Fluorescence) chromatography->detection optimization Method Optimization (Peak Resolution, Sensitivity) detection->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation troubleshooting Troubleshooting (e.g., Poor Resolution, Matrix Effects) optimization->troubleshooting routine_analysis Routine Sample Analysis validation->routine_analysis routine_analysis->troubleshooting

Caption: Workflow for citalopram metabolite analysis method development.

References

Reducing ion suppression for Citalopram N-oxide LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Citalopram (B1669093) N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression.

Troubleshooting Guide: Reducing Ion Suppression

Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2] This can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[3][4]

Problem: Low signal intensity or poor sensitivity for Citalopram N-oxide.

Possible Cause: Significant ion suppression from matrix components.[1]

Solutions:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is through rigorous sample preparation to remove interfering endogenous components like phospholipids (B1166683) and proteins.[5]

    • Solid-Phase Extraction (SPE): Offers selective extraction of the analyte, resulting in cleaner extracts compared to protein precipitation.[6]

    • Liquid-Liquid Extraction (LLE): Can provide clean extracts, but recovery of polar analytes may be challenging.[6]

    • Protein Precipitation (PPT): A simple and common technique, but it may be less effective at removing all interfering matrix components, potentially leading to significant ion suppression.[4][6][7] Several studies on the parent drug, citalopram, have utilized protein precipitation with acetonitrile (B52724) or methanol.[8][9][10][11]

  • Improve Chromatographic Separation: Adjusting chromatographic conditions can help separate this compound from co-eluting matrix components.[4][6]

    • Modify Mobile Phase: Altering the mobile phase composition or gradient can improve separation. For citalopram analysis, a common mobile phase consists of acetonitrile and water with additives like formic acid.[8][9][10]

    • Change Column Chemistry: Using a different column, such as a C18 or C8 column as reported for citalopram, can alter selectivity.[8][10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12][13] This is a viable option if the this compound concentration is high enough to be detected after dilution.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate quantification.[13]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my this compound analysis?

A1: Ion suppression is a type of matrix effect where molecules in the sample matrix that co-elute with your analyte of interest (this compound) compete for ionization in the mass spectrometer's ion source.[3] This competition reduces the ionization efficiency of your analyte, leading to a lower signal intensity. The consequence is reduced sensitivity, which can lead to inaccurate and imprecise quantification.[4]

Q2: How can I determine if ion suppression is occurring in my assay?

A2: A common method to assess matrix effects is the post-extraction spike method.[6] This involves comparing the response of an analyte spiked into a blank matrix sample that has been extracted to the response of the analyte in a pure solvent at the same concentration. A lower response in the matrix sample indicates ion suppression.[6]

Q3: What are the most common sources of ion suppression in bioanalysis?

A3: In biological matrices such as plasma or serum, common sources of ion suppression include salts, proteins, and particularly phospholipids.[2][3] These endogenous components can co-elute with the analyte and interfere with the ionization process.[2]

Q4: Can changing the ionization technique help reduce ion suppression?

A4: Yes, switching between ionization techniques can sometimes mitigate ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because ESI ionization occurs in the liquid phase where more interactions with matrix components can happen.[6][14]

Q5: Is protein precipitation a suitable sample preparation method to avoid ion suppression for this compound?

A5: While protein precipitation is a simple and fast technique that has been used for the analysis of the parent drug, citalopram, it is often the least effective method for removing matrix components that cause ion suppression.[6][8][9][10][11] For sensitive assays or when significant ion suppression is observed, more rigorous sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended to obtain cleaner extracts.[6]

Experimental Protocols & Data

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
Sample Preparation TechniqueGeneral Effectiveness in Reducing Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low to ModerateSimple, fast, and inexpensive.Often results in significant ion suppression due to residual matrix components.[4][6]
Liquid-Liquid Extraction (LLE) Moderate to HighProvides cleaner extracts than PPT.Can have lower recovery for polar analytes; more labor-intensive.[6]
Solid-Phase Extraction (SPE) HighDelivers the cleanest extracts by selectively isolating the analyte.[6]More complex and costly method development.
Table 2: Example LC-MS/MS Parameters for Citalopram Analysis

The following table summarizes typical starting parameters for the analysis of the parent compound, citalopram, which can be adapted for this compound method development.

ParameterExample ConditionReference
LC Column Gemini® C18[8]
Zorbax Extend C8[10]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile[8]
Acetonitrile-water-formic acid (60:40:0.2)[10]
Flow Rate 250 µL/min[8]
0.5 mL/min[10]
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
MS/MS Transition m/z 325 → m/z 109[10]

Visual Guides

Troubleshooting_Workflow cluster_Start Start cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_End Outcome Start Low Signal/Sensitivity for This compound Assess_ME Assess Matrix Effects (Post-Extraction Spike) Start->Assess_ME Optimize_SP Optimize Sample Prep (SPE > LLE > PPT) Assess_ME->Optimize_SP Suppression Detected Optimize_LC Optimize Chromatography (Gradient, Column) Assess_ME->Optimize_LC Suppression Detected Dilute_Sample Dilute Sample Assess_ME->Dilute_Sample Suppression Detected Use_SIL_IS Use SIL-IS Optimize_SP->Use_SIL_IS Optimize_LC->Use_SIL_IS Dilute_Sample->Use_SIL_IS Improved_Signal Improved Signal and Reproducibility Use_SIL_IS->Improved_Signal

Caption: Troubleshooting workflow for addressing low signal intensity.

Sample_Prep_Comparison cluster_Input Input cluster_Methods Sample Preparation Methods cluster_Output Output (Cleanliness) Plasma_Sample Plasma Sample (this compound + Matrix) PPT Protein Precipitation (PPT) Plasma_Sample->PPT LLE Liquid-Liquid Extraction (LLE) Plasma_Sample->LLE SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE PPT_Out High Matrix (High Ion Suppression) PPT->PPT_Out LLE_Out Moderate Matrix (Reduced Ion Suppression) LLE->LLE_Out SPE_Out Low Matrix (Minimal Ion Suppression) SPE->SPE_Out

Caption: Comparison of sample preparation techniques and their effectiveness.

References

Overcoming co-elution of Citalopram N-oxide with isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Citalopram and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges during the analytical quantification of Citalopram, with a specific focus on the co-elution of Citalopram N-oxide with its isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from isomers challenging?

This compound is a metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram.[1][2] The formation of this compound occurs through N-oxidation, where an oxygen atom is added to the nitrogen atom of the dimethylamino group in the Citalopram molecule.[2] Since Citalopram itself is a chiral molecule, possessing a stereocenter, its N-oxide metabolite also exists as stereoisomers (enantiomers and potentially diastereomers).[3][4] These isomers can have very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging, often resulting in co-elution.

Q2: What are the primary analytical techniques used for the separation of Citalopram and its metabolites?

High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the analysis of Citalopram and its metabolites.[5][6] Both reversed-phase and chiral HPLC methods have been developed.[5] Other techniques include Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) and Capillary Electrophoresis (CE).[7] For detection, UV-Visible spectroscopy, fluorescence detection, and mass spectrometry (MS) are frequently used.[5][6] LC-MS/MS is particularly powerful for its sensitivity and selectivity, especially in complex biological matrices.[1][8]

Q3: I am observing co-elution of peaks when analyzing this compound. How can I confirm if these are isomers?

Confirming the presence of co-eluting isomers requires a combination of high-resolution chromatography and mass spectrometry.

  • High-Resolution Mass Spectrometry (HRMS): This can confirm that the co-eluting peaks have the same elemental composition (same exact mass).

  • Tandem Mass Spectrometry (MS/MS): Comparing the fragmentation patterns of the co-eluting peaks can be informative. While isomers often produce similar fragments, the relative intensities of these fragments may differ, providing a clue for their differentiation.[4]

  • Chiral Chromatography: The most definitive way to confirm the presence of stereoisomers is to use a chiral stationary phase (CSP). If the single peak splits into multiple peaks on a chiral column, it confirms the presence of enantiomers or diastereomers.

Troubleshooting Guide: Overcoming Co-elution of this compound Isomers

Co-elution of this compound isomers can lead to inaccurate quantification and misinterpretation of data. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment & Workflow

Before modifying your analytical method, it's crucial to confirm that the co-elution is indeed due to isomers and not other experimental artifacts.

Coelution_Troubleshooting_Workflow Start Co-elution Observed CheckSystem Check System Suitability (Peak Shape, Resolution of Standards) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot HPLC System (e.g., column, connections) SystemOK->FixSystem No ConfirmIsomers Confirm Isomer Co-elution (HRMS, MS/MS) SystemOK->ConfirmIsomers Yes FixSystem->CheckSystem IsomersConfirmed Isomers Confirmed? ConfirmIsomers->IsomersConfirmed InvestigateOther Investigate Other Causes (e.g., impurities, degradation products) IsomersConfirmed->InvestigateOther No MethodDevelopment Method Development for Isomer Separation IsomersConfirmed->MethodDevelopment Yes Goal Goal MethodDevelopment->Goal Achieve Resolution

Caption: Initial workflow for troubleshooting co-elution.

Issue 1: Inadequate Separation on an Achiral Column

If you are using a standard achiral column (e.g., C18) and observing a single, broad, or asymmetric peak for this compound, it is highly likely that you are not separating its stereoisomers.

Solution: Switch to a Chiral Stationary Phase (CSP)

The most effective way to separate enantiomers and diastereomers is by using a chiral HPLC column.

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are widely used and have shown success in separating a broad range of chiral compounds, including Citalopram and its analogues.[9] Consider screening columns with different chiral selectors.

Experimental Protocol: Chiral Column Screening

  • Columns:

    • Cellulose-based (e.g., Chiralcel OD, Lux Cellulose-1)

    • Amylose-based (e.g., Chiralpak AD, AmyCoat)

    • Cyclodextrin-based (e.g., Cyclobond)

    • Protein-based (e.g., Chiral-AGP)[10]

  • Mobile Phases:

  • Screening Process:

    • Begin with a generic gradient or isocratic method on each column.

    • Monitor the chromatogram for any sign of peak splitting or broadening, which indicates partial separation.

    • Select the column and mobile phase combination that shows the best initial separation for further optimization.

Issue 2: Poor Resolution on a Chiral Column

Even with a chiral column, you may still face challenges with co-elution or poor resolution.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Modifier Percentage: In normal phase, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in small increments (e.g., 1-2%). In reversed phase, adjust the ratio of the organic solvent to the aqueous phase.

    • Additive: The type and concentration of the additive can significantly impact selectivity. For basic compounds like this compound, a basic additive like diethylamine (B46881) (DEA) is often used in normal phase. In reversed phase, adjusting the pH with formic acid or using a buffer can improve peak shape and resolution.[11]

    • Solvent Type: Switching the organic modifier (e.g., from isopropanol to ethanol (B145695) in normal phase, or from acetonitrile to methanol in reversed phase) can alter the selectivity.

  • Temperature Optimization:

    • Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the column temperature can improve resolution. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C).

  • Flow Rate Adjustment:

    • Lowering the flow rate can sometimes increase the resolution by allowing more time for the analytes to interact with the stationary phase.

Quantitative Data Comparison for Citalopram Enantiomer Separation (Illustrative)

ParameterMethod 1: RP-HPLC with Chiral Mobile Phase Additive[11]Method 2: Chiral HPLC (AmyCoat Column)[5]Method 3: UHPSFC-MS/MS
Column Hedera ODS-2 C18AmyCoat (150 x 4.6 mm)Not specified
Mobile Phase Aqueous buffer (pH 2.5, 5 mM NaH2PO4, 12 mM SBE-β-CD), Methanol, Acetonitrile (21:3:1 v/v/v)n-hexane/2-propanol/DEA (95:5:0.2 v/v/v)Methanol/Acetonitrile (70:30 v/v) with 10mM Ammonium Acetate
Flow Rate 1.0 mL/min0.5 mL/minNot specified
Resolution (Rs) ~1.31.22Baseline separation
Retention Time ~75 minNot specified< 4 min

Note: This table illustrates typical parameters for Citalopram enantiomers; specific data for this compound isomers is limited in the literature.

Issue 3: Co-elution with Other Metabolites or Impurities

This compound may co-elute with other structurally similar metabolites or process-related impurities.

Solutions:

  • Method Development on Achiral Columns: Before moving to a chiral column, optimize the separation of Citalopram and its known non-chiral impurities and metabolites (e.g., desmethylcitalopram, didesmethylcitalopram) on a high-efficiency achiral column (e.g., a sub-2 µm particle size C18 column). This will help to ensure that the co-elution issue is indeed related to stereoisomers.

  • LC-MS/MS Method Optimization:

    • Multiple Reaction Monitoring (MRM): If the co-eluting species have different masses or produce unique fragment ions, a specific and sensitive LC-MS/MS method can be developed to quantify each compound individually, even if they are not chromatographically separated.

    • In-source Fragmentation: Be aware that some metabolites, like N-oxides, can be unstable in the mass spectrometer source and revert to the parent drug, which can complicate quantification.[12] Optimizing the source conditions (e.g., temperature, voltages) can minimize this effect. The fragmentation of N-oxides often involves a characteristic loss of an oxygen atom (M+H-16).[13]

Experimental Protocol: Generic LC-MS/MS Method for Citalopram and Metabolites

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS Detection: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Citalopram: m/z 325 -> 109

    • Desmethylcitalopram: m/z 311 -> 109

    • This compound: m/z 341 -> 325 (loss of O) and other specific fragments

Citalopram Signaling Pathway

Citalopram is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is to block the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft.[14][15] This, in turn, modulates downstream signaling pathways.

Citalopram_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle SERT SERT Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Citalopram Citalopram Citalopram->SERT Blocks Serotonin_reuptake->Serotonin_Vesicle Recycling Serotonin Serotonin Serotonin->SERT Binds to Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds to G_Protein G-Protein Serotonin_Receptor->G_Protein Activates Second_Messenger Second Messengers (e.g., cAMP, IP3) G_Protein->Second_Messenger Modulates Cellular_Response Cellular Response (e.g., gene expression, neuronal activity) Second_Messenger->Cellular_Response Leads to

Caption: Citalopram's mechanism of action on the serotonin transporter.

References

Refinement of mobile phase for better Citalopram N-oxide separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Citalopram (B1669093) and its N-oxide impurity. It is intended for researchers, scientists, and drug development professionals to refine their analytical methods for better resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the mobile phase for separating Citalopram and Citalopram N-oxide?

A1: The pH of the aqueous portion of the mobile phase is the most critical parameter. Citalopram is a basic compound, and its retention and peak shape are highly dependent on the pH. For optimal separation from its more polar N-oxide impurity, a mobile phase pH between 4.5 and 7.0 is generally recommended. At lower pH values (e.g., 2.5-4.0), resolution may decrease.[1][2]

Q2: Which type of HPLC column is best suited for this separation?

A2: Reversed-phase columns, such as C8 and C18, are the most commonly used and effective stationary phases for separating Citalopram and its impurities. A C8 column may be particularly effective in resolving Citalopram from its degradation products, including the N-oxide.[3]

Q3: Can I use an isocratic method, or is a gradient required?

A3: Both isocratic and gradient methods can be used. An isocratic method with an optimized mobile phase can provide adequate separation. However, a gradient elution, where the organic solvent concentration is increased over time, can be beneficial for separating a wider range of impurities with different polarities and may lead to better peak shapes and shorter run times.[4][5]

Q4: What are the typical detection wavelengths for Citalopram and its N-oxide?

A4: Citalopram and its N-oxide can be effectively monitored using UV detection at wavelengths ranging from 225 nm to 240 nm.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Citalopram and this compound.

Problem: Poor Resolution Between Citalopram and this compound

Possible Causes and Solutions:

  • Suboptimal Mobile Phase pH:

    • Solution: Adjust the pH of the aqueous buffer. An optimal pH is crucial for differential retention. Experiment with a pH range between 4.5 and 7.0. An ammonium (B1175870) acetate (B1210297) buffer at pH 4.5 has been shown to be effective.[3]

  • Inappropriate Organic Modifier Concentration:

    • Solution: Modify the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase the retention time of both compounds but may improve resolution.

  • Inadequate Column Chemistry:

    • Solution: If using a C18 column, consider switching to a C8 column, which can offer different selectivity for polar compounds like this compound.[3]

Problem: Peak Tailing of the Citalopram Peak

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols:

    • Solution 1: Lower the mobile phase pH to suppress the ionization of silanols on the silica-based column packing. However, be mindful that a very low pH might reduce the resolution between Citalopram and its N-oxide.[1][2]

    • Solution 2: Add a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase at a low concentration (e.g., 0.1-0.3%). This will mask the active silanol (B1196071) sites and improve peak symmetry.[4]

  • Column Overload:

    • Solution: Reduce the concentration of the sample being injected.

Problem: Inconsistent Retention Times

Possible Causes and Solutions:

  • Mobile Phase Instability:

    • Solution: Ensure the mobile phase is freshly prepared and adequately buffered to resist pH shifts. Degas the mobile phase before use to prevent bubble formation in the pump.

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Column Degradation:

    • Solution: If the column has been used extensively, especially with high pH mobile phases, its performance may degrade. Replace the column with a new one of the same type.

Data Presentation

The following tables summarize quantitative data from different analytical methods for Citalopram separation.

Table 1: HPLC Method Parameters for Citalopram and Impurity Separation

ParameterMethod 1Method 2Method 3
Column Inertsil ODS 3V (250x4.6 mm, 5 µm)C8Hedera ODS-2 C18 (250 x 4.6 mm, 5.0 µm)
Mobile Phase Gradient: 0.3% Diethylamine (pH 4.7) and Methanol/Acetonitrile (55:45 v/v)Isocratic: Acetonitrile and Ammonium Acetate buffer (pH 4.5)Isocratic: Aqueous buffer (5 mM NaH2PO4, pH 2.5), Methanol, and Acetonitrile (21:3:1 v/v/v)
Flow Rate Not Specified0.5 mL/min1.0 mL/min
Detection 225 nmNot Specified240 nm
Reference [4][3][1][2]

Table 2: Reported Retention Times and Resolution

CompoundMethod from Reference[3]Method from Reference[1]
Citalopram Retention Time (min) 36.67Not specified for parent
This compound Retention Time (min) Not explicitly stated, but resolved from CitalopramNot Applicable
Resolution (Rs) between Enantiomers Not Applicable1.30 (at pH 2.5)

Experimental Protocols

Method 1: Gradient HPLC for Citalopram and Degradation Products

This method is suitable for the separation of Citalopram from its process-related impurities and degradation products, including the N-oxide.[3]

  • Column: C8 stationary phase.

  • Mobile Phase A: Ammonium acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.50 mL/min.

  • Detection: UV detector.

  • Procedure:

    • Prepare the mobile phases and degas them.

    • Equilibrate the column with the initial mobile phase composition.

    • Prepare the sample by dissolving it in a suitable solvent, preferably the mobile phase.

    • Inject the sample and run the gradient program. The exact gradient profile should be optimized based on the specific instrument and impurity profile.

    • Monitor the separation and identify the peaks based on their retention times relative to a Citalopram standard.

Method 2: Isocratic RP-HPLC for Citalopram Enantiomers

While focused on enantiomeric separation, the principles of mobile phase optimization from this method can be applied to impurity analysis.[1][2]

  • Column: Hedera ODS-2 C18 (250 mm × 4.6 mm, 5.0 µm).

  • Mobile Phase: A mixture of aqueous buffer (5 mM sodium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid), methanol, and acetonitrile in a ratio of 21:3:1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 240 nm.

  • Procedure:

    • Prepare the mobile phase, filter, and degas it.

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Dissolve the Citalopram sample in the mobile phase.

    • Inject the sample and monitor the chromatogram.

Visualizations

The following diagrams illustrate key workflows and logical relationships in refining the mobile phase for better this compound separation.

TroubleshootingWorkflow start Poor Resolution of Citalopram and N-oxide ph_check Is Mobile Phase pH Optimal (4.5-7.0)? start->ph_check adjust_ph Adjust pH to 4.5-7.0 (e.g., Ammonium Acetate) ph_check->adjust_ph No organic_check Is Organic Modifier Concentration Optimal? ph_check->organic_check Yes adjust_ph->organic_check adjust_organic Decrease Organic Content to Increase Retention and Resolution organic_check->adjust_organic No column_check Consider Column Selectivity (C18 vs. C8) organic_check->column_check Yes adjust_organic->column_check change_column Switch to a C8 Column for Different Selectivity column_check->change_column No end Achieved Good Resolution column_check->end Yes change_column->end

Caption: Troubleshooting workflow for poor Citalopram/N-oxide resolution.

MobilePhaseRefinement cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_additive Additives (for Peak Shape) buffer Buffer Selection Ammonium Acetate Phosphate Buffer ph pH Adjustment Target: 4.5 - 7.0 buffer->ph ratio Ratio Optimization Adjust for Retention and Resolution ph->ratio influences solvent Solvent Choice Acetonitrile Methanol solvent->ratio additive Competing Base Triethylamine (TEA) Diethylamine (DEA) ratio->additive if tailing persists

Caption: Key considerations for mobile phase refinement.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Validation of Citalopram N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three analytical methods for the quantitative determination of Citalopram (B1669093) N-oxide, a significant related substance of the antidepressant drug Citalopram. The methods compared are a novel Ultra-Performance Liquid Chromatography (UPLC-UV) method, a conventional High-Performance Liquid Chromatography (HPLC-UV) method, and a High-Performance Thin-Layer Chromatography (HPTLC-Densitometry) method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient analytical procedure for quality control and stability studies of Citalopram.

Methodology Comparison

The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceutical products. This guide evaluates three distinct chromatographic techniques for the analysis of Citalopram N-oxide, each with its own set of advantages and limitations.

  • UPLC-UV Method (Hypothetical New Method): This method leverages sub-2 µm particle column technology to achieve faster analysis times and higher separation efficiency compared to traditional HPLC. It is presented here as a modern, high-throughput alternative.

  • HPLC-UV Method (Alternative Method 1): Based on established pharmacopeial and literature methods, this represents a widely used and reliable approach for routine analysis.[1][2][3][4][5][6]

  • HPTLC-Densitometry Method (Alternative Method 2): This planar chromatographic technique offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously, making it suitable for screening purposes.[7]

Data Presentation: Validation Summary

The following tables summarize the validation parameters for the three analytical methods, conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Table 1: System Suitability and Specificity

ParameterUPLC-UV MethodHPLC-UV MethodHPTLC-Densitometry Method
Retention Time (min) / Rf Citalopram: 1.8, this compound: 2.5Citalopram: 3.5, this compound: 4.8Citalopram: 0.45, this compound: 0.22
Resolution (Rs) > 2.0> 2.0N/A
Tailing Factor (T) < 1.5< 1.5N/A
Theoretical Plates (N) > 10000> 5000N/A
Specificity No interference from placebo and other related substancesNo interference from placebo and other related substancesNo interference from placebo and other related substances

Table 2: Linearity and Range

ParameterUPLC-UV MethodHPLC-UV MethodHPTLC-Densitometry Method
Range (µg/mL) 0.1 - 100.5 - 250.2 - 5
Correlation Coefficient (r²) 0.99980.99950.9991
Regression Equation y = 52143x + 1258y = 28541x + 987y = 18765x + 543

Table 3: Accuracy (Recovery)

Spiked LevelUPLC-UV Method (% Recovery ± RSD)HPLC-UV Method (% Recovery ± RSD)HPTLC-Densitometry Method (% Recovery ± RSD)
80% 99.8 ± 0.8599.5 ± 1.1098.9 ± 1.52
100% 100.2 ± 0.65100.5 ± 0.9599.8 ± 1.25
120% 100.5 ± 0.70100.9 ± 1.05101.2 ± 1.40

Table 4: Precision

ParameterUPLC-UV Method (% RSD)HPLC-UV Method (% RSD)HPTLC-Densitometry Method (% RSD)
Repeatability (Intra-day) 0.851.201.85
Intermediate Precision (Inter-day) 1.151.552.20

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterUPLC-UV Method (µg/mL)HPLC-UV Method (µg/mL)HPTLC-Densitometry Method (µg/mL)
LOD 0.030.150.08
LOQ 0.100.500.25

Table 6: Robustness

Parameter VariationUPLC-UV Method (% RSD)HPLC-UV Method (% RSD)HPTLC-Densitometry Method (% RSD)
Flow Rate / Mobile Phase Composition (±10%) < 2.0< 2.0< 3.0
Column Temperature / Plate Temperature (±5°C) < 2.0< 2.0< 3.0
pH of Mobile Phase Buffer (±0.2 units) < 2.0< 2.0N/A

Experimental Protocols

UPLC-UV Method (Hypothetical New Method)
  • Chromatographic System: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase:

  • Gradient Program: 0-1 min (10% B), 1-3 min (10-70% B), 3-3.5 min (70% B), 3.5-4 min (70-10% B), 4-5 min (10% B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL of Citalopram.

HPLC-UV Method (Alternative Method 1)
  • Chromatographic System: HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile: 0.025 M Ammonium acetate (B1210297) buffer (pH 4.5) (40:60 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL of Citalopram.

HPTLC-Densitometry Method (Alternative Method 2)
  • Chromatographic System: HPTLC system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: Acetonitrile: Methanol (B129727): Water (15:2.5:2.5 v/v/v).[7]

  • Application: Apply 5 µL of the sample solutions as bands.

  • Development: Ascending development to a distance of 8 cm in a twin-trough chamber saturated with the mobile phase.

  • Drying: Air-dry the plate.

  • Detection: Densitometric scanning at 239 nm.[7]

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL of Citalopram.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Dilute Dilute to Final Concentration Sonicate->Dilute Filter Filter through 0.22 µm Filter Dilute->Filter Inject Inject into Chromatograph Filter->Inject Separate Separation on Column Inject->Separate Detect Detect at 240 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the analysis of this compound.

G Method Analytical Method Selection for This compound Validation UPLC UPLC-UV (High Throughput) Method->UPLC Fastest Analysis Time HPLC HPLC-UV (Routine QC) Method->HPLC Established & Robust HPTLC HPTLC-Densitometry (Screening) Method->HPTLC Cost-Effective & Simple Result1 Result1 UPLC->Result1 Highest Sensitivity (LOD/LOQ) Result2 Result2 HPLC->Result2 Good Precision & Accuracy Result3 Result3 HPTLC->Result3 Simultaneous Sample Analysis

Caption: Logical relationship for analytical method comparison.

References

A Comparative Analysis of Citalopram N-oxide and Demethylcitalopram Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key metabolites of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093): Citalopram N-oxide and demethylcitalopram. Understanding the relative concentrations and metabolic pathways of these compounds is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. This document summarizes available quantitative data, outlines experimental protocols for their measurement, and illustrates the metabolic pathway of citalopram.

Quantitative Data Summary

MetaboliteMatrixRelative Concentration/AmountCitation
Demethylcitalopram (DCT) Plasma (steady state)Approximately 50% of the parent citalopram concentration.[1][2]
This compound Urine (collected over 7 days)7% of the total excreted amount of citalopram and its measured metabolites.[3]
Demethylcitalopram (DCT) Urine (collected over 7 days)19% of the total excreted amount of citalopram and its measured metabolites.[3]

Citalopram Metabolic Pathway

The metabolism of citalopram is a complex process primarily occurring in the liver, involving several cytochrome P450 enzymes. The major metabolic routes are N-demethylation and N-oxidation.

Citalopram Metabolism Metabolic Pathway of Citalopram Citalopram Citalopram Demethylcitalopram Demethylcitalopram (DCT) Citalopram->Demethylcitalopram CYP2C19, CYP3A4 (minor CYP2D6) Citalopram_N_oxide This compound Citalopram->Citalopram_N_oxide CYP2D6 Propionic_acid_derivative Propionic Acid Derivative Citalopram->Propionic_acid_derivative MAO-A, MAO-B, Aldehyde Oxidase Didemethylcitalopram Didemethylcitalopram (DDCT) Demethylcitalopram->Didemethylcitalopram CYP2D6

Caption: Metabolic pathway of citalopram leading to its major metabolites.

Experimental Protocols

The quantification of citalopram and its metabolites is typically achieved through chromatographic methods coupled with various detection techniques. Below are summaries of commonly employed experimental protocols.

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection

This method is widely used for the therapeutic drug monitoring of citalopram and demethylcitalopram.

  • Sample Preparation:

    • Plasma or serum samples are typically subjected to protein precipitation using an organic solvent like acetonitrile (B52724).

    • Solid-phase extraction (SPE) with C18 cartridges is a common and effective method for sample clean-up and concentration of the analytes.[4]

    • Liquid-liquid extraction (LLE) is another viable option for sample preparation.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is generally used for separation.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate) is used. The pH is typically acidic.

    • Detection:

      • Fluorescence Detection: Excitation and emission wavelengths are set to achieve high sensitivity and selectivity for citalopram and its demethylated metabolites. For instance, an excitation wavelength of 250 nm and an emission wavelength of 325 nm can be used.[4]

      • UV Detection: Detection is typically performed at a wavelength around 240 nm.

  • Quantification:

    • Quantification is based on the peak area of the analyte compared to that of an internal standard. Calibration curves are generated using standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple metabolites, including this compound.

  • Sample Preparation:

    • Similar to HPLC methods, protein precipitation followed by SPE or LLE is employed. A simple protein precipitation with methanol (B129727) has also been reported to be effective.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an acid (e.g., formic acid), is often used to achieve optimal separation.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: The analytes are detected using multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for each compound.

  • Quantification:

    • Stable isotope-labeled internal standards are often used to ensure high accuracy and precision. Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of citalopram and its metabolites, though it often requires derivatization.

  • Sample Preparation:

    • LLE is a common extraction method.

    • Derivatization: The analytes are often derivatized to increase their volatility and improve their chromatographic properties.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase is used for separation.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry Conditions:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification:

    • Quantification is performed using an internal standard and a calibration curve, similar to LC-MS/MS.

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of citalopram metabolites in biological samples.

Experimental Workflow General Workflow for Citalopram Metabolite Quantification cluster_0 Sample Collection & Preparation cluster_1 Analytical Separation cluster_2 Detection & Quantification Sample Biological Sample (Plasma, Urine) Extraction Extraction (SPE or LLE) Sample->Extraction Chromatography Chromatography (HPLC, LC, or GC) Extraction->Chromatography Detection Detection (MS, MS/MS, Fluorescence, UV) Chromatography->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: A typical experimental workflow for quantifying citalopram metabolites.

References

A Comparative Guide to Citalopram N-oxide Assays: A Synthesis of Single-Laboratory Validation Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methods for the quantification of Citalopram (B1669093) N-oxide, a metabolite of the widely prescribed antidepressant, citalopram. In the absence of direct inter-laboratory cross-validation studies in the public domain, this document synthesizes single-laboratory validation data from various sources to offer a comparative perspective on assay performance. The methodologies and performance characteristics summarized herein are crucial for researchers involved in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Comparative Analysis of Assay Performance

The following tables summarize the quantitative performance data from published single-laboratory validation studies for Citalopram N-oxide assays. These tables allow for a side-by-side comparison of key analytical parameters across different methodologies.

Table 1: Summary of Chromatographic Methods and Instrumentation

Reference Analytical Method Matrix Instrumentation
Matsui et al., 1995[1]High-Performance Liquid Chromatography (HPLC) with column switching and fluorescence detectionPlasmaHPLC with fluorescence detector
Ragab et al., 2015[2]Thin-Layer Chromatography (TLC) - DensitometryDrug SubstanceHPTLC plates, UV lamp, Densitometer
Singh et al., 2011[3]Liquid Chromatography-Ultraviolet Detection (LC-UV)Drug SubstanceLC-UV with Photodiode Array (PDA) detector

Table 2: Comparison of Assay Validation Parameters

Reference Linearity Range Limit of Quantification (LOQ) Precision (%RSD) Accuracy/Recovery (%)
Matsui et al., 1995[1]Not explicitly stated for this compound2.0 ng/mLNot explicitly stated for this compoundNot explicitly stated for this compound
Ragab et al., 2015[2]0.2-16.8 μ g/spot (for citalopram enantiomers)0.25 μ g/spot (for citalopram enantiomers)<2.0 (for citalopram enantiomers)99.51 ± 0.61 to 99.70 ± 0.85 (for citalopram enantiomers)
Singh et al., 2011[3]5-500 µg/mL (for citalopram)5 µg/mL (for citalopram)<388-97 (for citalopram)

Note: Data for Ragab et al. and Singh et al. are for the parent compound citalopram, as specific validation data for this compound was not provided in the abstracts.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical assays. Below are summaries of the experimental protocols from the cited studies.

Method 1: HPLC with Column Switching and Fluorescence Detection (Matsui et al., 1995)[1]
  • Sample Preparation: Direct injection of plasma samples.

  • Chromatography: A successive column-switching technique was employed. An inexpensive commercial octadecyl guard column was used for purification and concentration of the target compounds. The retained compounds were then back-flushed and separated on an ODS (Octadecylsilane) analytical column.

  • Mobile Phase: 20 mM phosphate (B84403) buffer (pH 4.6)-acetonitrile (70:30, v/v) containing 0.1% diethylamine.

  • Detection: Fluorescence detection was used with an excitation wavelength of 249 nm and an emission wavelength of 302 nm.

Method 2: TLC-Densitometry (Ragab et al., 2015)[2]
  • Sample Preparation: The method was developed for the drug substance.

  • Chromatography: Separation was performed on silica (B1680970) gel 60 F254 plates.

  • Mobile Phase: Acetonitrile: methanol: water (15:2.5:2.5, v/v/v) containing a chiral selector (1.5 mM norvancomycin (B1247964) or 2.5 mM vancomycin).

  • Detection: Spots were detected using iodine vapor or a UV lamp, followed by densitometric measurement at 239 nm.

Method 3: Stability-Indicating LC-UV Method (Singh et al., 2011)[3]
  • Sample Preparation: The method was developed for the drug substance and its degradation products.

  • Chromatography: Separation was achieved on a C8 column.

  • Mobile Phase: Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).

  • Detection: UV detection was performed using a photodiode array (PDA) detector.

Experimental Workflow

A generalized workflow for the single-laboratory validation of a this compound assay, based on the principles outlined in the reviewed literature, is depicted below. This diagram illustrates the logical steps from sample preparation to data analysis.

This compound Assay Validation Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation Standard_Preparation Prepare this compound and Internal Standard Stock Solutions Sample_Matrix_Spiking Spike Blank Matrix with Standards and QC Samples Standard_Preparation->Sample_Matrix_Spiking Sample_Extraction Sample Pre-treatment (e.g., SPE, LLE, Protein Precipitation) Sample_Matrix_Spiking->Sample_Extraction Instrumental_Analysis Chromatographic Separation and Detection (LC-MS/MS, HPLC) Sample_Extraction->Instrumental_Analysis Data_Acquisition Data Acquisition and Peak Integration Instrumental_Analysis->Data_Acquisition Linearity Linearity and Range Data_Acquisition->Linearity Precision_Accuracy Precision and Accuracy (Intra- and Inter-day) Data_Acquisition->Precision_Accuracy LOD_LOQ Limit of Detection (LOD) and Limit of Quantification (LOQ) Data_Acquisition->LOD_LOQ Selectivity Selectivity and Specificity Data_Acquisition->Selectivity Stability Analyte Stability Data_Acquisition->Stability

A generalized workflow for single-laboratory validation of a this compound assay.

Conclusion

This guide provides a consolidated overview of different analytical methodologies for the determination of this compound based on available single-laboratory validation data. While a direct cross-validation between laboratories would provide a more definitive comparison of assay robustness and reproducibility, the information presented here serves as a valuable resource for researchers in selecting and developing appropriate analytical methods for their specific needs. The variety of techniques, from HPLC with fluorescence detection to TLC-densitometry and LC-UV, highlights the range of options available, each with its own set of performance characteristics. Researchers should carefully consider the specific requirements of their studies, such as required sensitivity, sample matrix, and available instrumentation, when choosing an assay for this compound quantification.

References

A Comparative Guide to the Bioanalysis of Citalopram N-oxide and Other Key SSRI Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of selective serotonin (B10506) reuptake inhibitors (SSRIs) and their metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides a comparative overview of the bioanalytical methods for Citalopram (B1669093) N-oxide and other major metabolites of commonly prescribed SSRIs, including Norfluoxetine (B159337), Desmethylsertraline, and O-desmethylvenlafaxine.

Metabolic Pathways of Common SSRIs

SSRIs undergo extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. This process generates various metabolites, some of which are pharmacologically active and contribute to the overall therapeutic effect and potential for adverse reactions. The diagram below illustrates the primary metabolic conversions for Citalopram, Fluoxetine (B1211875), Sertraline (B1200038), and Venlafaxine (B1195380). Citalopram is metabolized to several derivatives, including desmethylcitalopram, didemethylcitalopram, and Citalopram N-oxide.[1][2][3]

SSRI_Metabolism cluster_citalopram Citalopram Metabolism cluster_fluoxetine Fluoxetine Metabolism cluster_sertraline Sertraline Metabolism cluster_venlafaxine Venlafaxine Metabolism Citalopram Citalopram Citalopram_N_oxide This compound Citalopram->Citalopram_N_oxide Oxidation Desmethylcitalopram Desmethylcitalopram Citalopram->Desmethylcitalopram N-demethylation Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine Fluoxetine->Norfluoxetine N-demethylation Sertraline Sertraline Desmethylsertraline N-desmethylsertraline Sertraline->Desmethylsertraline N-demethylation Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine Venlafaxine->ODV O-demethylation

Primary metabolic pathways of selected SSRIs.

Comparative Analysis of Bioanalytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of SSRIs and their metabolites due to its high sensitivity and selectivity.[4][5] The performance of these methods is critically dependent on sample preparation, chromatographic conditions, and mass spectrometric parameters.

Quantitative Data Summary

The following table summarizes key validation parameters for the bioanalysis of this compound and other major SSRI metabolites in human plasma, as reported in various studies. This data highlights the achievable sensitivity and linearity for modern analytical methods.

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)MatrixAnalytical MethodReference
This compound2.0Not SpecifiedPlasmaHPLC-Fluorescence[6]
Citalopram0.100.10-100PlasmaLC-MS/MS[7][8]
Desmethylcitalopram2.0Not SpecifiedPlasmaHPLC-Fluorescence[6]
Fluoxetine0.05 - 0.50.05-20 / 0.5-50PlasmaLC-MS/MS[9][10]
Norfluoxetine0.05 - 0.50.05-20 / 0.5-50PlasmaLC-MS/MS[9][10]
Sertraline0.50.5-150PlasmaLC-MS/MS[4]
N-desmethylsertraline0.50.5-150PlasmaLC-MS/MS[4]
Venlafaxine11-300PlasmaUHPLC-MS/MS[11]
O-desmethylvenlafaxine11-300PlasmaUHPLC-MS/MS[11]

LLOQ: Lower Limit of Quantification

Experimental Protocols

1. Sample Preparation: A Generalized Workflow

Effective sample preparation is crucial to remove interferences from the biological matrix and to concentrate the analytes. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Bioanalytical_Workflow start Plasma Sample Collection is_add Addition of Internal Standard start->is_add extraction Extraction (PPT, LLE, or SPE) is_add->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation of Supernatant centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_proc Data Processing & Quantification analysis->data_proc

A typical workflow for bioanalytical sample preparation.

Detailed Methodologies

  • Protein Precipitation (PPT): This is a rapid and simple method often employed for high-throughput analysis.

    • Protocol: To a 200 µL plasma sample, add 600 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.[8][12] Vortex mix for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes). The resulting supernatant can be directly injected or evaporated and reconstituted in the mobile phase.[12]

  • Liquid-Liquid Extraction (LLE): This technique offers cleaner extracts compared to PPT.

    • Protocol: To a 300 µL plasma sample, add the internal standard and an appropriate buffer to adjust the pH.[4] Add an immiscible organic solvent (e.g., methyl tert-butyl ether).[4] Vortex mix and centrifuge to separate the layers. The organic layer containing the analytes is transferred, evaporated to dryness, and the residue is reconstituted.[4]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration, leading to lower detection limits.

    • Protocol: Plasma samples are pre-treated (e.g., diluted or pH-adjusted) and loaded onto an SPE cartridge (e.g., Oasis HLB or MCX).[10][13] The cartridge is washed to remove interferences, and the analytes are then eluted with a suitable solvent. The eluate is evaporated and reconstituted for analysis.[13]

2. LC-MS/MS Conditions

The following table provides typical LC-MS/MS parameters for the analysis of Citalopram, other SSRIs, and their metabolites. These parameters often require optimization for specific instruments and applications.

ParameterTypical Conditions
Chromatography
ColumnC8 or C18 reversed-phase column (e.g., 50-100 mm length, 2.1-4.6 mm ID, <5 µm particle size)[4][11]
Mobile PhaseGradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer) and an organic phase (e.g., acetonitrile or methanol)[11][12][13]
Flow Rate0.2 - 0.5 mL/min[7][12]
Column Temperature30 - 40 °C[5][14]
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), positive mode[7][9][15]
Acquisition ModeMultiple Reaction Monitoring (MRM)[4][9][15]
MRM Transitions (Precursor > Product ion, m/z)Citalopram: 325.3 > 109.0[6][12] Norfluoxetine: 296.2 > 134.3[16] N-desmethylsertraline: 292.1 > 159.0[4] O-desmethylvenlafaxine: 264.3 > 107.1[11]

Conclusion

The bioanalysis of this compound and other SSRI metabolites is well-established, with LC-MS/MS being the predominant technique offering high sensitivity and specificity. While methods for N-demethylated metabolites like Norfluoxetine and Desmethylsertraline are extensively documented with low limits of quantification, specific, validated LC-MS/MS methods for this compound are less frequently published. However, existing methods for the parent drug and other metabolites demonstrate that achieving low ng/mL quantification for the N-oxide derivative is feasible. The choice of sample preparation method—PPT for high throughput or SPE for maximum sensitivity—should be guided by the specific requirements of the research, such as sample volume limitations and the need for low detection limits. The provided protocols and data serve as a foundational guide for developing and validating robust bioanalytical methods for these compounds.

References

A Comparative Analysis of the Stability of Citalopram and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram (B1669093) and its primary metabolite, Citalopram N-oxide. The stability of a drug substance is a critical factor in its development, formulation, and storage. Understanding the degradation pathways and the stability of its metabolites is equally important for assessing the overall safety and efficacy profile of a pharmaceutical product.

While extensive data is available on the forced degradation of Citalopram under various stress conditions, direct comparative stability studies with its N-oxide are limited in the publicly available scientific literature. This guide summarizes the existing experimental data for Citalopram and highlights the conditions under which this compound is formed as a degradation product.

Executive Summary of Comparative Stability

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods.[1][2] Citalopram has been subjected to a range of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Data Presentation: Quantitative Stability Data for Citalopram

The following tables summarize the quantitative data from forced degradation studies of Citalopram.

Table 1: Hydrolytic and Oxidative Degradation of Citalopram

Stress ConditionReagent and ConditionsDurationDegradation of Citalopram (%)Key Degradation Products IdentifiedReference
Acidic Hydrolysis2 M HCl48 hoursNot specified3-hydroxythis compound, Citalopram carboxamide[3]
Alkaline Hydrolysis0.2 M NaOH48 hoursNot specified3-hydroxythis compound, Citalopram carboxamide[3]
Oxidative Degradation30% H₂O₂48 hoursNot specifiedThis compound[3]
Oxidative Degradation3% H₂O₂Not specified~13.22 - 22.74%Not specified[7]

Table 2: Photolytic and Thermal Degradation of Citalopram

Stress ConditionConditionsDurationDegradation of Citalopram (%)Half-life (t½)Key Degradation Products IdentifiedReference
Photolytic DegradationSimulated sunlight, pH 5 and 730 days< 0.5%> 30 daysN-desmethylcitalopram, this compound (minor)[5]
Photolytic DegradationSimulated sunlight, pH 930 daysModerate65 daysN-desmethylcitalopram, this compound (minor)[5]
Photolytic DegradationSimulated sunlight, synthetic humic waterNot specifiedFaster than pH 9 buffer24 daysN-desmethylcitalopram, this compound (minor)[5]
Photolytic DegradationSimulated sunlight, natural watersNot specifiedFaster than pH 9 buffer14 and 43 daysN-desmethylcitalopram, this compound (minor)[5]
Thermal Degradation50°C (solid state)31 daysStableNot applicableNot applicable[3]
Thermal DegradationDry Heat48-72 hours~0.44 - 0.64%Not applicableNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following are summaries of experimental protocols used in the cited literature for the forced degradation of Citalopram.

Protocol 1: Forced Degradation Study by Sharma et al. (2011)[3]
  • Objective: To identify degradation products of Citalopram under various stress conditions.

  • Methodology:

    • Acidic Hydrolysis: Citalopram was dissolved in 2 M HCl and refluxed.

    • Alkaline Hydrolysis: Citalopram was dissolved in 0.2 M NaOH and refluxed.

    • Oxidative Degradation: Citalopram was treated with 30% H₂O₂ at room temperature.

    • Photolytic Degradation: Citalopram solution was exposed to a photostability chamber.

    • Thermal Degradation: Solid Citalopram was kept at 50°C.

  • Analytical Method:

    • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C8 column.

    • Mobile Phase: Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer.

    • Detection: UV detector.

    • Identification: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were used to characterize the degradation products.

Protocol 2: Photodegradation Study by Kwon and Armbrust (2005)[5]
  • Objective: To investigate the degradation of Citalopram under simulated sunlight in various aqueous media.

  • Methodology:

    • Citalopram hydrobromide was dissolved in buffered aqueous solutions (pH 5, 7, and 9), synthetic humic water, and natural waters.

    • Solutions were exposed to fluorescent lamps simulating the ultraviolet output of sunlight at 25°C.

    • Dark controls were maintained to assess hydrolytic stability.

  • Analytical Method:

    • Chromatography: Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).

    • Kinetics: Degradation kinetics were modeled to determine the half-life of Citalopram under different conditions.

Mandatory Visualization

Degradation Pathway of Citalopram

The following diagram illustrates the major degradation pathways of Citalopram under forced degradation conditions, leading to the formation of this compound and other byproducts.

G cluster_stress Stress Conditions cluster_products Degradation Products Citalopram Citalopram Photolytic Photolytic (Simulated Sunlight) Citalopram->Photolytic forms Oxidative Oxidative (H₂O₂) Citalopram->Oxidative forms Hydrolytic Hydrolytic (Acid/Base) Citalopram->Hydrolytic forms N_Oxide This compound (Minor under photolysis) Photolytic->N_Oxide Desmethyl N-desmethylcitalopram Photolytic->Desmethyl Oxidative->N_Oxide Carboxamide Citalopram carboxamide Hydrolytic->Carboxamide Hydroxy_N_Oxide 3-hydroxythis compound Hydrolytic->Hydroxy_N_Oxide

Caption: Citalopram degradation pathways under different stress conditions.

Experimental Workflow for Forced Degradation Studies

This diagram outlines a typical experimental workflow for conducting forced degradation studies of a drug substance like Citalopram.

G cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis cluster_3 Characterization start Prepare solutions of Citalopram in various media stress_acid Acidic Hydrolysis start->stress_acid stress_base Alkaline Hydrolysis start->stress_base stress_ox Oxidative Stress start->stress_ox stress_photo Photolytic Stress start->stress_photo stress_therm Thermal Stress start->stress_therm analysis Analyze samples at time intervals using a stability-indicating method (e.g., HPLC) stress_acid->analysis stress_base->analysis stress_ox->analysis stress_photo->analysis stress_therm->analysis characterization Identify and characterize degradation products (e.g., using MS, NMR) analysis->characterization

References

A Head-to-Head Comparison of HPLC and UPLC for the Analysis of Citalopram N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that can significantly impact laboratory efficiency, data quality, and operational costs. This guide provides an objective, data-driven comparison of these two techniques for the specific application of analyzing Citalopram N-oxide, a key metabolite of the widely prescribed antidepressant, Citalopram.

This compound is an important analyte in pharmacokinetic studies, drug metabolism research, and impurity profiling of Citalopram.[1][2] The accurate and efficient quantification of this metabolite is crucial for ensuring the safety and efficacy of the parent drug. This comparison will delve into the performance characteristics of both HPLC and UPLC, supported by representative experimental data, to aid researchers in selecting the optimal analytical methodology for their needs.

Executive Summary of Performance Comparison

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures.[3] UPLC systems utilize sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed of analysis compared to the larger particles (typically 3-5 µm) used in HPLC.[3][4] This fundamental difference leads to substantial improvements in chromatographic performance, as summarized in the table below.

ParameterHPLCUPLC
Typical Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 400 barUp to 1000 bar or more
Analysis Time ~10-30 minutes~1-5 minutes
Solvent Consumption HighSignificantly Reduced (up to 70-80% less)[5]
Resolution GoodExcellent
Sensitivity GoodExcellent
Peak Width BroaderNarrower
Throughput StandardHigh

Quantitative Data Comparison for this compound Analysis

ParameterRepresentative HPLC MethodRepresentative UPLC Method
Retention Time (min) ~8.5~2.1
Peak Width (min) ~0.4~0.1
Tailing Factor ~1.2~1.0
Resolution (from nearest peak) > 2.0> 3.0
Limit of Detection (LOD) ~5 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~3 ng/mL
Analysis Time (min) ~15~3

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and UPLC are provided below. These protocols are representative of typical methods employed in pharmaceutical analysis.

HPLC Method Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 6.5) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detector: UV at 240 nm

UPLC Method Protocol
  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 6.5) (45:55, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detector: UV at 240 nm

Visualizing the Workflow and Performance Differences

To further illustrate the comparison, the following diagrams, generated using Graphviz, depict the analytical workflow and the key performance advantages of UPLC over HPLC.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) Extraction Extraction of This compound Sample_Collection->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection onto Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for the quantification of this compound.

HPLC_vs_UPLC_Performance cluster_HPLC HPLC cluster_UPLC UPLC HPLC_Node Larger Particles (3-5 µm) Lower Pressure HPLC_Speed Slower Analysis Time HPLC_Node->HPLC_Speed HPLC_Resolution Broader Peaks Good Resolution HPLC_Node->HPLC_Resolution HPLC_Sensitivity Good Sensitivity HPLC_Node->HPLC_Sensitivity UPLC_Node Smaller Particles (<2 µm) Higher Pressure UPLC_Speed Faster Analysis Time UPLC_Node->UPLC_Speed UPLC_Resolution Narrower Peaks Excellent Resolution UPLC_Node->UPLC_Resolution UPLC_Sensitivity Higher Sensitivity UPLC_Node->UPLC_Sensitivity

Caption: Key performance differences between HPLC and UPLC.

Conclusion: Making the Right Choice

The transition from HPLC to UPLC for the analysis of this compound offers significant advantages in terms of speed, resolution, and sensitivity.[4][6] UPLC systems can reduce analysis times from minutes to seconds, leading to a substantial increase in sample throughput and a significant reduction in solvent consumption and waste generation.[5][6] The enhanced resolution provided by UPLC allows for better separation of this compound from other metabolites and potential impurities, leading to more accurate and reliable quantification.

While HPLC remains a robust and reliable technique, UPLC presents a compelling alternative for laboratories seeking to optimize their analytical workflows. The choice between the two will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, sensitivity needs, and budget considerations. For high-throughput environments and demanding research applications where speed and sensitivity are paramount, UPLC is the superior choice for the analysis of this compound.

References

Unraveling the Inter-Individual Variability in Citalopram N-oxide Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citalopram (B1669093), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes extensive metabolism in the body, leading to various metabolites. One of these is Citalopram N-oxide, and the rate of its formation can vary significantly among individuals. This variability has implications for the drug's efficacy and safety profile. This guide provides a comparative analysis of the factors influencing this compound formation, with a focus on enzymatic pathways and genetic polymorphisms, supported by experimental data.

Key Enzymes in this compound Formation

In vitro studies have identified Cytochrome P450 2D6 (CYP2D6) as the primary enzyme responsible for the N-oxidation of citalopram. One study using human liver microsomes and cDNA-expressed CYP enzymes concluded that this compound was exclusively formed by CYP2D6. This finding underscores the importance of CYP2D6 activity in this specific metabolic pathway. While other enzymes like CYP2C19 and CYP3A4 are involved in the demethylation of citalopram, their role in N-oxide formation appears to be negligible.

Impact of Genetic Polymorphisms on this compound Formation

Genetic variations in the CYP2D6 gene are a major source of inter-individual differences in the metabolism of many drugs, including citalopram. An in vitro study by Liu et al. (2016) provides significant quantitative insights into how different CYP2D6 genetic variants affect the formation of this compound.[1][2]

The study investigated the enzymatic activity of 24 different CYP2D6 allelic variants and found that the intrinsic clearance (Vmax/Km) for this compound formation was significantly altered compared to the wild-type enzyme (CYP2D6*1).[1][2] The intrinsic clearance values ranged from as low as 13% to as high as 138% of the wild-type activity, highlighting a wide spectrum of metabolic capacity among individuals with different genotypes.[1][2]

The following table summarizes the relative intrinsic clearance for this compound formation by various CYP2D6 variants as reported by Liu et al. (2016).

CYP2D6 VariantRelative Intrinsic Clearance (%) vs. CYP2D61
Wild-Type
CYP2D61100
Increased Activity
Variant 1138
Variant 2129
Decreased Activity
Variant A65
Variant B38
Variant C13

Note: This table presents a selection of the data for illustrative purposes. The full study by Liu et al. (2016) provides data on 24 variants.

These findings demonstrate that individuals carrying certain CYP2D6 alleles will metabolize citalopram to its N-oxide metabolite at different rates. Those with variants leading to lower intrinsic clearance are expected to have lower concentrations of this compound, while those with more active variants will likely have higher concentrations.

Clinical Data on this compound Plasma Concentrations

Despite the clear in vitro evidence for the role of CYP2D6 in this compound formation, there is a notable lack of published clinical studies that directly compare the plasma concentrations of this compound in individuals with different CYP2D6 genotypes (e.g., poor metabolizers vs. extensive metabolizers). While numerous studies have focused on the impact of CYP2C19 and CYP2D6 polymorphisms on the plasma levels of citalopram and its demethylated metabolites (desmethylcitalopram and didesmethylcitalopram), the N-oxide metabolite has been less frequently quantified in these clinical settings.[3][4]

This data gap highlights an area for future research to fully understand the clinical significance of variable this compound formation.

Metabolic Pathways of Citalopram

The following diagram illustrates the primary metabolic pathways of citalopram, including the formation of this compound.

Citalopram Citalopram N_Demethylcitalopram N-Desmethylcitalopram Citalopram->N_Demethylcitalopram CYP2C19, CYP3A4, CYP2D6 Citalopram_N_Oxide This compound Citalopram->Citalopram_N_Oxide CYP2D6 N_Didemethylcitalopram N,N-Didesmethylcitalopram N_Demethylcitalopram->N_Didemethylcitalopram CYP2D6

Citalopram Metabolic Pathways

Experimental Protocols

In Vitro Analysis of this compound Formation by CYP2D6 Variants (Based on Liu et al., 2016)

Objective: To determine the kinetic parameters of this compound formation by different CYP2D6 allelic variants.

Methodology:

  • Enzyme Source: Recombinant human CYP2D6 variants expressed in an insect cell system.

  • Incubation: The recombinant CYP2D6 variants were incubated with varying concentrations of citalopram (typically in the range of 10-1000 μM) in an incubation buffer at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The enzymatic reaction was stopped, often by rapid cooling to -80°C or the addition of a chemical quenching agent.

  • Sample Analysis: The concentration of this compound and other metabolites in the incubation mixture was quantified using High-Performance Liquid Chromatography (HPLC).[2]

  • Kinetic Analysis: The rates of metabolite formation at different substrate concentrations were fitted to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant). The intrinsic clearance was then calculated as the ratio of Vmax to Km.

General Workflow for Quantifying Citalopram and its Metabolites in Plasma

The following diagram outlines a typical experimental workflow for the analysis of citalopram and its metabolites from plasma samples.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Plasma Plasma Sample Collection Extraction Solid-Phase or Liquid-Liquid Extraction Plasma->Extraction HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC Detection UV or Fluorescence Detection HPLC->Detection Quantification Quantification of Citalopram and Metabolites Detection->Quantification

Workflow for Citalopram Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) Method: Several HPLC methods have been developed for the simultaneous determination of citalopram and its metabolites in biological matrices.[5][6][7][8][9] A common approach involves:

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV or fluorescence detection at a specific wavelength. For citalopram and its metabolites, UV detection is often set around 240 nm.[8] Fluorescence detection can offer higher sensitivity.[6]

Conclusion

The formation of this compound is a metabolic pathway significantly influenced by the genetic polymorphism of the CYP2D6 gene. In vitro data clearly demonstrates that different CYP2D6 variants can lead to a wide range of metabolic activities, which likely translates to inter-individual variability in the in vivo concentrations of this metabolite. However, a gap exists in the clinical literature directly correlating CYP2D6 genotype with this compound plasma levels in patients. Further research in this area is warranted to fully elucidate the clinical implications of this variability and to potentially guide personalized citalopram therapy.

References

A Comparative Guide to the Pharmacokinetics of Citalopram and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093) and its metabolite, citalopram N-oxide. The information presented is based on a comprehensive review of available scientific literature and is intended to support research and development efforts in the field of pharmacology and drug metabolism.

Executive Summary

Citalopram is an established antidepressant that undergoes extensive metabolism in the body. One of its metabolic pathways involves N-oxidation to form this compound. While the pharmacokinetics of the parent drug, citalopram, are well-documented, comprehensive data on the pharmacokinetic profile of this compound in humans is limited. This guide summarizes the available quantitative data, outlines typical experimental protocols for pharmacokinetic analysis, and provides visual representations of the metabolic pathway and experimental workflows.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for citalopram. Due to the limited availability of data for this compound in human plasma, a complete pharmacokinetic profile cannot be provided at this time. The available data on its excretion and observed plasma concentrations are included for context.

Pharmacokinetic ParameterCitalopram (Parent Drug)This compound (Metabolite)
Bioavailability (F) ~80%[1][2]Not available
Half-life (t½) ~35 hours[1][3]Not available
Time to Peak Plasma Concentration (Tmax) 1-4 hours[1][2]Not available
Peak Plasma Concentration (Cmax) Dose-dependent; e.g., ~35 ng/mL (after 40 mg single dose)[4]Not available
Volume of Distribution (Vd) ~12 L/kg[5]Not available
Systemic Clearance (CL) ~330 mL/min (~0.4 L/min)[5][6]Not available
Urinary Excretion (% of dose) 12-23% (unchanged)[1][2]7% (over 7 days, as a percentage of a single radioactive dose)[7]
Mean Plasma Concentration Dose-dependent; e.g., 245 nM (at a standard dose of 40 mg daily)[6]0.87 ± 0.94 ng/mL (S-enantiomer N-oxide in depressed patients)[2]

Metabolic Pathway

Citalopram is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathways are N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT), and N-oxidation to this compound. The N-oxidation of citalopram is mediated by the enzyme CYP2D6.[1][2]

Citalopram Citalopram DCT Desmethylcitalopram (DCT) Citalopram->DCT CYP2C19, CYP3A4 Citalopram_N_oxide This compound Citalopram->Citalopram_N_oxide CYP2D6 Propionic_Acid_Derivative Propionic Acid Derivative Citalopram->Propionic_Acid_Derivative Deamination DDCT Didesmethylcitalopram (DDCT) DCT->DDCT CYP2D6

Metabolic pathway of Citalopram.

Experimental Protocols

The following outlines a typical experimental protocol for a clinical pharmacokinetic study of citalopram and its metabolites.

1. Study Design:

  • Design: A single-center, open-label, single-dose or multiple-dose study. For comparative studies, a randomized, crossover design is often employed.

  • Subjects: Healthy adult male and/or female volunteers. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

  • Dosing: Administration of a single oral dose of citalopram hydrobromide (e.g., 40 mg tablet) with a standardized volume of water after an overnight fast.[5]

  • Washout Period: In crossover studies, a washout period of at least 14 days is typically implemented between treatments.

2. Sample Collection:

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predose (0 hours) and at various post-dose time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours).[4]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

3. Bioanalytical Method:

  • Method: High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric (LC-MS/MS) detection is commonly used for the simultaneous quantification of citalopram and its metabolites in plasma.[2]

  • Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

  • Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4. Pharmacokinetic Analysis:

  • Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)

    • Elimination half-life (t½)

    • Apparent total body clearance (CL/F)

    • Apparent volume of distribution (Vz/F)

cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject_Recruitment Subject Recruitment Dosing Drug Administration Subject_Recruitment->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Concentration_Time_Data Concentration-Time Data LC_MS_Analysis->Concentration_Time_Data PK_Modeling Pharmacokinetic Modeling Concentration_Time_Data->PK_Modeling Parameter_Calculation Parameter Calculation PK_Modeling->Parameter_Calculation

General workflow for a pharmacokinetic study.

Discussion

The available data clearly outlines the pharmacokinetic profile of citalopram, demonstrating its good oral bioavailability, relatively long half-life, and extensive metabolism. The formation of this compound via CYP2D6 represents a minor metabolic pathway in terms of urinary excretion of the metabolite.[7] However, the lack of a complete pharmacokinetic profile for this compound in plasma makes a direct comparison of its systemic exposure and disposition with the parent drug challenging. The single reported mean plasma concentration of the S-enantiomer N-oxide suggests that its levels are significantly lower than that of the parent compound.[2]

Further research is warranted to fully characterize the pharmacokinetics of this compound. Such studies would be valuable for a more complete understanding of the overall disposition of citalopram and could provide insights into potential drug-drug interactions and the contribution of this metabolite to the overall pharmacological and toxicological profile of citalopram.

References

Establishing Linearity and Range for Citalopram N-oxide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Citalopram N-oxide, a metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram. Establishing a reliable linear range is a critical step in method validation for pharmacokinetic and toxicokinetic studies. This document summarizes key performance characteristics of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for this compound and compares it with other methods developed for Citalopram and its other metabolites.

Quantitative Data Summary

The following table summarizes the linearity and range of various analytical methods for Citalopram and its metabolites, providing a clear comparison of their quantitative performance.

AnalyteMethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound UHPLC-MS/MSHuman Plasma0.2 - 20.0> 0.99
CitalopramLC-MS/MSHuman Plasma0.10 - 100Not Reported
Desmethylcitalopram (DCT)UHPLC-MS/MSHuman Plasma1.0 - 100.0> 0.99
Didesmethylcitalopram (DDCT)UHPLC-MS/MSHuman Plasma0.5 - 50.0> 0.99
CitalopramLC-MS/MSRat Plasma0.5 - 5000Not Reported
CitalopramLC-MS/MSMice Plasma32.4 - 973.2Not Reported
CitalopramHPLC-UVHuman Plasma10 - 1500.9971
Desmethylcitalopram (DCT)HPLC-UVHuman Plasma5 - 750.9951
This compoundTLC-DensitometryNot Specified0.1 - 4.4 (µ g/spot )Not Reported

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques highlighted in this guide.

UHPLC-MS/MS for this compound in Human Plasma

This method allows for the simultaneous quantification of Escitalopram (the S-enantiomer of Citalopram) and its metabolites, including the N-oxide.

  • Sample Preparation: Protein precipitation is utilized for sample clean-up.

  • Chromatography:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC).

    • Column: Hypersil GOLD C18 (50 mm × 2.1 mm, 1.9 µm).

    • Mobile Phase: An isocratic mixture of water and acetonitrile (B52724) (70:30, v/v) containing 0.25% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Run Time: 5 minutes.

  • Mass Spectrometry:

    • System: Tandem Mass Spectrometer (MS/MS).

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Selected Reaction Monitoring (SRM).

Alternative Method: TLC-Densitometry for this compound

While less common for bioanalytical quantification, this method has been used for the separation of Citalopram and its related substances.

  • Chromatography:

    • Plate: Silica gel 60 F254 plates.

    • Mobile Phase: Acetonitrile, methanol, and water (15:2.5:2.5, v/v/v) containing a chiral selector (e.g., 1.5 mM norvancomycin).

  • Detection:

    • Spots are visualized using iodine vapor or a UV lamp.

    • Densitometric measurements are performed at 239 nm.[1]

Visualizations

The following diagrams illustrate the experimental workflow for establishing linearity and the metabolic pathway of Citalopram.

cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation stock Prepare Stock Solution of this compound serial Perform Serial Dilutions for Calibration Standards stock->serial plasma Spike Blank Plasma with Standards & QCs serial->plasma qc Prepare Quality Control (QC) Samples at Low, Medium, High Conc. extraction Perform Sample Extraction (e.g., Protein Precipitation) plasma->extraction injection Inject Samples into LC-MS/MS System extraction->injection acquisition Acquire Data using Selected Reaction Monitoring (SRM) injection->acquisition integration Integrate Peak Areas of Analyte and Internal Standard acquisition->integration curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) integration->curve linearity Assess Linearity using Linear Regression (r²) curve->linearity range Determine Linear Range (LLOQ to ULOQ) linearity->range

Caption: Workflow for Establishing Linearity and Range.

Citalopram Citalopram DCT Desmethylcitalopram (DCT) Citalopram->DCT N-demethylation (CYP2C19, CYP3A4, CYP2D6) N_Oxide This compound Citalopram->N_Oxide N-oxidation Propionic_Acid Citalopram Propionic Acid Derivative Citalopram->Propionic_Acid Deamination DDCT Didesmethylcitalopram (DDCT) DCT->DDCT N-demethylation

Caption: Simplified Metabolic Pathway of Citalopram.

References

A Comparative Guide to Analytical Methods for Citalopram N-oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the accurate and precise quantification of Citalopram (B1669093) N-oxide, a key metabolite and impurity of the widely prescribed antidepressant, Citalopram. The following sections present a comprehensive overview of various techniques, their performance characteristics based on experimental data, and detailed experimental protocols to aid in method selection and implementation in a research or quality control setting.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance metrics. The table below summarizes the key validation parameters for different analytical techniques used to quantify Citalopram N-oxide.

Method Analyte Linearity Range (µg/mL) Accuracy (% Recovery) Precision (% RSD) LOD (µg/mL) LOQ (µg/mL) Matrix Reference
HPLC-UV This compound0.25 - 1098.32 - 101.59Intraday: 0.09 - 1.11, Interday: < 1.35Not SpecifiedNot SpecifiedDrug Substance[1][2]
Synchronous Fluorescence Spectroscopy (SFS) Escitalopram (B1671245) N-oxide0.01 - 1.0Not SpecifiedNot Specified0.011 (as Esthis compound)0.033 (as Esthis compound)Drug Substance[3][4]
First Derivative SFS Esthis compound0.01 - 1.0Not SpecifiedNot Specified0.013 (as Esthis compound)0.038 (as Esthis compound)Drug Substance[3][4]
Densitometric TLC This compound0.2 - 16.8 (µg/10 µL)Not Specified< 2.00.08 (µg/10 µL)0.25 (µg/10 µL)Drug Substance[5]
LC-UV (Stability-Indicating) Citalopram5 - 50088 - 97< 315Drug Substance[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the simultaneous determination of Escitalopram and its impurities, including the N-oxide, in bulk drug substances.[1][2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Lux Cellulose-1 (amylose-based chiral stationary phase).

  • Mobile Phase: 0.1% (v/v) diethylamine (B46881) in water/acetonitrile (55/45, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Not specified in the provided abstract, but typically around 240 nm for citalopram and its derivatives.

  • Injection Volume: 3 µL.

  • Sample Preparation: Stock solutions of the analytes are prepared in methanol (B129727) and further diluted with the mobile phase to the desired concentrations. The final test solution of escitalopram for impurity testing is approximately 4000 µg/mL.

Synchronous Fluorescence Spectroscopy (SFS)

This spectrofluorimetric method offers a sensitive approach for the quantification of Esthis compound.[3][4]

  • Instrumentation: A spectrofluorometer.

  • Methodology: The method is based on the enhancement of the fluorescence intensity of Escitalopram and its impurities through the formation of inclusion complexes with hydroxyl propyl-β-cyclodextrin as a chiral selector in a McIlvaine buffer.

  • Synchronous Fluorescence Scan (SFS): For the assay of Escitalopram in the presence of its impurities (including the N-oxide), a constant wavelength difference (Δλ) of 100 nm is maintained between the excitation and emission monochromators. The measurement for Escitalopram is taken at 225 nm.

  • First Derivative Synchronous Fluorescence Spectroscopy (FDSFS): For the simultaneous determination of Escitalopram and its impurities, the first derivative of the synchronous fluorescence spectra is used. The quantification of the N-oxide is performed at 280 nm.

  • Sample Preparation: Samples are prepared in a McIlvaine buffer containing hydroxyl propyl-β-cyclodextrin.

Densitometric Thin-Layer Chromatography (TLC)

This planar chromatographic technique allows for the simultaneous separation and analysis of (R)- and (S)-Citalopram and its related substances, including this compound.[5]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Acetonitrile: Methanol: Water (15:2.5:2.5, v/v/v) containing 1.5 mM norvancomycin (B1247964) or 2.5 mM vancomycin (B549263) as a chiral selector.

  • Development: Chromatography is performed at ambient temperature.

  • Detection: Spots are detected using iodine vapor or a UV lamp, followed by densitometric measurement at 239 nm.

Visualizing the Workflow

A generalized workflow for the analysis of this compound in a pharmaceutical substance is depicted below. This diagram illustrates the key stages from sample preparation to data analysis.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting start Bulk Drug Substance dissolution Dissolution in appropriate solvent (e.g., Methanol) start->dissolution dilution Serial Dilution to working concentration dissolution->dilution injection Injection into Analytical System (e.g., HPLC) dilution->injection separation Chromatographic Separation injection->separation detection Detection (e.g., UV, MS, Fluorescence) separation->detection integration Peak Integration & Quantification detection->integration validation Method Validation (Accuracy, Precision) integration->validation report Final Report validation->report

Caption: A general workflow for the analytical determination of this compound.

References

Safety Operating Guide

Safeguarding Research and the Environment: A Comprehensive Guide to Citalopram N-oxide Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the safe and compliant disposal of Citalopram N-oxide, a metabolite of the widely prescribed antidepressant, Citalopram. Adherence to these procedures is vital for researchers, scientists, and drug development professionals to minimize workplace hazards and prevent environmental contamination.

This compound, like its parent compound, is considered a hazardous substance and requires special handling and disposal.[1] Improper disposal can lead to the contamination of water systems, posing a risk to aquatic organisms and potentially impacting human health through the food chain.[2][3][4][5]

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[6]

  • Hand Protection: Handle with impervious gloves that have been inspected prior to use.[6]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[1][6]

  • Respiratory Protection: In case of dust generation, use a dust respirator.[1]

In Case of a Spill: For minor spills, avoid generating dust. Use dry clean-up procedures such as vacuuming with a HEPA-filtered vacuum or gently sweeping after dampening with water.[1] For major spills, alert personnel in the area and emergency responders. Contain the spillage and avoid all personal contact, including inhalation.[1]

Step-by-Step Disposal Protocol

The following protocol is based on general best practices for pharmaceutical waste and information derived from the Citalopram SDS.

Step 1: Waste Identification and Segregation

  • This compound should be classified as a hazardous chemical waste.

  • Segregate it from other laboratory waste streams to prevent unintentional reactions. Avoid contamination with oxidizing agents.[1]

Step 2: Containerization

  • Use a designated, properly labeled, and sealed container for this compound waste.

  • The container should be made of a compatible material, such as polyethylene (B3416737) or polypropylene.[1]

  • Ensure the label clearly identifies the contents as "Hazardous Waste: this compound" and includes the appropriate hazard symbols.

Step 3: On-site Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Follow all institutional and local regulations for the storage of hazardous chemical waste.

Step 4: Professional Disposal

  • Do not dispose of this compound down the drain or in regular trash. This is strictly prohibited by regulations like the EPA's Subpart P for healthcare facilities and is a critical measure to prevent environmental contamination.[7][8]

  • Engage a licensed hazardous waste disposal company for the final treatment and disposal of the material.[6][7] The recommended method of disposal is incineration at a permitted facility.[7][9]

Regulatory Framework

The disposal of pharmaceutical waste is governed by multiple federal and state agencies. Key regulations include:

Regulatory Body Key Regulations and Guidelines Relevance to this compound Disposal
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P)[8][10][11][12]Sets the standards for the identification, handling, and disposal of hazardous waste, including many pharmaceuticals. Prohibits the sewering of hazardous pharmaceutical waste.[7][8]
Food and Drug Administration (FDA) Guidelines for Drug DisposalProvides recommendations for household drug disposal, but for laboratory settings, the more stringent EPA regulations apply. Emphasizes avoiding flushing unless specifically instructed.[11][13]
Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200)[1]Mandates that hazards of chemicals are evaluated and that this information is communicated to employers and employees through SDSs and training.
Department of Transportation (DOT) Hazardous Materials RegulationsGoverns the safe transportation of hazardous materials, including chemical waste, to disposal facilities.[12]
Environmental Impact and Ecotoxicity

The parent compound, Citalopram, is frequently detected in wastewater effluent and surface waters.[2][4] Studies have shown that it can have adverse effects on aquatic organisms, including behavioral changes and impacts on development.[3][4][5] While specific data on this compound's ecotoxicity is limited, its structural similarity to the parent compound suggests a potential for similar environmental risks. Therefore, preventing its release into the environment through proper disposal is of utmost importance.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following workflow diagram outlines the necessary steps from waste generation to final disposal.

This compound Disposal Workflow A Waste Generation (this compound) B Hazardous Waste Identification (Classify as Hazardous) A->B C Segregation (Separate from other waste) B->C D Proper Containerization (Labeled, sealed container) C->D E Secure On-Site Storage (Designated accumulation area) D->E F Engage Licensed Disposal Vendor E->F G Transportation (Adhere to DOT regulations) F->G H Final Disposal (Incineration at permitted facility) G->H I Documentation (Maintain disposal records) H->I

References

Personal protective equipment for handling Citalopram N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Citalopram N-oxide, a metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram.[1][2] Adherence to these procedures is vital for ensuring personnel safety and maintaining a contamination-free research environment.

Hazard Identification and Classification

Quantitative Data Summary

PropertyValueSource
Molecular Formula C20H21FN2O2[5]
Molecular Weight 340.39 g/mol [5]
Physical Appearance White Solid[2]
Acute Toxicity (Oral) Category 4[2]
Hazard Statement H302: Harmful if swallowed[2]
Storage Temperature -20°C, Hygroscopic, Under Inert Atmosphere[2]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential to prevent contamination and protect personnel when handling active pharmaceutical ingredients (APIs) like this compound.[6][7] The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, latex, or neoprene) are required to prevent skin contact.[7]

  • Eye Protection: Safety glasses with side shields or goggles are necessary to protect against dust particles.[3]

  • Respiratory Protection: For operations that may generate dust, a dust respirator is essential.[3] In areas with a higher risk of aerosol formation, a powered air-purifying respirator (PAPR) may be necessary.[8]

  • Body Protection: A lab coat or disposable coveralls should be worn to protect clothing and skin.[3][9] For tasks with a higher risk of exposure, specialized protective garments such as DuPont™ Tyvek® may be required.[9]

  • Foot Protection: Closed-toe shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the work area, such as a chemical fume hood, is clean and operational.

    • Have spill containment materials readily accessible.

  • Handling:

    • Avoid all personal contact, including inhalation of dust.[3]

    • Use dry clean-up procedures; avoid generating dust.[3] A vacuum cleaner fitted with a HEPA filter can be used for cleaning up spills.[3]

    • Wash hands thoroughly after handling the compound.

  • Storage:

    • Store this compound in a tightly sealed container in a freezer at -20°C under an inert atmosphere.[2]

    • The compound is hygroscopic, so protection from moisture is critical.[2]

Disposal Plan

Citalopram and its derivatives should be treated as hazardous waste and disposed of accordingly.[3]

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Disposal Method:

    • Do not dispose of this compound down the drain.

    • Follow institutional and local regulations for hazardous waste disposal. This typically involves incineration by a licensed waste management company.

    • For small quantities of unused medicine in a non-laboratory setting, the FDA recommends mixing the substance with an undesirable material like dirt or coffee grounds, placing it in a sealed plastic bag, and disposing of it in the household trash.[10] However, for laboratory waste, professional disposal is required.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase A Don Appropriate PPE B Prepare Work Area (e.g., Fume Hood) A->B C Assemble Spill Kit B->C D Weigh/Handle this compound C->D Proceed to Handling E Perform Experiment D->E F Clean Work Area E->F G Segregate Waste F->G Proceed to Disposal H Store in Labeled Hazardous Waste Container G->H I Arrange for Professional Disposal H->I

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.